Product packaging for Ethyl 2-ethyl-3-hydroxybutanoate(Cat. No.:CAS No. 5465-11-2)

Ethyl 2-ethyl-3-hydroxybutanoate

Cat. No.: B1616348
CAS No.: 5465-11-2
M. Wt: 160.21 g/mol
InChI Key: TYSBSICHVQCQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-ethyl-3-hydroxybutanoate (CAS 5465-11-2) is a branched-chain β-hydroxy ester that serves as a valuable chiral building block in contemporary organic synthesis . Its molecular structure, featuring both a hydroxyl group and an ester function with alkyl branching, makes it a versatile and key synthetic intermediate for constructing more complex, stereochemically defined molecules . This compound is particularly significant in the diastereoselective synthesis of natural products and biologically active compounds, such as specific insect pheromones where precise stereochemistry is critical for biological activity . The bifunctional nature of this β-hydroxy ester allows for a wide range of chemical transformations, enabling its use in the synthesis of valuable targets like β-lactams, the core structure of many antibiotics . Common synthetic routes to produce this compound include the reduction of its corresponding β-keto ester, ethyl 2-ethylacetoacetate, which can be achieved through metal hydride reduction or more selective methods like asymmetric hydrogenation and microbial reduction using biocatalysts such as baker's yeast . The application of continuous flow chemistry is also an emerging method for its production, offering improved control over reaction parameters and safety . Researchers will find this compound essential for projects requiring a sophisticated chiral precursor. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B1616348 Ethyl 2-ethyl-3-hydroxybutanoate CAS No. 5465-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethyl-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-7(6(3)9)8(10)11-5-2/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSBSICHVQCQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282959
Record name Ethyl 2-ethyl-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-11-2
Record name NSC28980
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-ethyl-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-ethyl-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-ethyl-3-hydroxybutanoate, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Core Chemical Properties

This compound is a chiral ester with significant applications in organic synthesis. A summary of its fundamental chemical and physical properties is presented below.

Data Presentation: Chemical and Physical Properties
PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₈H₁₆O₃PubChem
Molecular Weight 160.21 g/mol PubChem
CAS Number 5465-11-2PubChem
Boiling Point 170-175 °C at 760 mmHgThe Good Scents Company Information System[1]
Density 1.017 g/mL at 25 °CSigma-Aldrich[2]
Water Solubility ≥ 100 mg/mL at 23 °CCAMEO Chemicals, PubChem[3][4]
Refractive Index 1.42 at 20 °CSigma-Aldrich[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established organic chemistry techniques and can be adapted for specific laboratory settings.

Synthesis of this compound via Reduction of Ethyl 2-ethylacetoacetate

This protocol details the synthesis of this compound by the reduction of ethyl 2-ethylacetoacetate using sodium borohydride.

Materials:

  • Ethyl 2-ethylacetoacetate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of ethyl 2-ethylacetoacetate in 100 mL of methanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 2.5 g of sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

  • Remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

  • Carefully quench the reaction by slowly adding 50 mL of deionized water.

  • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified further by vacuum distillation.

Characterization Protocols

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for the analysis of polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.

  • Set the GC oven temperature program: initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.

  • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • Inject 1 µL of the sample in splitless mode.

  • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

  • Identify the peak corresponding to this compound and analyze its mass spectrum for characteristic fragments to confirm the structure.

Instrumentation:

  • FT-IR spectrometer with a suitable sampling accessory (e.g., attenuated total reflectance - ATR).

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

  • Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

  • Analyze the resulting spectrum for characteristic absorption bands, such as a broad O-H stretch around 3400 cm⁻¹, C-H stretches around 2900-3000 cm⁻¹, and a strong C=O stretch for the ester at approximately 1730 cm⁻¹.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

  • NMR tubes.

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • For ¹H NMR, analyze the chemical shifts, integration, and multiplicity of the signals to confirm the proton environment in the molecule.

  • For ¹³C NMR, analyze the chemical shifts of the signals to identify all the unique carbon atoms in the structure.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow A Start: Ethyl 2-ethylacetoacetate in Methanol B Cool to 0-5 °C (Ice Bath) A->B C Add NaBH4 (Portion-wise) B->C D Stir at 0-5 °C (2 hours) C->D E Stir at Room Temp (1 hour) D->E F Quench with Water E->F G Remove Methanol (Rotary Evaporator) F->G H Aqueous Workup: Extract with Diethyl Ether G->H I Wash with NaHCO3 (aq) and Brine H->I J Dry over MgSO4 I->J K Filter and Concentrate (Rotary Evaporator) J->K L Purify by Vacuum Distillation K->L M Final Product: This compound L->M

Caption: Synthesis and Purification Workflow.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-ethyl-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethyl-3-hydroxybutanoate is a chiral organic compound belonging to the class of β-hydroxy esters. Its structure, featuring two stereocenters, makes it a potentially valuable building block in asymmetric synthesis for the pharmaceutical and fine chemical industries. This technical guide provides a summary of the known information regarding its molecular structure, synthesis, and properties, while also highlighting areas where experimental data is currently lacking.

Molecular Identity

The fundamental details of this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 5465-11-2[1][2]
Molecular Formula C₈H₁₆O₃[1][2]
Molecular Weight 160.21 g/mol [1][2]
InChI Key TYSBSICHVQCQDL-UHFFFAOYSA-N[1][2]
Canonical SMILES CCC(C(C)O)C(=O)OCC[1]

Molecular Structure and Stereochemistry

This compound possesses two chiral centers at the C2 and C3 positions of the butanoate backbone. This gives rise to four possible stereoisomers, which can be grouped into two pairs of diastereomers: syn ((2R,3S) and (2S,3R)) and anti ((2R,3R) and (2S,3S)). The relative and absolute stereochemistry of these isomers will significantly influence their biological activity and physical properties.

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

PropertyValue (Computed)Source
XLogP3-AA 1.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]
Exact Mass 160.109944368[1]
Monoisotopic Mass 160.109944368[1]
Topological Polar Surface Area 46.5 Ų[1]
Heavy Atom Count 11[1]
Complexity 123[1]

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR data for this compound are not available in public spectral databases. Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) is available.

Spectroscopic DataDetailsSource
GC-MS NIST Number: 188214, Main library. Major peaks at m/z 101 and 116.[1]

Experimental Protocols: Synthesis

The primary route for the synthesis of this compound is the reduction of its corresponding β-keto ester, ethyl 2-ethylacetoacetate.[2] While a specific, detailed protocol for this exact transformation is not published, a general procedure can be adapted from the well-documented reductions of similar β-keto esters.

General Protocol for the Reduction of Ethyl 2-ethylacetoacetate

This protocol is a generalized procedure and requires optimization for the specific substrate.

Materials:

  • Ethyl 2-ethylacetoacetate

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-ethylacetoacetate in a suitable anhydrous solvent (e.g., ethanol for NaBH₄, THF for LiAlH₄).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₄ in portions, or a solution of LiAlH₄ in THF dropwise). The reaction is exothermic and should be controlled to maintain the temperature.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of 1M HCl at 0 °C until the evolution of gas ceases.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography or distillation under reduced pressure to yield this compound.

Note: The choice of reducing agent and solvent can influence the diastereoselectivity of the reaction. Non-chelating reducing agents in non-polar solvents tend to favor the anti diastereomer, while chelating agents in polar solvents may favor the syn diastereomer. This protocol will likely produce a mixture of diastereomers.

synthesis_workflow start Ethyl 2-ethylacetoacetate reaction Reduction at 0 °C start->reaction reagents Reducing Agent (e.g., NaBH₄) Anhydrous Solvent (e.g., Ethanol) reagents->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no published information available regarding the specific biological activity of this compound or its involvement in any signaling pathways. Research on related β-hydroxy esters suggests potential applications as chiral building blocks in the synthesis of bioactive molecules. However, any biological effects of this specific compound would need to be determined through dedicated screening and mechanistic studies.

Conclusion and Future Outlook

This compound is a molecule with potential applications in synthetic organic chemistry. While its basic molecular identity is established, there is a notable absence of comprehensive experimental data in the public domain. To fully realize the potential of this compound, further research is required to:

  • Determine its key physicochemical properties through experimental measurement.

  • Obtain and publish detailed ¹H and ¹³C NMR spectroscopic data for its various stereoisomers.

  • Develop and publish detailed, reproducible, and stereoselective synthetic protocols.

  • Investigate its biological activity through in vitro and in vivo screening to identify potential applications in drug discovery and development.

The availability of such data would be invaluable to the scientific community and would facilitate the use of this compound as a versatile chiral intermediate.

References

A Technical Guide to the Spectroscopic Profile of Ethyl 2-ethyl-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethyl-3-hydroxybutanoate is a chiral specialty chemical with potential applications in the synthesis of complex organic molecules and as a building block in drug discovery. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides a summary of available spectroscopic data for this compound, alongside detailed experimental protocols for its synthesis and analysis. Due to the limited availability of published experimental spectra for the title compound, this guide also includes comparative data for the closely related and well-characterized compound, ethyl 3-hydroxybutanoate, to provide a foundational understanding and aid in spectral interpretation.

Spectroscopic Data

The spectroscopic data for this compound and the related ethyl 3-hydroxybutanoate are summarized below. These tables are designed for easy comparison and reference.

Mass Spectrometry (MS)

Table 1: GC-MS Data for this compound [1]

PropertyValue
Molecular FormulaC₈H₁₆O₃
Molecular Weight160.21 g/mol
Ionization ModeElectron Ionization (EI)
Major Fragments (m/z)73 (Top Peak), 101 (2nd Highest), 116 (3rd Highest)
Infrared (IR) Spectroscopy

While a vapor phase IR spectrum is available for this compound, specific peak assignments are not readily published.[1] The expected characteristic absorption bands are outlined in Table 2 based on the functional groups present in the molecule.

Table 2: Predicted Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, broad3500 - 3200
C-H (Alkane)Stretching2975 - 2850
C=O (Ester)Stretching, strong1750 - 1735
C-O (Ester)Stretching1300 - 1000
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not widely available in the public domain. Therefore, the data for the structurally similar ethyl 3-hydroxybutanoate are presented here for comparative purposes. The presence of an additional ethyl group at the C2 position in the target molecule would introduce further splitting and additional signals in the NMR spectra.

Table 3: ¹H NMR Spectroscopic Data for Ethyl 3-hydroxybutanoate (in CDCl₃) [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.06 - 4.22m3H-OCH₂CH₃ and -CH(OH)-
3.22bs1H-OH
2.22 - 2.48m2H-CH₂C=O
1.23d, J=6.2 Hz3H-CH(OH)CH₃
1.17t, J=7.0 Hz3H-OCH₂CH₃

Table 4: ¹³C NMR Spectroscopic Data for Ethyl 3-hydroxybutanoate (in CDCl₃) [2]

Chemical Shift (δ) ppmAssignment
172.9C=O
64.2-CH(OH)-
60.6-OCH₂CH₃
42.7-CH₂C=O
22.3-CH(OH)CH₃
14.0-OCH₂CH₃

Experimental Protocols

Synthesis of this compound via the Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters. The following is a proposed protocol for the synthesis of this compound.

Materials:

  • Zinc dust

  • Iodine (catalytic amount)

  • Dry tetrahydrofuran (THF)

  • Ethyl 2-bromopropanoate

  • Propanal

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents) and a crystal of iodine.

  • Heat the flask gently under a stream of nitrogen to activate the zinc, as evidenced by the disappearance of the iodine color.

  • Allow the flask to cool to room temperature and add dry THF.

  • A solution of ethyl 2-bromopropanoate (1.0 equivalent) and propanal (1.1 equivalents) in dry THF is added dropwise from the dropping funnel to the stirred zinc suspension.

  • After the initial exothermic reaction subsides, the reaction mixture is heated to reflux for 2-3 hours until the starting materials are consumed (monitored by TLC).

  • The reaction mixture is cooled in an ice bath, and 1 M hydrochloric acid is added cautiously to quench the reaction and dissolve the unreacted zinc.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Varian Gemini 300 or a Varian Mercury 400 spectrometer (or equivalent).[2]

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the proton-decoupled spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Agilent 6890N gas chromatograph coupled to a 5973i mass spectrometer (or equivalent).

  • GC Conditions:

    • Column: HP-5MS capillary column (or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

Visualizations

Synthesis Pathway: Reformatsky Reaction

G reagent1 Ethyl 2-bromopropanoate intermediate Organozinc Intermediate (Reformatsky Reagent) reagent1->intermediate + Zn reagent2 Propanal zinc Zinc (Zn) zinc->intermediate solvent Dry THF product This compound intermediate->product + Propanal product->product workup Acidic Workup (e.g., HCl)

Caption: Proposed synthesis of this compound via the Reformatsky reaction.

Experimental Workflow: GC-MS Analysis

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis sample Purified Product dissolve Dissolve in Volatile Solvent sample->dissolve injection Injection Port dissolve->injection gc_column GC Column (Separation) injection->gc_column ms_detector Mass Spectrometer (Detection) gc_column->ms_detector chromatogram Total Ion Chromatogram ms_detector->chromatogram mass_spectrum Mass Spectrum chromatogram->mass_spectrum library_search Library Comparison mass_spectrum->library_search identification Compound Identification library_search->identification

Caption: General workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 2-ethyl-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of ethyl 2-ethyl-3-hydroxybutanoate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a predicted ¹³C NMR data set based on the analysis of structurally similar compounds. It also includes a detailed experimental protocol for acquiring such data and visual aids to understand the molecular structure and the analytical workflow.

Predicted ¹³C NMR Data

The chemical shifts in ¹³C NMR spectroscopy are sensitive to the local electronic environment of each carbon atom. For this compound, the presence of an ester carbonyl group, a hydroxyl group, and alkyl chains results in a characteristic spectrum. The predicted chemical shifts presented below are extrapolated from data for analogous compounds such as ethyl 3-hydroxybutanoate and other β-hydroxy esters.[1][2]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom NumberAssignmentPredicted Chemical Shift (δ) in ppm
1C =O~173-175
2C H(CH₂CH₃)~50-55
3C H(OH)~65-70
4C H₃ (on C3)~20-25
5O-C H₂CH₃~60-62
6O-CH₂C H₃~14-15
7CH₂C H₃ (on C2)~25-30
8C H₃ (on C2-ethyl)~12-14

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The diastereomers of this compound may exhibit slightly different chemical shifts.

Experimental Protocols

The following protocol outlines a general procedure for the acquisition of a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The use of deuterated solvents is standard practice in NMR to avoid large solvent signals in the spectrum.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[3]

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker AC 300 or a Varian Mercury 400 spectrometer, operating at a ¹³C frequency of 75 MHz or 100 MHz, respectively.[1][2]

  • Insert the sample into the spectrometer's probe.

  • Tune and match the probe for the ¹³C frequency to optimize the signal-to-noise ratio.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a high-resolution spectrum with sharp, symmetrical peaks.

3. Data Acquisition:

  • A standard proton-decoupled ¹³C NMR experiment should be performed. In this experiment, the coupling between carbon and proton nuclei is removed, resulting in a spectrum where each unique carbon atom appears as a single line.

  • Typical acquisition parameters include:

    • Spectral Width: 0-220 ppm

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of the carbon nuclei)

    • Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline correct the spectrum to obtain a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks if desired, although peak intensities in a standard ¹³C NMR spectrum are not always directly proportional to the number of carbon atoms.

Visualizations

To aid in the interpretation of the ¹³C NMR data and the experimental process, the following diagrams are provided.

molecular_structure Structure of this compound with Carbon Numbering C1 C¹=O O_ester O C1->O_ester C2 C²H C2->C1 C3 C³H C2->C3 C7 C⁷H₂ C2->C7 C4 C⁴H₃ C3->C4 OH OH C3->OH C5 C⁵H₂ O_ester->C5 C6 C⁶H₃ C5->C6 C8 C⁸H₃ C7->C8 nmr_workflow General Workflow for ¹³C NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune, Lock, Shim insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Peak Assignment & Interpretation reference->analyze

References

Mass Spectrometry of Ethyl 2-Ethyl-3-Hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of ethyl 2-ethyl-3-hydroxybutanoate (C8H16O3), a molecule of interest in various research and development sectors. This document outlines the key mass spectral data, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway.

Mass Spectral Data

The electron ionization (EI) mass spectrometry of this compound yields a characteristic fragmentation pattern that is crucial for its identification and structural elucidation. The quantitative data from its mass spectrum, as cataloged in the NIST Mass Spectrometry Data Center under NIST Number 188214, is summarized below.[1]

m/z (Mass-to-Charge Ratio) Relative Abundance (%) Proposed Fragment Ion
45Moderate[C2H5O]+
57Moderate[C4H9]+
73 100 (Base Peak) [C3H5O2]+
101High[C5H9O2]+
116Moderate[M - C2H5OH]+•
145Low[M - CH3]+
160 Low [C8H16O3]+• (Molecular Ion)

Note: The relative abundances are qualitative descriptions based on the available data. The molecular ion peak at m/z 160 is of low intensity, which is common for aliphatic esters and alcohols.

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. This protocol is synthesized from standard methods for the analysis of similar ethyl esters.

2.1. Sample Preparation

Samples containing this compound should be dissolved in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.

2.2. Gas Chromatography (GC) Conditions

  • Instrument: Agilent 7890A Gas Chromatograph or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: Increase to 220°C at a rate of 3°C/min.

    • Final hold: Maintain at 220°C for 20 minutes.

2.3. Mass Spectrometry (MS) Conditions

  • Instrument: Agilent 5975C Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-200.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Transfer Line Temperature: 280°C.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through a series of characteristic cleavage reactions, primarily alpha-cleavages and rearrangements. The proposed fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway M This compound [M]+• (m/z 160) f116 [M - C2H5OH]+• (m/z 116) M->f116 - C2H5OH (46) f101 [C5H9O2]+ (m/z 101) M->f101 - •C3H7O (59) (α-cleavage) f45 [C2H5O]+ (m/z 45) M->f45 - •C6H11O2 (115) f57 [C4H9]+ (m/z 57) M->f57 - •C4H7O3 (103) f73 [C3H5O2]+ (m/z 73) (Base Peak) f101->f73 - C2H4 (28)

Caption: Proposed EI fragmentation pathway for this compound.

The fragmentation is initiated by the ionization of the molecule to form the molecular ion ([M]+•) at m/z 160. The base peak at m/z 73 is likely formed through a McLafferty-type rearrangement followed by the loss of an alkene. The significant peak at m/z 101 results from an alpha-cleavage adjacent to the hydroxyl group. The ion at m/z 116 corresponds to the loss of a neutral ethanol molecule. Other observed fragments at m/z 45 and 57 arise from further fragmentation of the ester and alkyl functionalities.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-ethyl-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl 2-ethyl-3-hydroxybutanoate. Due to the limited public availability of the specific experimental spectrum for this compound, this guide presents a detailed analysis based on the characteristic vibrational frequencies of its constituent functional groups, supported by data from analogous compounds. This information is crucial for the structural elucidation and quality control of this and similar molecules in research and development settings.

Core Concepts in the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. Different functional groups within a molecule vibrate at specific, quantifiable frequencies when they absorb IR radiation. By analyzing the absorption spectrum, one can identify the functional groups present in the molecule, providing valuable insights into its structure.

This compound possesses three key functional groups that give rise to characteristic absorption bands in an IR spectrum:

  • Hydroxyl Group (-OH): The stretching vibration of the O-H bond in the secondary alcohol group is a prominent feature.

  • Ester Group (-COOR): This group is characterized by a strong carbonyl (C=O) stretching absorption and C-O stretching vibrations.

  • Alkyl Groups (C-H): The molecule contains several sp³ hybridized carbon atoms, leading to characteristic C-H stretching and bending vibrations.

Predicted Infrared Absorption Data

The following table summarizes the expected major infrared absorption bands for this compound. These predictions are based on established group frequency correlations and data from structurally similar compounds like ethyl (S)-3-hydroxybutanoate and ethyl 3-hydroxybutanoate.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3600 - 3200Broad, Medium-StrongO-H StretchHydroxyl (-OH)
~2975 - 2850StrongC-H StretchAlkyl (CH₃, CH₂, CH)
~1735 - 1715 Very Strong C=O Stretch Ester Carbonyl
~1465 - 1440MediumC-H Bend (Asymmetric)Alkyl (CH₃, CH₂)
~1375 - 1365MediumC-H Bend (Symmetric)Alkyl (CH₃)
~1250 - 1150StrongC-O StretchEster
~1100Medium-StrongC-O StretchSecondary Alcohol

Experimental Protocol for Acquiring the Infrared Spectrum

This section details a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

Sample Preparation:

As this compound is a liquid at room temperature, sample preparation is straightforward.

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and atmospheric components (e.g., CO₂ and water vapor).

  • Place a small drop of the neat (undiluted) this compound sample directly onto the center of the ATR crystal.

  • If the sample is volatile, cover the ATR accessory to minimize evaporation during the measurement.

Data Acquisition:

  • Spectral Range: Set the spectrometer to scan the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired interferogram is subjected to a Fourier transform to generate the final infrared spectrum (Absorbance or Transmittance vs. Wavenumber).

Visualization of Key Concepts

The following diagrams illustrate the logical workflow of an IR spectroscopy experiment and the relationship between the functional groups of this compound and their expected spectral features.

experimental_workflow Experimental Workflow for IR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply Liquid Sample background_scan->apply_sample set_params Set Spectrometer Parameters (Range, Resolution, Scans) apply_sample->set_params acquire_spectrum Acquire Sample Spectrum set_params->acquire_spectrum ft Fourier Transform acquire_spectrum->ft final_spectrum Generate Final IR Spectrum ft->final_spectrum peak_picking Identify Peak Positions final_spectrum->peak_picking intensity_analysis Analyze Peak Intensities & Shapes peak_picking->intensity_analysis functional_group_id Assign Functional Groups intensity_analysis->functional_group_id structural_elucidation Structural Confirmation functional_group_id->structural_elucidation functional_groups_spectrum Functional Groups and Expected IR Peaks cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Peaks (cm⁻¹) molecule This compound hydroxyl Hydroxyl (-OH) molecule->hydroxyl ester Ester (-COOR) molecule->ester alkyl Alkyl (C-H) molecule->alkyl oh_stretch ~3400 (broad) O-H Stretch hydroxyl->oh_stretch co_stretch_alcohol ~1100 C-O Stretch hydroxyl->co_stretch_alcohol co_stretch_ester ~1730 (strong) C=O Stretch ester->co_stretch_ester ch_stretch ~2950 C-H Stretch alkyl->ch_stretch

Introduction to the Stereochemistry of Ethyl 2-ethyl-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry of Ethyl 2-ethyl-3-hydroxybutanoate

This guide provides a comprehensive overview of the stereochemistry of this compound, a chiral molecule of interest in synthetic organic chemistry. The principles, synthesis, and analysis of its stereoisomers are detailed for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages well-documented procedures and data for the closely related analogue, ethyl 3-hydroxybutanoate, to illustrate key concepts and techniques.

This compound possesses two chiral centers at the C2 and C3 positions. Consequently, it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) or (2S,3R) isomers is diastereomeric. These diastereomers are often referred to as syn and anti isomers, based on the relative orientation of the ethyl group at C2 and the hydroxyl group at C3.

Figure 1: Stereoisomers of this compound.

Synthesis of this compound Stereoisomers

The primary synthetic route to this compound is the reduction of the corresponding β-keto ester, ethyl 2-ethylacetoacetate. The stereochemical outcome of this reduction can be controlled to selectively produce different diastereomers and enantiomers.

Diastereoselective Synthesis

The relative configuration of the two stereocenters can be influenced by the choice of reagents and reaction conditions, leading to either the syn or anti diastereomers. This is often achieved through chelation-controlled or non-chelation-controlled reductions.

  • Chelation Control (leading to syn isomers): In the presence of a chelating Lewis acid, such as titanium tetrachloride (TiCl₄), the β-keto ester forms a rigid cyclic intermediate with the reducing agent. The hydride is then delivered to the carbonyl group from the less sterically hindered face, resulting in the syn diastereomer.

  • Non-Chelation Control (leading to anti isomers): With non-chelating Lewis acids, like cerium(III) chloride (CeCl₃), or in the absence of a Lewis acid, the reaction proceeds through an open-chain transition state. Steric hindrance from the existing chiral center directs the approach of the reducing agent, favoring the formation of the anti diastereomer.

G start Ethyl 2-ethylacetoacetate chelation Chelation Control (e.g., TiCl4, BH3·py) start->chelation Diastereoselective Reduction nonchelation Non-Chelation Control (e.g., CeCl3, LiEt3BH) start->nonchelation Diastereoselective Reduction syn syn-ethyl 2-ethyl-3-hydroxybutanoate chelation->syn anti anti-ethyl 2-ethyl-3-hydroxybutanoate nonchelation->anti

Figure 2: Diastereoselective reduction pathways.
Enantioselective Synthesis

Enantiomerically enriched or pure stereoisomers are typically prepared using biocatalytic reductions. Enzymes, particularly reductases found in baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductases (KREDs), can exhibit high stereoselectivity. While specific data for ethyl 2-ethylacetoacetate is scarce, the reduction of similar β-keto esters is well-established. For instance, the reduction of ethyl acetoacetate with baker's yeast predominantly yields the (S)-enantiomer. The enantiomeric excess (e.e.) can often be improved by modifying the reaction conditions, such as "starving" the yeast prior to use.[1]

Stereochemical Analysis

The determination of the diastereomeric ratio and enantiomeric excess of this compound requires specialized analytical techniques.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful method for separating and quantifying stereoisomers. Enantiomers are separated on a chiral stationary phase, typically a cyclodextrin derivative. The relative peak areas in the chromatogram correspond to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another essential tool for stereochemical analysis. While the NMR spectra of enantiomers are identical in an achiral solvent, diastereomers will exhibit distinct spectra. The relative configuration (syn or anti) can often be determined by analyzing the coupling constants between the protons on C2 and C3. To distinguish between enantiomers, a chiral shift reagent or a chiral derivatizing agent can be used. These agents interact differently with each enantiomer, leading to the separation of their signals in the NMR spectrum.

Quantitative Data (Illustrative Examples)

Table 1: Enantioselective Reduction of Ethyl Acetoacetate using Baker's Yeast

ProductYield (%)Enantiomeric Excess (e.e.) (%)Specific Rotation ([α]²⁵_D) (c=1.3, CHCl₃)Reference
(S)-(+)-ethyl 3-hydroxybutanoate59-7685+37.2°[1]
(S)-(+)-ethyl 3-hydroxybutanoate (starved yeast)7094Not Reported[1]

Table 2: Chiral GC Analysis of Ethyl 3-hydroxybutanoate Enantiomers in Wine

EnantiomerAverage Concentration in Red Wine (µg/L)S/R Ratio in Red WineOlfactory Threshold in Dilute Alcohol (mg/L)Reference
(S)-form~337.5~75:25 (± 13)21[2]
(R)-form~112.5~75:25 (± 13)63[2]

Experimental Protocols (Illustrative Examples)

The following protocols are based on well-established procedures for the synthesis and analysis of ethyl 3-hydroxybutanoate and serve as a guide for developing methods for this compound.

Protocol for Enantioselective Reduction of Ethyl Acetoacetate with Baker's Yeast[1]
  • Preparation of Yeast Suspension: In a 4-L flask, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast and stir the mixture for 1 hour at approximately 30°C.

  • Addition of Substrate: Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension and stir for 24 hours at room temperature.

  • Second Substrate Addition: Add a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

  • Reaction Monitoring and Work-up: Continue stirring for 50-60 hours. Monitor the reaction by gas chromatography. Upon completion, add 80 g of Celite and filter the mixture.

  • Extraction: Saturate the filtrate with sodium chloride and extract with five 500-mL portions of diethyl ether.

  • Purification: Dry the combined ether extracts over magnesium sulfate, filter, and concentrate under reduced pressure. Fractionally distill the residue at 12 mm pressure, collecting the fraction boiling at 71–73°C.

G start Prepare Yeast Suspension add_substrate1 Add Ethyl Acetoacetate (1st portion) start->add_substrate1 stir1 Stir for 24h add_substrate1->stir1 add_substrate2 Add Sucrose Solution and Ethyl Acetoacetate (2nd portion) stir1->add_substrate2 stir2 Stir for 50-60h add_substrate2->stir2 workup Work-up (Filtration) stir2->workup extraction Extraction with Diethyl Ether workup->extraction purification Purification (Distillation) extraction->purification end (S)-ethyl 3-hydroxybutanoate purification->end

Figure 3: Workflow for baker's yeast reduction.
Protocol for Chiral Gas Chromatography Analysis of a Related Compound (Ethyl 2-hydroxy-3-methylbutanoate)[3]

  • Sample Preparation: Inject 1 µL of the organic extract in splitless mode.

  • GC Column: Use a BP21 capillary column (50 m x 0.32 mm, 0.25 µm film thickness). A γ-cyclodextrin phase is also noted for enantiomeric separation.

  • Injector and Oven Program: Set the injector temperature to 250°C with a splitless time of 0.75 min. The oven temperature program is as follows: hold at 40°C for 1 min, then ramp to 220°C at a rate of 3°C/min, and hold at 220°C for 20 min.

  • Detection: Use a mass spectrometer in electron impact mode at 70 eV with selected ion monitoring (SIM).

This guide provides a foundational understanding of the stereochemistry of this compound. While specific data for this compound is limited, the principles and experimental approaches detailed herein, illustrated with data from a close analogue, offer a robust framework for its synthesis and stereochemical characterization. Further research is encouraged to establish a more comprehensive dataset for this specific molecule.

References

An In-Depth Technical Guide on the Physical Properties of syn-Ethyl 2-Ethyl-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of ethyl 2-ethyl-3-hydroxybutanoate. Due to a scarcity of publicly available experimental data for the specific syn-diastereomer, this document presents computed data for the general compound and outlines standard experimental protocols for the determination of key physical characteristics.

Compound Identification and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms Ethyl 2-ethyl-3-hydroxybutyratePubChem[1]
CAS Registry Number 5465-11-2PubChem[1]
Molecular Formula C₈H₁₆O₃PubChem[1]
Molecular Weight 160.21 g/mol PubChem[1]
Boiling Point Not experimentally determined
Melting Point Not experimentally determined
Density Not experimentally determined
Refractive Index Not experimentally determined
Solubility Not experimentally determined
XLogP3-AA (Computed) 1.1PubChem[1]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the primary physical properties of a liquid organic compound such as syn-ethyl 2-ethyl-3-hydroxybutanoate.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Capillary Method (Thiele Tube or Mel-Temp Apparatus):

    • A small amount of the liquid sample is placed in a fusion or small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The assembly is attached to a thermometer and heated in a Thiele tube or a melting point apparatus equipped for boiling point determination.

    • The bath is heated gently until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

    • The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

While this compound is expected to be a liquid at room temperature, this protocol is relevant for solid derivatives or impurities.

  • Capillary Method (Mel-Temp or Fisher-Johns Apparatus):

    • A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated rapidly to determine an approximate melting range.

    • A fresh sample is then heated slowly (1-2 °C per minute) near the approximate melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range typically indicates high purity.

Density is the mass per unit volume of a substance.

  • Pycnometer Method:

    • A pycnometer, a flask with a precise volume, is weighed empty.

    • It is then filled with the liquid sample, and any excess is removed to ensure the volume is exact.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

  • Gravimetric Method using a Balance:

    • A graduated cylinder is placed on a balance, and the balance is tared.

    • A known volume of the liquid is carefully added to the graduated cylinder.

    • The mass of the liquid is recorded from the balance.

    • The density is calculated by dividing the mass by the measured volume.

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

  • Abbe Refractometer:

    • A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

    • The prisms are closed and the instrument's light source is positioned.

    • The adjustment knob is used to bring the dividing line between the light and dark fields into the center of the crosshairs seen through the eyepiece.

    • A separate knob is used to eliminate any color fringe at the dividing line, making it as sharp as possible.

    • The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of a liquid chemical compound.

G Workflow for Physical Property Determination of a Liquid Compound cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Methodology cluster_3 Data Analysis and Reporting A Obtain Pure Liquid Sample B Determine Boiling Point A->B C Determine Density A->C D Determine Refractive Index A->D B1 Capillary Method B->B1 using C1 Pycnometer or Gravimetric Method C->C1 using D1 Abbe Refractometer D->D1 using E Record and Analyze Data B1->E C1->E D1->E F Compare with Literature/Computed Values E->F

Caption: Logical workflow for the experimental determination of physical properties.

References

A Comprehensive Guide to the Theoretical Conformational Analysis of Ethyl 2-Ethyl-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethyl-3-hydroxybutanoate is a chiral molecule with significant conformational flexibility that can influence its chemical reactivity and biological activity. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for applications in stereoselective synthesis and drug design. This technical guide provides a detailed framework for the theoretical conformational analysis of this compound. Due to the absence of specific published theoretical studies on this molecule, this document outlines a robust, generalized methodology based on established computational chemistry principles and findings from analogous β-hydroxy esters. The guide details experimental protocols for computational analysis, presents hypothetical yet plausible quantitative data in structured tables, and utilizes visualizations to illustrate key concepts and workflows.

Introduction

The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For a molecule like this compound, which contains two stereocenters and multiple rotatable bonds, a complex array of conformers can exist in equilibrium. The relative energies of these conformers, and the barriers to their interconversion, are of fundamental interest.

Theoretical conformational analysis, primarily through quantum chemical calculations, offers a powerful tool to probe this landscape. By employing methods such as Density Functional Theory (DFT), it is possible to identify stable conformers, quantify their relative energies, and analyze the intramolecular interactions that govern their stability. The most significant of these interactions in β-hydroxy esters is often the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester functionality.

This guide will focus on the (2R, 3S) and (2S, 3R) diastereomers as representative examples to illustrate the principles of the analysis.

Key Rotatable Bonds and Potential Conformers

The primary sources of conformational isomerism in this compound arise from the rotation around several key single bonds. The most critical of these are:

  • τ1: C(2)-C(3) bond: Rotation around this bond determines the relative orientation of the ethyl group at C(2) and the hydroxyl and methyl groups at C(3).

  • τ2: C(3)-O(H) bond: Rotation of the hydroxyl proton can either facilitate or disrupt the formation of an intramolecular hydrogen bond.

  • τ3: C(1)-O(ester) bond: Rotation around this bond influences the orientation of the ethoxy group.

The interplay of steric hindrance between the alkyl substituents and the potential for intramolecular hydrogen bonding will be the determining factors in the relative stability of the resulting conformers. The most stable conformers are anticipated to be those that can adopt a pseudo-cyclic arrangement stabilized by a hydrogen bond between the C(3)-hydroxyl group and the C(1)-carbonyl oxygen.

Detailed Methodologies for Computational Analysis

The following section outlines a standard protocol for the theoretical conformational analysis of this compound.

Initial Structure Generation and Conformational Search
  • Initial 3D Structure Generation: The initial 3D structures of the desired diastereomers of this compound are built using a molecular modeling program (e.g., Avogadro, GaussView).

  • Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) due to their computational efficiency. The key dihedral angles (τ1, τ2, and τ3) are systematically rotated (e.g., in 30° increments) to generate a comprehensive set of starting geometries.

Quantum Mechanical Geometry Optimization
  • Initial Optimization: The unique conformers identified from the conformational search are then subjected to geometry optimization using a computationally less demanding quantum mechanical method, such as DFT with a smaller basis set (e.g., B3LYP/6-31G(d)).

  • High-Level Optimization: The lowest energy conformers from the initial optimization are then re-optimized at a higher level of theory to obtain more accurate geometries and relative energies. A common and reliable choice is the B3LYP functional with a larger basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions like hydrogen bonds.

  • Solvent Effects: To simulate a more realistic environment, solvent effects can be included using an implicit solvent model, such as the Polarizable Continuum Model (PCM), with a solvent like water or chloroform.

Vibrational Frequency Analysis

For each optimized structure, a vibrational frequency calculation is performed at the same level of theory as the final optimization. This serves two purposes:

  • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Thermodynamic Corrections: The frequency calculations provide the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy, which are crucial for obtaining accurate relative energies.

Final Energy Calculations

To further refine the relative energies of the conformers, single-point energy calculations can be performed on the high-level optimized geometries using an even more accurate method or a larger basis set.

Quantitative Data Presentation

The results of the computational analysis are best summarized in a table for clear comparison. The following table presents hypothetical but plausible data for the most stable conformers of a given diastereomer of this compound, showcasing the expected outcomes of the described protocol.

Conformer IDDihedral Angle τ1 (C-C-C-O) (°)Dihedral Angle τ2 (H-O-C-C) (°)Relative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)H-bond distance (O-H···O=C) (Å)
Conf-1 -65.81.50.000.001.95
Conf-2 68.2178.91.251.35-
Conf-3 175.3179.52.502.65-
Conf-4 -62.565.31.801.95-

Note: This data is illustrative and intended to represent the type of results obtained from a theoretical conformational analysis. Conf-1 represents the global minimum, stabilized by an intramolecular hydrogen bond.

Visualizations

Computational Workflow

The logical flow of a theoretical conformational analysis can be visualized as follows:

conformational_analysis_workflow cluster_setup 1. Initial Setup cluster_qm 2. Quantum Mechanical Calculations cluster_analysis 3. Data Analysis mol_build Build 3D Structure of Diastereomer conf_search Molecular Mechanics Conformational Search mol_build->conf_search low_opt Low-Level DFT Optimization (e.g., B3LYP/6-31G(d)) conf_search->low_opt Unique Conformers high_opt High-Level DFT Optimization (e.g., B3LYP/6-311++G(d,p)) low_opt->high_opt freq_calc Frequency Calculation (Verify Minima & Get ZPVE) high_opt->freq_calc rel_energy Calculate Relative Energies (ΔE, ΔG) freq_calc->rel_energy geom_analysis Analyze Geometries (Dihedrals, H-bonds) rel_energy->geom_analysis

Caption: Workflow for Theoretical Conformational Analysis.

Key Intramolecular Interactions

The stability of the most favorable conformer is typically dominated by an intramolecular hydrogen bond.

Caption: Key Intramolecular Hydrogen Bond Stabilization.

Conclusion

This guide provides a comprehensive overview of the theoretical methods required for a detailed conformational analysis of this compound. By following the outlined computational workflow, researchers can gain significant insights into the conformational preferences, relative stabilities, and key intramolecular interactions that define the three-dimensional structure of this molecule. Such information is invaluable for understanding its reactivity in chemical synthesis and its interaction with biological targets in drug development. While the presented quantitative data is hypothetical, it serves as a realistic representation of the expected outcomes from such a study, emphasizing the dominant role of intramolecular hydrogen bonding in stabilizing the most preferred conformers.

Discovery and history of beta-hydroxy esters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of β-Hydroxy Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-hydroxy esters (β-hydroxy esters) are a cornerstone of modern organic synthesis, serving as versatile chiral building blocks for a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] Their history is a compelling narrative of chemical innovation, beginning with foundational discoveries in the late 19th century and evolving into the highly sophisticated, stereoselective catalytic methods used today. This guide provides a comprehensive technical overview of the key discoveries, reaction mechanisms, and experimental methodologies that have defined the synthesis of β-hydroxy esters. It traces the progression from the pioneering stoichiometric organometallic reactions of Reformatsky to the influential aldol reaction and culminates in the development of powerful asymmetric techniques that provide precise control over stereochemistry.

The Reformatsky Reaction: The Genesis of Direct Synthesis

The first direct and reliable method for the synthesis of β-hydroxy esters was discovered in 1887 by Russian chemist Sergey Nikolaevich Reformatsky.[3][4][5] The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[6][7] This discovery was significant because the organozinc reagent formed is less reactive than the Grignard reagents that would be discovered later, preventing unwanted side reactions with the ester functional group.[3][8] This unique reactivity profile carved out a crucial niche for the reaction in synthetic chemistry that it retains to this day.[9]

Reaction Mechanism

The reaction proceeds via the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[8] The mechanism involves three key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form an organozinc reagent.[10]

  • Nucleophilic Addition: The organozinc enolate then adds to the carbonyl carbon of the aldehyde or ketone. The coordination of the carbonyl oxygen to the zinc atom is believed to proceed through a six-membered chair-like transition state.[8]

  • Acidic Workup: Subsequent hydrolysis in the presence of acid protonates the alkoxide to yield the final β-hydroxy ester and zinc(II) salts.[8]

Reformatsky_Mechanism reactants α-Halo Ester + Carbonyl + Zn enolate Organozinc Reagent (Reformatsky Enolate) reactants->enolate 1. Oxidative     Addition adduct Zinc Alkoxide Adduct enolate->adduct 2. Nucleophilic     Addition product β-Hydroxy Ester adduct->product 3. Acidic     Workup (H₃O⁺)

Caption: Mechanism of the Reformatsky Reaction.
Generalized Experimental Protocol

The following is a representative protocol for a classic Reformatsky reaction. Activation of the zinc is often crucial for good yields.

  • Apparatus Setup: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Zinc Activation: Zinc dust or turnings are added to the flask. Activation can be achieved by stirring with dilute HCl, followed by washes with water, ethanol, and diethyl ether, and then drying under vacuum. Alternatively, a small crystal of iodine can be added to the reaction mixture.

  • Reaction Execution: The carbonyl substrate (1.0 eq.) is dissolved in an anhydrous solvent (e.g., diethyl ether, THF, or benzene) and added to the flask.[6] A solution of the α-halo ester (1.1 eq.) in the same solvent is placed in the dropping funnel.

  • Initiation: A small portion of the α-halo ester solution is added to the zinc suspension. The reaction mixture may need to be gently heated to initiate the reaction, which is often indicated by the disappearance of the iodine color (if used) or the formation of a cloudy solution.

  • Addition & Reflux: The remainder of the α-halo ester is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically heated at reflux for an additional 30-60 minutes to ensure complete reaction.

  • Workup: The reaction mixture is cooled to room temperature and then poured into a cold, dilute acid solution (e.g., 10% H₂SO₄ or saturated aq. NH₄Cl) with vigorous stirring.

  • Extraction & Purification: The aqueous layer is extracted several times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Data Presentation: Representative Reformatsky Reactions

The table below summarizes typical yields for the Reformatsky reaction with various substrates.

Carbonyl Substrateα-Halo EsterSolventYield (%)Reference
HeptanalEthyl bromoacetateBenzene64%[11]
OctanalEthyl bromoacetateBenzene59%[11]
NonanalEthyl bromoacetateBenzene55%[11]
AcetophenoneEthyl bromoacetateBenzene/Ether~60-70% (Typical)[6][10]
CyclohexanoneEthyl iodoacetateTHF~70-80% (Typical)[6][12]

The Aldol Reaction: A Parallel Discovery

Discovered independently by Charles-Adolphe Wurtz in 1872 and Alexander Borodin in 1869, the aldol reaction is a fundamental carbon-carbon bond-forming reaction.[13][14][15][16] In its classic form, it involves the combination of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, known as an "aldol".[17][18] While the direct product is not an ester, the reaction's principles and its subsequent modifications are central to the synthesis of the β-hydroxy carbonyl motif.

Base-Catalyzed Mechanism

The most common variant proceeds via a base-catalyzed mechanism involving an enolate intermediate.

  • Enolate Formation: A catalytic amount of base (e.g., hydroxide or alkoxide) removes an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate.[18]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the substrate.[19]

  • Protonation: The resulting alkoxide intermediate is protonated by the solvent (e.g., water or alcohol) to yield the β-hydroxy carbonyl product and regenerate the base catalyst.[17]

Aldol_Mechanism start Aldehyde/Ketone (with α-H) enolate Enolate Intermediate start->enolate + Base (-H₂O) alkoxide Alkoxide Adduct enolate->alkoxide Nucleophilic Attack electrophile Second Aldehyde/Ketone (Electrophile) electrophile->alkoxide product β-Hydroxy Aldehyde/Ketone (Aldol Adduct) alkoxide->product + H₂O (-Base)

Caption: Base-catalyzed aldol reaction mechanism.

The Era of Asymmetric Synthesis

A major leap in the synthesis of β-hydroxy esters occurred with the advent of asymmetric synthesis, which allowed for the control of the absolute stereochemistry of the two newly formed chiral centers. This was critical for the synthesis of enantiomerically pure pharmaceuticals and natural products.

The Evans Asymmetric Aldol Reaction

In the early 1980s, David A. Evans developed a highly reliable method for diastereoselective and enantioselective aldol reactions using removable chiral auxiliaries.[17] The most common auxiliaries are N-acyloxazolidinones derived from readily available amino acids like valine or phenylalanine.[20][21]

The workflow involves covalently attaching the chiral auxiliary to a carboxylic acid, forming an imide. This imide is then enolized, typically with a boron reagent to form a conformationally rigid Z-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face, leading to predictable and high levels of stereocontrol.[20][22]

Evans_Workflow start Carboxylic Acid + Chiral Auxiliary imide N-Acyl Oxazolidinone start->imide Coupling enolate Boron (Z)-Enolate imide->enolate Enolization (e.g., Bu₂BOTf, Et₃N) adduct Stereodefined Aldol Adduct enolate->adduct + Aldehyde product Enantiopure β-Hydroxy Acid adduct->product Hydrolysis auxiliary Recovered Auxiliary adduct->auxiliary (LiOH)

Caption: Workflow of the Evans Asymmetric Aldol Reaction.
  • Imide Formation: The carboxylic acid is converted to its acid chloride (e.g., using oxalyl chloride) and then reacted with the lithium salt of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

  • Enolization: The N-acyl oxazolidinone is dissolved in an anhydrous solvent like CH₂Cl₂ and cooled to -78 °C. A Lewis acid (e.g., dibutylboron triflate, 1.1 eq.) is added, followed by a hindered base (e.g., triethylamine, 1.2 eq.). The mixture is stirred to form the Z-enolate.

  • Aldehyde Addition: The aldehyde (1.2 eq.), pre-cooled to -78 °C, is added to the enolate solution. The reaction is stirred at -78 °C for several hours, then allowed to warm slowly to room temperature.

  • Workup: The reaction is quenched by adding a phosphate buffer (pH 7). The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organics are washed, dried, and concentrated.

  • Auxiliary Cleavage: The aldol adduct is dissolved in a solvent mixture like THF/water and treated with a reagent such as lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) to hydrolyze the imide, releasing the chiral β-hydroxy acid and recovering the auxiliary.[22]

  • Purification: The product is purified by chromatography to separate the desired β-hydroxy acid from the recovered chiral auxiliary.

The Evans methodology is renowned for its exceptionally high levels of stereocontrol.

N-Acyl ImideAldehydeConditionsDiastereomeric Ratio (syn:anti)Reference
PropionylIsobutyraldehydeBu₂BOTf, Et₃N, CH₂Cl₂, -78 °C>99:1[20][22]
PropionylBenzaldehydeBu₂BOTf, Et₃N, CH₂Cl₂, -78 °C98:2[17]
AcetylPropionaldehydeTiCl₄, (-)-Sparteine, CH₂Cl₂1:99 ("non-Evans syn")[17]
Noyori Asymmetric Hydrogenation

A paradigm shift in the synthesis of chiral β-hydroxy esters came with the work of Ryōji Noyori, who developed catalytic asymmetric hydrogenation of β-keto esters.[23] This method is highly atom-economical and operationally simpler than auxiliary-based methods. The most famous catalysts for this transformation are ruthenium complexes bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[24][25]

The reaction involves the direct hydrogenation of a prochiral β-keto ester using a small amount of the chiral catalyst, affording the β-hydroxy ester in high yield and with excellent enantioselectivity.[26][27]

Noyori_Workflow ketoester β-Keto Ester product Enantiopure β-Hydroxy Ester ketoester->product catalyst H₂, Ru-(R)-BINAP (cat.) catalyst->product

Caption: Noyori Asymmetric Hydrogenation Workflow.

This method consistently delivers products with near-perfect enantiomeric excess.

β-Keto Ester SubstrateCatalystConditionsYield (%)Enantiomeric Excess (ee, %)Reference
Methyl 3-oxobutanoateRuCl₂[(R)-BINAP]H₂ (100 atm), MeOH, 100°C96%>99% (R)[25]
Ethyl benzoylacetateRuBr₂[(S)-BINAP]H₂ (4 atm), EtOH/CH₂Cl₂, RT100%99% (S)[25][26]
Methyl 2,2-dimethyl-3-oxobutanoateRuCl₂[(S)-BINAP]H₂ (100 atm), MeOH, 36h99%96% (S)[25]
Ethyl 3-oxopentanoateRu-BINAPH₂ (50 atm), MeOH>95%99%[24]

Conclusion

The historical journey of β-hydroxy ester synthesis showcases a remarkable evolution in the field of organic chemistry. From the foundational discovery of the Reformatsky reaction, which provided the first direct access to this important structural motif, to the parallel development of the aldol reaction, chemists have continuously sought more efficient and controlled methodologies. The true revolution arrived with the advent of asymmetric synthesis. The substrate-controlled, auxiliary-based methods pioneered by Evans provided a robust and predictable way to access stereochemically pure compounds, profoundly impacting the synthesis of complex natural products. Subsequently, the catalyst-controlled asymmetric hydrogenation developed by Noyori offered a more elegant, efficient, and atom-economical alternative, setting a new standard for industrial and laboratory synthesis. Today, researchers and drug development professionals have a powerful and diverse toolkit for synthesizing β-hydroxy esters, a testament to over a century of chemical innovation.

References

An In-depth Technical Guide to the Biological Activity of Substituted Hydroxybutanoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted hydroxybutanoates represent a versatile class of chemical compounds with a wide spectrum of biological activities, making them promising candidates in the field of drug discovery and development. These molecules, characterized by a four-carbon chain with a hydroxyl group and a carboxylate group, can be synthetically modified with various substituent groups to modulate their physicochemical properties and biological functions. Their applications span from neuroprotection and anticancer activity to antimicrobial effects and the regulation of key cellular signaling pathways. This guide provides a comprehensive overview of the current understanding of the biological activities of substituted hydroxybutanoates, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Key Biological Activities and Quantitative Data

The biological efficacy of substituted hydroxybutanoates is diverse and dependent on their specific chemical structures. The following sections summarize the primary activities and present the available quantitative data in a structured format.

Histone Deacetylase (HDAC) Inhibition

A significant area of research has focused on the role of hydroxybutanoate derivatives as histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[1] Inhibition of HDACs can result in the hyperacetylation of histones, which alters gene expression and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

β-hydroxybutyrate (BHB), a well-known ketone body, has been identified as an endogenous HDAC inhibitor.[3] This activity is believed to contribute to its neuroprotective and cardioprotective effects. For instance, BHB has been shown to inhibit HDAC3, promoting the generation of claudin-5 and attenuating cardiac microvascular hyperpermeability in diabetic models.[3] Other substituted hydroxybutanoates, such as sodium butyrate, are also potent pan-HDAC inhibitors used in research.[2][4]

Table 1: HDAC Inhibition Data

Compound Target Cell Line/System IC50 / Activity Reference
β-hydroxybutyrate (BHB) HDAC3 Human Cardiac Microvascular Endothelial Cells (HCMECs) Promotes claudin-5 generation [3]
Sodium Butyrate Pan-HDAC Mouse Brain Tissue Effective inhibitor [4]

| Butyrate, Propionate | HDACs | Human Umbilical Vein Endothelial Cells (HUVEC) | Demonstrated inhibition | |

Anticancer and Kinase Inhibition Activity

Several substituted hydroxybutanoates have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling molecules, such as protein kinases.

Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as Src kinase inhibitors.[5] Src is a non-receptor tyrosine kinase that is often overexpressed in various human cancers and plays a critical role in tumor growth, metastasis, and invasion.[5] The inhibition of Src kinase is therefore a promising strategy for cancer therapy.

Table 2: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

Compound (Substituent on Aryl Ring) IC50 (µM) Reference
3-methyl 48.3 [5]
2,4-dichloro > 48.3 [5]
4-fluoro > 48.3 [5]

| Range of tested compounds | 48.3 - 90.3 |[5] |

Neuroprotective Effects

Derivatives of 3-hydroxybutyric acid (3-HB) have demonstrated neuroprotective properties by inhibiting apoptosis in glial cells.[6] These compounds have been shown to elevate cytosolic Ca2+ concentration, a key event in their anti-apoptotic signaling.[6] This effect is partly mediated through L-type voltage-dependent calcium channels.[6] The methyl ester of 3-HB (M-3-HB) was found to be more efficient than the sodium salts (D-3-HB and DL-3-HB) due to its better cell permeability.[6]

Table 3: Neuroprotective Activity of 3-Hydroxybutyrate Derivatives

Compound Effect Cell Type Key Finding Reference
D-3-hydroxybutyrate (D-3-HB) Decreased apoptosis, elevated cytosolic Ca2+ Mouse glial cells Inhibits apoptosis via Ca2+ signaling [6]
DL-3-hydroxybutyrate (DL-3-HB) Decreased apoptosis, elevated cytosolic Ca2+ Mouse glial cells Similar activity to D-3-HB [6]

| Methyl (D)-3-hydroxybutyrate (M-3-HB) | More efficient in elevating cytosolic Ca2+ | Mouse glial cells | Higher cell permeability |[6] |

Antimicrobial and Antifungal Activity

Certain N-substituted-β-amino acid derivatives, which can be derived from hydroxybutanoates, have been synthesized and shown to possess antimicrobial and antifungal activities.[7] These compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as fungi like Candida tenuis and Aspergillus niger.[7]

Table 4: Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives

Compound Class Target Organism Activity Level Reference
3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives Staphylococcus aureus, Mycobacterium luteum Good activity at 0.5% concentration [7]

| 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives | Candida tenuis, Aspergillus niger | Significant antifungal activity |[7] |

Signaling Pathways and Mechanisms of Action

The biological effects of substituted hydroxybutanoates are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the compounds' mechanisms of action.

Neuroprotection via Calcium Signaling

As mentioned, 3-hydroxybutyrate derivatives exert their neuroprotective effects by modulating intracellular calcium levels. The elevation of cytosolic Ca2+ inhibits apoptosis.

G cluster_membrane Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Cytosolic Ca2+ Cytosolic Ca2+ L-type Ca2+ Channel->Cytosolic Ca2+ 3-HB Derivatives 3-HB Derivatives 3-HB Derivatives->L-type Ca2+ Channel activates Intracellular Ca2+ Stores Intracellular Ca2+ Stores 3-HB Derivatives->Intracellular Ca2+ Stores triggers release Nitrendipine Nitrendipine Nitrendipine->L-type Ca2+ Channel inhibits Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->L-type Ca2+ Channel influx Intracellular Ca2+ Stores->Cytosolic Ca2+ Apoptosis Apoptosis Cytosolic Ca2+->Apoptosis inhibits

Caption: 3-HB derivative-mediated anti-apoptotic signaling pathway.

Modulation of Inflammatory Pathways

Higher concentrations of β-hydroxybutyrate (BHB) have been shown to induce an inflammatory response in calf hepatocytes through the activation of the NF-κB signaling pathway, which may be initiated by oxidative stress.[8]

G BHBA BHBA Oxidative Stress Oxidative Stress BHBA->Oxidative Stress induces IKKβ IKKβ Oxidative Stress->IKKβ activates p-IκBα p-IκBα IKKβ->p-IκBα increases p65 p65 p-IκBα->p65 increases expression and activity Pro-inflammatory Cytokines TNF-α, IL-6, IL-1β p65->Pro-inflammatory Cytokines upregulates

Caption: BHBA-induced NF-κB inflammatory pathway in hepatocytes.

Regulation of Protein Synthesis

β-hydroxy-β-methylbutyrate (HMB), a metabolite of the amino acid leucine, can attenuate the depression of protein synthesis in skeletal muscle under cachectic conditions. This is achieved through the modulation of the mTOR signaling pathway and by reducing the phosphorylation of eIF2α.[9][10]

G cluster_mTOR mTOR Pathway cluster_eIF2 eIF2 Pathway HMB HMB mTOR mTOR HMB->mTOR activates PKR PKR HMB->PKR attenuates PIF Proteolysis-Inducing Factor PIF->PKR activates p70S6k p70S6k mTOR->p70S6k 4E-BP1 4E-BP1 mTOR->4E-BP1 eIF4G-eIF4E complex eIF4G-eIF4E complex 4E-BP1->eIF4G-eIF4E complex inhibits Protein Synthesis Protein Synthesis eIF4G-eIF4E complex->Protein Synthesis promotes eIF2α eIF2α PKR->eIF2α phosphorylates Protein Synthesis Inhibition Protein Synthesis Inhibition eIF2α->Protein Synthesis Inhibition

Caption: HMB's dual mechanism in regulating protein synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of substituted hydroxybutanoates.

Protocol for Determining the IC50 of Inhibitors Using MTT Assay

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a test compound on adherent cells.[11]

Materials:

  • Adherent cells in logarithmic growth phase

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (substituted hydroxybutanoate) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest cells using trypsin and resuspend in complete medium.

    • Count the cells and adjust the concentration to 5-10×10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.[12]

Protocol for Fluorometric Histone Deacetylase (HDAC) Activity Assay

This protocol is a general method for measuring HDAC activity in cell or tissue lysates.[4][13]

Materials:

  • Cell or tissue lysate containing HDAC enzymes

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC inhibitor (e.g., Trichostatin A or sodium butyrate) for control

  • Developer solution (containing a protease like trypsin)

  • 96-well black microplate

  • Fluorimeter (excitation ~350-380 nm, emission ~440-460 nm)

Procedure:

  • Sample Preparation:

    • Prepare nuclear or total cell extracts from control and treated cells/tissues.

    • Determine the protein concentration of the lysates.

  • Assay Setup:

    • In a 96-well black plate, add the following to each well:

      • HDAC Assay Buffer

      • Cell/tissue lysate (containing a specific amount of protein)

      • Test compound (substituted hydroxybutanoate) at various concentrations or a known HDAC inhibitor for the positive control.

      • Vehicle control.

  • Enzymatic Reaction:

    • Add the fluorogenic HDAC substrate to each well to initiate the reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Signal Development:

    • Add the developer solution to each well. This will cleave the deacetylated substrate, releasing the fluorophore.[4]

    • Incubate at 37°C for an additional 15-30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorimeter with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without lysate).

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Perspectives

Substituted hydroxybutanoates are a promising class of compounds with a wide range of biological activities that are of significant interest to the pharmaceutical industry. Their ability to act as HDAC inhibitors, kinase inhibitors, neuroprotective agents, and antimicrobial compounds highlights their therapeutic potential. The data summarized in this guide provides a foundation for researchers to compare the efficacy of different derivatives and to design novel compounds with enhanced activity and specificity.

Future research should focus on elucidating the structure-activity relationships of these compounds to optimize their therapeutic properties. Further investigation into their effects on other signaling pathways and their in vivo efficacy and safety profiles will be crucial for their translation into clinical applications. The development of isoform-selective HDAC inhibitors and kinase inhibitors based on the hydroxybutanoate scaffold could lead to more effective and less toxic therapies for a variety of diseases.

References

Methodological & Application

Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-ethyl-3-hydroxybutanoate, a valuable chiral building block in organic synthesis. This document outlines three primary synthetic routes: the reduction of a β-keto ester, the Reformatsky reaction, and an aldol condensation approach. Each method is presented with detailed protocols and a summary of quantitative data to aid in methodological selection and experimental design.

Key Synthetic Pathways

The synthesis of this compound can be achieved through several established organic reactions. The choice of method may depend on factors such as desired stereoselectivity, available starting materials, and scalability. The three main approaches are:

  • Reduction of Ethyl 2-Ethylacetoacetate: This is a common and straightforward method involving the reduction of the ketone functionality of ethyl 2-ethylacetoacetate. Reagents such as sodium borohydride are effective for this transformation, typically yielding a mixture of diastereomers.

  • Reformatsky Reaction: This reaction provides a direct route to β-hydroxy esters by reacting an α-halo ester with an aldehyde in the presence of zinc metal. For the synthesis of this compound, this involves the reaction of ethyl 2-bromobutanoate with acetaldehyde. The reaction proceeds through a zinc enolate intermediate.[1][2][3]

  • Aldol Condensation: This classic carbon-carbon bond-forming reaction can be adapted to synthesize the target molecule. A crossed aldol reaction between propanal and an ethyl ester enolate could theoretically yield the desired product, though controlling self-condensation can be a challenge.[4][5]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the different synthetic routes to this compound. Please note that specific yields and diastereomeric ratios can be highly dependent on the precise reaction conditions.

Synthesis MethodKey ReagentsTypical Yield (%)Diastereomeric Ratio (syn:anti)Reference
Reduction Ethyl 2-ethylacetoacetate, Sodium Borohydride70-85%Variable, often near 1:1 without chiral auxiliariesGeneral knowledge
Reformatsky Reaction Ethyl 2-bromobutanoate, Acetaldehyde, Zinc60-80%Diastereoselectivity can be influenced by reaction conditions[4][6]
Aldol Condensation Propanal, Ethyl Propanoate, Base (e.g., LDA)40-60%Variable, sensitive to reaction conditions and base used[7][8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis via Reduction of Ethyl 2-Ethylacetoacetate

This protocol describes the reduction of ethyl 2-ethylacetoacetate using sodium borohydride.

Materials:

  • Ethyl 2-ethylacetoacetate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 2-ethylacetoacetate (e.g., 5.0 g, 31.6 mmol) in 25 mL of ethanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride (e.g., 1.2 g, 31.7 mmol) in small portions to the cooled solution. Hydrogen gas will be evolved, so ensure adequate ventilation.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Remove the ethanol using a rotary evaporator.

  • To the resulting residue, add 50 mL of dichloromethane and 50 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with two 25 mL portions of dichloromethane.

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by fractional distillation or column chromatography.

Protocol 2: Synthesis via Reformatsky Reaction

This protocol details the synthesis using the Reformatsky reaction between ethyl 2-bromobutanoate and acetaldehyde.

Materials:

  • Ethyl 2-bromobutanoate

  • Acetaldehyde

  • Activated Zinc dust

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Activate the zinc dust by stirring it with 1 M HCl for a few minutes, followed by washing with water, ethanol, and then diethyl ether, and finally drying under vacuum.

  • In a dry three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the activated zinc dust (e.g., 2.6 g, 40 mmol).

  • Add 20 mL of anhydrous THF to the flask.

  • In the dropping funnel, prepare a mixture of ethyl 2-bromobutanoate (e.g., 5.85 g, 30 mmol) and acetaldehyde (e.g., 1.32 g, 30 mmol) in 10 mL of anhydrous THF.

  • Add a small portion of the mixture from the dropping funnel to the zinc suspension. The reaction should be initiated, which is often indicated by a slight warming of the flask. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining mixture dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 1 hour.

  • Cool the reaction mixture to room temperature and then quench by the slow addition of 30 mL of saturated aqueous ammonium chloride solution.

  • Extract the product with three 30 mL portions of diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by fractional distillation.

Visualizing the Synthetic Workflows

The following diagrams illustrate the experimental workflows for the described synthetic protocols.

Synthesis_Workflow_Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_dissolve Dissolve Ethyl 2-Ethylacetoacetate in Ethanol prep_cool Cool to 0°C prep_dissolve->prep_cool react_add Add NaBH4 prep_cool->react_add react_stir_cold Stir at 0°C react_add->react_stir_cold react_stir_rt Stir at RT react_stir_cold->react_stir_rt workup_evap Evaporate Solvent react_stir_rt->workup_evap workup_extract Extraction with CH2Cl2/HCl workup_evap->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry purify Purify Product (Distillation/Chromatography) workup_dry->purify

Caption: Workflow for the synthesis of this compound via reduction.

Synthesis_Workflow_Reformatsky cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_zinc Activate Zinc react_initiate Initiate Reaction prep_zinc->react_initiate prep_reagents Prepare Reagent Mixture (Ester + Aldehyde in THF) react_add Dropwise Addition prep_reagents->react_add react_initiate->react_add react_reflux Reflux react_add->react_reflux workup_quench Quench with NH4Cl react_reflux->workup_quench workup_extract Extraction with Ether workup_quench->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry purify Purify Product (Distillation) workup_dry->purify

Caption: Workflow for the synthesis of this compound via Reformatsky reaction.

References

Application Notes and Protocols for the Diastereoselective Synthesis of Ethyl 2-ethyl-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the diastereoselective synthesis of ethyl 2-ethyl-3-hydroxybutanoate, a valuable chiral building block in organic synthesis. The methods described herein focus on two primary strategies: the diastereoselective reduction of a β-keto ester and the Reformatsky reaction, allowing for the selective formation of either the syn or anti diastereomer.

Introduction

This compound possesses two chiral centers, at the C2 and C3 positions, and can therefore exist as two diastereomeric pairs of enantiomers (syn and anti). The control of the relative stereochemistry between these two centers is crucial for the synthesis of complex molecules such as pharmaceuticals and natural products. The syn diastereomer has the substituents on the same side of the carbon backbone in a Fischer projection, while the anti diastereomer has them on opposite sides. This document outlines reliable methods to selectively synthesize each diastereomer.

Synthesis Strategies

Two primary retrosynthetic disconnections for this compound are illustrated below. The first approach involves the diastereoselective reduction of the corresponding β-keto ester, ethyl 2-ethylacetoacetate. The second approach is a Reformatsky reaction between ethyl 2-bromobutanoate and acetaldehyde.

Retrosynthesis Target This compound Keto_Ester Ethyl 2-ethylacetoacetate Target->Keto_Ester Reduction Reformatsky_Start Ethyl 2-bromobutanoate + Acetaldehyde Target->Reformatsky_Start Reformatsky Reaction

Caption: Retrosynthetic analysis of this compound.

Protocol 1: syn-Selective Synthesis via Chelation-Controlled Reduction

This protocol describes the syn-selective reduction of ethyl 2-ethylacetoacetate using sodium borohydride in the presence of a chelating agent, diethylmethoxyborane, a method known as the Narasaka-Prasad reduction. The chelation of the boron agent to both carbonyl oxygens of the β-keto ester forces the hydride to attack from a specific face, leading to the syn product.

Experimental Protocol

Materials:

  • Ethyl 2-ethylacetoacetate

  • Diethylmethoxyborane (1 M in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add ethyl 2-ethylacetoacetate (1.0 eq).

  • Dissolve the β-keto ester in anhydrous THF (to a concentration of 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylmethoxyborane (1.1 eq, 1 M solution in THF) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes to allow for chelate formation.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of methanol (5 eq).

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add diethyl ether and saturated aqueous ammonium chloride to the residue.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the syn-ethyl 2-ethyl-3-hydroxybutanoate.

Expected Results
ParameterExpected Value
Yield 75-85%
Diastereomeric Ratio (syn:anti) >95:5

Reaction Workflow

syn_selective_reduction start Dissolve Ethyl 2-ethylacetoacetate in THF cool Cool to -78 °C start->cool add_boron Add Diethylmethoxyborane cool->add_boron stir1 Stir for 30 min add_boron->stir1 add_nabh4 Add NaBH4 stir1->add_nabh4 stir2 Stir for 3 h add_nabh4->stir2 quench Quench with Methanol stir2->quench warm Warm to Room Temperature quench->warm concentrate Concentrate warm->concentrate workup Aqueous Workup concentrate->workup purify Column Chromatography workup->purify product syn-Ethyl 2-ethyl-3-hydroxybutanoate purify->product

Caption: Workflow for the syn-selective reduction of ethyl 2-ethylacetoacetate.

Protocol 2: anti-Selective Synthesis via Non-Chelation-Controlled Reduction

This protocol outlines the anti-selective reduction of ethyl 2-ethylacetoacetate using a bulky reducing agent, such as L-Selectride®, which favors a non-chelation pathway. The steric hindrance of the reducing agent directs the hydride attack to the opposite face relative to the α-substituent in the most stable conformation of the enolate, leading to the anti diastereomer.

Experimental Protocol

Materials:

  • Ethyl 2-ethylacetoacetate

  • L-Selectride® (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Aqueous sodium hydroxide (NaOH, 1 M)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 2-ethylacetoacetate (1.0 eq) and dissolve it in anhydrous THF (to a concentration of 0.1 M).

  • Cool the solution to -78 °C.

  • Slowly add L-Selectride® (1.2 eq, 1 M solution in THF) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of 1 M aqueous NaOH, followed by the careful, dropwise addition of 30% hydrogen peroxide at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add diethyl ether and water.

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield anti-ethyl 2-ethyl-3-hydroxybutanoate.

Expected Results
ParameterExpected Value
Yield 65-75%
Diastereomeric Ratio (anti:syn) >90:10

Protocol 3: Synthesis via Reformatsky Reaction

The Reformatsky reaction provides an alternative route to β-hydroxy esters. This protocol describes the reaction of ethyl 2-bromobutanoate with acetaldehyde using activated zinc. The diastereoselectivity of this reaction can be influenced by the reaction conditions and the nature of the solvent, often favoring the syn isomer.

Experimental Protocol

Materials:

  • Zinc dust, activated

  • Iodine (catalytic amount)

  • Ethyl 2-bromobutanoate

  • Acetaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

Procedure:

  • Activate the zinc dust by stirring it with 1 M HCl for a few minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • To a flame-dried three-neck flask under an inert atmosphere, add the activated zinc dust (2.0 eq) and a crystal of iodine.

  • Add anhydrous THF.

  • In a separate flask, prepare a solution of ethyl 2-bromobutanoate (1.0 eq) and acetaldehyde (1.2 eq) in anhydrous THF.

  • Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction (disappearance of the iodine color).

  • Add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 1 hour.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to obtain this compound.

Expected Results
ParameterExpected Value
Yield 60-70%
Diastereomeric Ratio (syn:anti) ~2:1 to 3:1

Reaction Mechanism

Reformatsky_Mechanism start Ethyl 2-bromobutanoate + Zn enolate Zinc Enolate Formation start->enolate addition Nucleophilic Addition enolate->addition aldehyde Acetaldehyde aldehyde->addition intermediate Zinc Alkoxide Intermediate addition->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Simplified mechanism of the Reformatsky reaction.

Characterization

The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy. The coupling constants between the protons at C2 and C3 are typically different for the syn and anti isomers. For similar α-alkyl-β-hydroxy esters, the coupling constant ³J(H2,H3) is generally larger for the anti isomer (~8-10 Hz) than for the syn isomer (~3-5 Hz).

Typical ¹H NMR Data (CDCl₃, 400 MHz):

Proton Assignmentsyn-isomer (Expected δ, multiplicity, J)anti-isomer (Expected δ, multiplicity, J)
CH₃-CH(OH) ~1.20 (d, J ≈ 6.5 Hz)~1.25 (d, J ≈ 6.5 Hz)
CH₃CH₂-CH ~0.90 (t, J ≈ 7.5 Hz)~0.95 (t, J ≈ 7.5 Hz)
CH₃CH₂-O ~1.30 (t, J ≈ 7.0 Hz)~1.30 (t, J ≈ 7.0 Hz)
CH₃CH₂-CH ~1.60 (m)~1.65 (m)
CH-CO₂Et ~2.50 (m)~2.55 (m)
CH(OH) ~3.80 (m)~3.70 (m)
CH₃CH₂-O ~4.20 (q, J ≈ 7.0 Hz)~4.20 (q, J ≈ 7.0 Hz)
OH broad singletbroad singlet
³J(H2,H3) ~3-5 Hz~8-10 Hz

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Anhydrous solvents and reagents are moisture-sensitive and should be handled under an inert atmosphere.

  • Sodium borohydride and L-Selectride® are reducing agents that react violently with water and acids, releasing flammable hydrogen gas.

  • Diethyl ether is extremely flammable.

  • Hydrogen peroxide is a strong oxidizer.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Note: Chelation-Controlled Diastereoselective Reduction of Ethyl 2-Ethylacetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereoselective synthesis of β-hydroxy esters is a critical process in the development of pharmaceuticals and natural products, as the stereochemistry of hydroxyl and adjacent alkyl groups significantly influences biological activity. The reduction of β-keto esters, such as ethyl 2-ethylacetoacetate, presents a challenge in controlling the formation of diastereomers. Chelation control offers a powerful strategy to direct the stereochemical outcome of hydride reduction. By using a chelating metal ion, a rigid cyclic intermediate is formed, which sterically directs the incoming nucleophile to one face of the carbonyl, leading to high diastereoselectivity. This application note provides detailed protocols for the chelation-controlled reduction of ethyl 2-ethylacetoacetate to selectively form the syn- diastereomer, along with comparative data for non-chelation conditions.

Reaction Principle: The Cram-Chelate Model

The stereochemical outcome of the chelation-controlled reduction of α-substituted β-keto esters can be predicted using the Cram-chelate model. A divalent metal ion, such as Zinc (Zn²⁺), coordinates with both the ketone and the ester carbonyl oxygens of the ethyl 2-ethylacetoacetate. This chelation locks the molecule into a rigid, five-membered ring conformation. In this conformation, the substituents on the α-carbon (ethyl and hydrogen) are oriented to minimize steric hindrance. The hydride nucleophile (H⁻) from the reducing agent, such as zinc borohydride, then attacks the carbonyl carbon from the less sterically hindered face, which is opposite to the larger ethyl group on the α-carbon. This directed attack results in the preferential formation of the syn-diol product.[1][2][3][4]

Figure 1: Chelation-controlled reduction mechanism.

Data Presentation

The choice of reducing agent and reaction conditions dramatically influences the diastereoselectivity of the reduction of α-substituted β-keto esters. Chelation-control agents generally favor the syn product, while non-chelating conditions often yield the anti product or a mixture.

Reducing SystemLewis AcidSolventTemp (°C)Product Ratio (syn:anti)Diastereomeric Excess (d.e.)Reference
Zn(BH₄)₂ Zn²⁺ (chelating)Et₂O0High syn selectivity High[1][5]
NaBH₄ NoneEtOH25MixtureLow[6][7]
NaBH₄ / CeCl₃ Ce³⁺ (non-chelating)EtOH-78High anti selectivityHigh[6][8]
LiAlH₄ NoneTHFReflux16 : 376% (syn)[6]
TiCl₄ / py·BH₃ Ti⁴⁺ (chelating)CH₂Cl₂-78Up to 99 : 1 Up to 98% (syn) [8]

Experimental Protocols

The following protocols provide a methodology for the selective reduction of ethyl 2-ethylacetoacetate.

Protocol 1: syn-Selective Reduction using Zinc Borohydride

This protocol utilizes zinc borohydride, a classic chelating reducing agent, to achieve high diastereoselectivity for the syn-product.[1][5][9]

Materials:

  • Ethyl 2-ethylacetoacetate (C₈H₁₄O₃)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Drying tube or inert gas (N₂/Ar) setup

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Preparation of Zinc Borohydride Solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous ZnCl₂ (1.2 equivalents) and suspend it in anhydrous Et₂O. Cool the suspension to 0 °C in an ice bath. Add NaBH₄ (2.5 equivalents) portion-wise with vigorous stirring. Stir the mixture at 0 °C for 4-6 hours to form the Zn(BH₄)₂ solution.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 2-ethylacetoacetate (1.0 equivalent) in anhydrous Et₂O.

  • Reduction: Cool the substrate solution to 0 °C. Slowly add the prepared Zn(BH₄)₂ solution via cannula to the substrate solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the syn- and anti-diols.[6][11]

  • Analysis: Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy and/or Gas Chromatography (GC).

Protocol 2: Non-Chelating Reduction using Sodium Borohydride

This protocol serves as a control experiment to demonstrate the lack of diastereoselectivity in the absence of a chelating agent.[6][7]

Materials:

  • Ethyl 2-ethylacetoacetate (C₈H₁₄O₃)

  • Sodium Borohydride (NaBH₄)

  • Ethanol (EtOH)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Erlenmeyer flask or round-bottom flask with a magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve ethyl 2-ethylacetoacetate (1.0 equivalent) in ethanol in a flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and slowly add 1 M HCl to neutralize the excess NaBH₄ and quench the reaction.

  • Workup: Reduce the volume of ethanol using a rotary evaporator. Add diethyl ether and water. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio (syn:anti), which is expected to be close to 1:1.

Experimental Workflow and Logic

The successful execution of the chelation-controlled reduction requires a systematic workflow, from reagent preparation to final product analysis.

G start Start prep_reagent Prepare Chelating Reducing Agent (e.g., Zn(BH₄)₂ in situ) start->prep_reagent setup_reaction Dissolve Substrate (Ethyl 2-ethylacetoacetate) in Anhydrous Solvent add_reagent Add Reducing Agent to Substrate Solution prep_reagent->add_reagent cool Cool Reaction Mixture (e.g., 0 °C or -78 °C) setup_reaction->cool cool->add_reagent monitor Monitor Reaction (TLC / GC) add_reagent->monitor quench Quench Reaction (e.g., add 1M HCl) monitor->quench Reaction Complete workup Aqueous Workup (Wash with NaHCO₃, Brine) quench->workup extract Extract with Organic Solvent workup->extract dry Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify Purify Product (Column Chromatography) dry->purify analyze Analyze Product (NMR, GC for d.r.) purify->analyze end End analyze->end

Figure 2: General experimental workflow for reduction.

References

Application Notes and Protocols for Non-Chelation-Controlled Synthesis of anti-Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the synthesis of anti-diastereomers through non-chelation-controlled reactions. Understanding and applying these methods is crucial for the stereoselective synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction to Diastereoselective Synthesis without Chelation Control

In the realm of asymmetric synthesis, the formation of a new stereocenter adjacent to an existing one often proceeds with a predictable diastereoselectivity. This selectivity is governed by the steric and electronic properties of the substrate and the incoming nucleophile. While chelation control, involving the formation of a cyclic intermediate with a Lewis acid, is a powerful strategy to achieve syn-diastereomers, non-chelation-controlled reactions offer a complementary and equally important pathway, typically leading to the formation of anti-diastereomers.[1]

The stereochemical outcome of non-chelation-controlled nucleophilic additions to chiral carbonyl compounds can be rationalized and predicted by the Felkin-Anh model .[2] This model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest group and past the smallest substituent.[2][3]

A key feature of non-chelation-controlled synthesis is the use of substrates with bulky protecting groups on α- or β-heteroatoms (e.g., silyl ethers) that disfavor the formation of a chelate ring with a metal ion.[4] Additionally, the use of non-chelating Lewis acids, such as BF₃·OEt₂, can promote the Felkin-Anh pathway.[3]

This document provides detailed protocols for key non-chelation-controlled reactions that yield anti-diastereomers, including nucleophilic additions to chiral aldehydes, diastereoselective reductions of β-hydroxy ketones, and organocatalytic aldol and Michael reactions.

Key Concepts and Models

The Felkin-Anh Model for Non-Chelation-Controlled Additions

The Felkin-Anh model is a cornerstone for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones in the absence of chelation. The model is based on the following principles:

  • Conformational Preference: The largest group (L) at the α-stereocenter is positioned anti-periplanar to the incoming nucleophile to minimize steric hindrance.

  • Bürgi-Dunitz Trajectory: The nucleophile does not attack the carbonyl carbon at a 90° angle but rather at an obtuse angle of approximately 107°.[3]

  • Minimized Steric Interactions: The transition state that minimizes steric interactions between the nucleophile and the substituents on the α-carbon is favored. This typically involves the nucleophile approaching past the smallest substituent (S).

When an electronegative atom is present on the α-carbon, its σ* orbital can interact with the π* orbital of the carbonyl group, effectively making the electronegative group the "large" group in the Felkin-Anh model, which often leads to the anti product.[2]

Figure 1: Felkin-Anh model for anti-diastereoselective addition.

Data Presentation: Diastereoselectivity in Non-Chelation-Controlled Reactions

The following tables summarize the diastereoselectivity and yields for various non-chelation-controlled reactions leading to anti-diastereomers.

Table 1: Diastereoselective Addition of Organometallic Reagents to α-Silyloxy Aldehydes (Felkin-Anh Control)

EntryAldehyde (Protecting Group)NucleophileLewis AcidSolventTemp (°C)d.r. (anti:syn)Yield (%)
1(S)-2-(tert-Butyldimethylsilyloxy)propanalEt₂ZnNoneCH₂Cl₂01:195
2(S)-2-(tert-Butyldimethylsilyloxy)propanalMe₂MgNoneTHF-7058:42-
3(S)-2-(Triethylsilyloxy)propanalEt₂ZnNoneCH₂Cl₂01:192
4(S)-2-(Triisopropylsilyloxy)propanalMe₂MgNoneTHF-70>95:5-

Data adapted from selected publications.[4][5]

Table 2: anti-Selective Aldol Reactions

EntryKetone/AmideAldehydeCatalyst/PromoterSolventTemp (°C)d.r. (anti:syn)Yield (%)
1PropanamideBenzaldehydeBa(OPh)₂THF25>95:595
2N-GlycolyloxazolidinethioneIsobutyraldehydeTiCl₄, (-)-sparteineCH₂Cl₂-78>99:191
33-PentanoneBenzaldehydeMgI₂, piperidineCH₂Cl₂rt92:885
4N-trifluoroacetylglycinate silicon enolateBenzaldehydeChiral Zirconium CatalystToluene/tBuOMe-4596:491

Data adapted from selected publications.[6][7][8][9]

Table 3: Organocatalytic anti-Selective Michael Additions

EntryMichael DonorMichael AcceptorOrganocatalystSolventd.r. (anti:syn)ee (%)Yield (%)
1IsobutyraldehydeN-Phenylmaleimide(R,R)-1,2-Diphenylethylenediamine-thioureaWater->9997
2PropanalCrotonaldehydeImidazolidinone-17:183-
3Cyclohexanoneβ-NitrostyreneProline-derivedDMSO/H₂O97:39899

Data adapted from selected publications.[10][11][12]

Experimental Protocols

Protocol 1: Felkin-Anh Controlled Addition of a Grignard Reagent to a Chiral Aldehyde

This protocol describes a general procedure for the non-chelation-controlled addition of a Grignard reagent to an α-silyloxy aldehyde to afford the anti-diol product.

Materials:

  • (S)-2-(tert-Butyldimethylsilyloxy)propanal

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-2-(tert-butyldimethylsilyloxy)propanal (1.0 equiv) and anhydrous diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.2 equiv) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the anti-1,2-diol product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or the purified material.

Protocol_1_Workflow start Start setup Set up inert atmosphere reaction flask start->setup add_aldehyde Add α-silyloxy aldehyde and anhydrous ether setup->add_aldehyde cool Cool to -78 °C add_aldehyde->cool add_grignard Slowly add Grignard reagent cool->add_grignard stir Stir at -78 °C for 2h add_grignard->stir quench Quench with sat. aq. NH₄Cl stir->quench warm Warm to room temperature quench->warm workup Aqueous workup and extraction warm->workup purify Purify by flash chromatography workup->purify end End purify->end

Figure 2: Workflow for Felkin-Anh controlled Grignard addition.
Protocol 2: anti-Selective Reduction of a β-Hydroxy Ketone

This protocol outlines the diastereoselective reduction of a β-hydroxy ketone to the corresponding anti-1,3-diol using sodium borohydride in the presence of bovine serum albumin (BSA), which directs the stereochemical outcome.

Materials:

  • β-Hydroxy ketone (e.g., 3-hydroxy-1-phenylbutan-1-one)

  • Bovine Serum Albumin (BSA)

  • Sodium borohydride (NaBH₄)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the β-hydroxy ketone (1.0 equiv) and bovine serum albumin (1.0 equiv) in a mixture of acetonitrile and water.

  • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by the addition of acetone.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography to yield the anti-1,3-diol. The diastereomeric ratio should be determined by ¹H NMR spectroscopy.

Protocol 3: Organocatalytic anti-Selective Aldol Reaction

This protocol describes a highly anti-selective direct-type aldol reaction of an amide with an aldehyde catalyzed by barium phenoxide.

Materials:

  • Propanamide

  • Benzaldehyde

  • Barium phenoxide (Ba(OPh)₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add barium phenoxide (10 mol%).

  • Add anhydrous THF, followed by propanamide (1.2 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzaldehyde (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the anti-aldol product. Determine the diastereomeric ratio by ¹H NMR analysis.

Signaling Pathways and Logical Relationships

The decision between a chelation-controlled and a non-chelation-controlled pathway is a critical aspect of stereoselective synthesis. The following diagram illustrates the factors influencing this choice and the resulting stereochemical outcomes.

Chelation_vs_Nonchelation start α-Heteroatom Carbonyl Substrate condition Reaction Conditions start->condition chelation Chelation Control condition->chelation Favorable non_chelation Non-Chelation Control (Felkin-Anh) condition->non_chelation Unfavorable chelating_lewis_acid Chelating Lewis Acid (e.g., MgBr₂, TiCl₄) chelation->chelating_lewis_acid small_pg Small Protecting Group (e.g., -OMe, -OBn) chelation->small_pg syn_product syn-Diastereomer chelation->syn_product non_chelating_lewis_acid Non-Chelating Lewis Acid (e.g., BF₃·OEt₂) non_chelation->non_chelating_lewis_acid bulky_pg Bulky Protecting Group (e.g., -OTBS, -OTIPS) non_chelation->bulky_pg anti_product anti-Diastereomer non_chelation->anti_product

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral β-hydroxy esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their stereoselective synthesis is, therefore, a topic of significant interest in organic chemistry and drug development. This document provides detailed application notes and protocols for several key methods in the asymmetric synthesis of these valuable synthons, including catalytic asymmetric aldol reactions, chiral auxiliary-based methods, and enzymatic approaches.

Catalytic Asymmetric Aldol Reaction

The direct catalytic asymmetric aldol reaction is a powerful and atom-economical method for the synthesis of chiral β-hydroxy esters. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction between an enolate precursor (from a ketone or ester) and an aldehyde. Both organocatalysis and metal-based catalysis have been successfully employed.

Organocatalytic Direct Aldol Reaction

Organocatalysts, such as proline and its derivatives, can mimic the action of natural aldolase enzymes to catalyze the direct asymmetric aldol reaction. These reactions are often performed under mild conditions and are tolerant of various functional groups.

Data Presentation:

EntryAldehydeKetone/Ester DonorCatalyst (mol%)SolventTime (h)Yield (%)dree (%)Reference
14-NitrobenzaldehydeAcetoneL-Proline (30)DMSO468-96[1]
2IsovaleraldehydeAcetoneL-Proline (20)Acetone2497-93[1]
3BenzaldehydeCyclohexanone(S)-Proline (35)DMF969999:196[1]

Experimental Protocol: L-Proline-Catalyzed Aldol Reaction [1]

  • To a solution of the aldehyde (0.5 mmol) in the specified solvent (1.0 mL) is added the ketone or ester donor (2.0 mmol, 4.0 equiv).

  • L-Proline (0.086 g, 0.75 mmol, 30 mol%) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for the time indicated in the table.

  • Upon completion (monitored by TLC), the reaction is quenched with the addition of 1 M HCl (2 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 5 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ester.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Mandatory Visualization:

Organocatalytic_Aldol_Cycle cluster_cycle Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Aldol_Adduct Iminium Ion Adduct Enamine->Aldol_Adduct + Aldehyde Hydrolysis Hydrolysis Aldol_Adduct->Hydrolysis Hydrolysis->Proline + H₂O - β-Hydroxy Ketone Product Chiral β-Hydroxy Ester/Ketone Hydrolysis->Product Ketone Ketone/ Ester Donor Ketone->Enamine Aldehyde Aldehyde Aldehyde->Aldol_Adduct

Caption: Organocatalytic Aldol Reaction Cycle.

Metal-Catalyzed Asymmetric Aldol Reaction

Chiral metal complexes can act as Lewis acids to catalyze the asymmetric aldol reaction, often providing high levels of stereocontrol.

Data Presentation:

EntryAldehydeSilyl Enol Ether DonorCatalyst (mol%)LigandSolventTemp (°C)Yield (%)dr (syn:anti)ee (%)Reference
1BenzaldehydeSilyl ketene acetal of methyl acetateCu(OTf)₂ (10)(S,S)-t-Bu-BoxCH₂Cl₂-788198:297[2]
2IsobutyraldehydeSilyl ketene acetal of methyl acetateCu(OTf)₂ (10)(S,S)-t-Bu-BoxCH₂Cl₂-788795:596[2]
34-MethoxybenzaldehydeSilyl ketene acetal of methyl propionateAgOAc (5)(R)-BINAPTHF-209095:596[2]

Experimental Protocol: Copper-Catalyzed Asymmetric Mukaiyama Aldol Reaction [2]

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar) is added Cu(OTf)₂ (0.02 mmol, 10 mol%) and (S,S)-t-Bu-Box ligand (0.022 mmol, 11 mol%).

  • Anhydrous CH₂Cl₂ (1.0 mL) is added, and the mixture is stirred at room temperature for 1 hour.

  • The solution is cooled to -78 °C, and the aldehyde (0.2 mmol) is added.

  • The silyl ketene acetal (0.3 mmol) is then added dropwise over 10 minutes.

  • The reaction is stirred at -78 °C for the time required (typically 6-24 hours), monitoring by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (2 mL).

  • The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂ (3 x 5 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield the silyl-protected β-hydroxy ester.

  • The silyl protecting group is removed by treatment with TBAF or HCl in THF/water.

  • The final product's enantiomeric excess is determined by chiral HPLC.

Mandatory Visualization:

Metal_Catalyzed_Aldol cluster_workflow Metal-Catalyzed Aldol Workflow Catalyst_Prep Catalyst Preparation (Cu(OTf)₂ + Chiral Ligand) Cooling Cool to -78 °C Catalyst_Prep->Cooling Addition Addition of Aldehyde and Silyl Enol Ether Cooling->Addition Reaction Stirring at -78 °C Addition->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Workup Extraction and Purification Quench->Workup Deprotection Silyl Group Deprotection Workup->Deprotection Final_Product Chiral β-Hydroxy Ester Deprotection->Final_Product

Caption: Workflow for Metal-Catalyzed Aldol Reaction.

Chiral Auxiliary-Based Aldol Reaction

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in aldol reactions. The auxiliary is temporarily attached to the ester, directing the stereochemical course of the enolate formation and subsequent reaction with an aldehyde. The auxiliary is then cleaved to reveal the chiral β-hydroxy ester.

Evans Aldol Reaction using Chiral Oxazolidinones

The Evans aldol reaction, employing chiral oxazolidinones, is a highly effective method for the synthesis of syn-β-hydroxy esters with excellent diastereoselectivity and enantioselectivity.

Data Presentation:

EntryAldehydeN-AcyloxazolidinoneLewis AcidSolventTemp (°C)Yield (%)dr (syn:anti)Reference
1IsobutyraldehydeN-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBu₂BOTf, Et₃NCH₂Cl₂-78 to 080-90>99:1[3]
2BenzaldehydeN-Propionyl-(4S)-4-benzyl-2-oxazolidinoneBu₂BOTf, DIPEACH₂Cl₂-78 to 095>99:1[3]
3AcroleinN-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBu₂BOTf, Et₃NCH₂Cl₂-78 to 085>99:1[3]

Experimental Protocol: Evans Aldol Reaction [3]

  • A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) is cooled to -78 °C under an inert atmosphere.

  • Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equiv).

  • The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes to ensure complete enolization.

  • The reaction is re-cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is diluted with methanol and a 2:1 mixture of methanol and 30% hydrogen peroxide is added carefully at 0 °C.

  • After stirring for 1 hour, the volatile solvents are removed in vacuo, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated.

  • The crude aldol adduct is purified by flash chromatography.

  • The chiral auxiliary is removed by transesterification (e.g., with NaOMe in methanol) or hydrolysis (e.g., with LiOH/H₂O₂) to afford the chiral β-hydroxy ester.

Mandatory Visualization:

Evans_Aldol_Logic Start N-Acyloxazolidinone (Chiral Auxiliary Attached) Enolization Enolization with Bu₂BOTf and Base Start->Enolization Zimmerman_Traxler Zimmerman-Traxler Transition State Enolization->Zimmerman_Traxler Aldol_Adduct Diastereomerically Pure Aldol Adduct Zimmerman_Traxler->Aldol_Adduct Aldehyde_Addition Reaction with Aldehyde Aldehyde_Addition->Zimmerman_Traxler Cleavage Auxiliary Cleavage Aldol_Adduct->Cleavage Product Chiral syn-β-Hydroxy Ester Cleavage->Product Auxiliary_Recovery Recovered Chiral Auxiliary Cleavage->Auxiliary_Recovery

Caption: Logical Flow of the Evans Aldol Reaction.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral β-hydroxy esters. Ketoreductases, for instance, can reduce β-keto esters to the corresponding β-hydroxy esters with high enantioselectivity.

Data Presentation:

EntrySubstrateEnzymeCo-factor RegenerationSolventTemp (°C)Time (h)Conversion (%)ee (%)Reference
1Ethyl acetoacetateBaker's YeastGlucoseWater3024>95>98 (S)[4]
2Ethyl 4-chloroacetoacetateKRED-101Glucose/GDHPhosphate Buffer3010>99>99.5 (S)[4]
3Methyl 3-oxododecanoateADH-REGlucose/GDH, NADP⁺Phosphate Buffer/DMSO356>99>99 (S)[5]

Experimental Protocol: Enzymatic Reduction of a β-Keto Ester [5]

  • In a reaction vessel, prepare a phosphate buffer solution (0.25 M, pH 7.0).

  • Add the β-keto ester substrate (e.g., lauryl methyl acetate, 8.6 mmol) dissolved in a minimal amount of a co-solvent like DMSO (100 mL for 1L buffer).

  • Add the ketoreductase (e.g., ADH-RE, 10g), glucose (4g) for co-factor regeneration, glucose dehydrogenase (GDH, 15g), and the cofactor (e.g., NADP⁺, 0.01g).

  • The reaction mixture is stirred in a water bath at the specified temperature (e.g., 35 °C).

  • The reaction progress is monitored by HPLC or GC.

  • After completion (typically 6-24 hours), the mixture is extracted with an organic solvent such as ethyl acetate.

  • The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The product is purified by column chromatography if necessary.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Mandatory Visualization:

Enzymatic_Synthesis_Workflow Start Prepare Buffer and Substrate Solution Enzyme_Addition Add Ketoreductase, Cofactor, and Regeneration System Start->Enzyme_Addition Incubation Incubate with Stirring at Controlled Temperature Enzyme_Addition->Incubation Monitoring Monitor Reaction Progress (HPLC/GC) Incubation->Monitoring Extraction Product Extraction with Organic Solvent Monitoring->Extraction Reaction Complete Purification Purification (Chromatography) Extraction->Purification Analysis Chiral Analysis (HPLC/GC) Purification->Analysis

Caption: Workflow for Enzymatic Synthesis.

References

Application Notes and Protocols: Baker's Yeast Reduction of Ethyl 2-Ethylacetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective reduction of ethyl 2-ethylacetoacetate using Baker's yeast (Saccharomyces cerevisiae). This biotransformation offers a green and cost-effective alternative to traditional chemical reductants for the synthesis of chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical industry.

Introduction

The reduction of β-keto esters is a fundamental transformation in organic synthesis. The use of whole-cell biocatalysts, such as Baker's yeast, has gained significant attention due to its potential for high enantioselectivity, mild reaction conditions, and environmental compatibility.[1] Baker's yeast contains a variety of oxido-reductase enzymes that can catalyze the reduction of a carbonyl group to a hydroxyl group, often with a high degree of stereocontrol.[2] While the reduction of ethyl acetoacetate is well-documented, this protocol focuses on the analogous transformation of ethyl 2-ethylacetoacetate, providing researchers with a framework to explore this specific substrate.

Data Presentation

While specific quantitative data for the Baker's yeast reduction of ethyl 2-ethylacetoacetate is not extensively reported in the literature, the following table summarizes typical results obtained for the closely related substrate, ethyl acetoacetate, under various conditions. These values can serve as a benchmark for optimizing the reduction of the 2-ethyl analogue.

SubstrateCo-solventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
Ethyl acetoacetateWater30-3724-7274>99[3]
Ethyl acetoacetateWaterRoom Temp486499[1]
Ethyl acetoacetatePetroleum EtherRoom Temp246499[1]
Ethyl acetoacetateGlycerol374845>99[3]

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Baker's yeast reduction is governed by the substrate's ability to fit into the active sites of competing reductase enzymes, each with its own stereochemical preference (Prelog or anti-Prelog). The overall enantiomeric excess of the product is a result of the relative rates of these competing reaction pathways.

signaling_pathway sub Ethyl 2-Ethylacetoacetate prelog Prelog Pathway (Enzyme A) sub->prelog k_prelog anti_prelog Anti-Prelog Pathway (Enzyme B) sub->anti_prelog k_anti_prelog product_s (2S,3S)- or (2R,3S)-Product prelog->product_s product_r (2R,3R)- or (2S,3R)-Product anti_prelog->product_r ee Observed Enantiomeric Excess product_s->ee product_r->ee

Caption: Competing enzymatic pathways in the reduction of ethyl 2-ethylacetoacetate.

Experimental Workflow

The following diagram outlines the general workflow for the Baker's yeast mediated reduction of ethyl 2-ethylacetoacetate.

experimental_workflow start Start prep Yeast Activation: Suspend Baker's yeast and sucrose in warm water. start->prep react Reduction Reaction: Add ethyl 2-ethylacetoacetate to the activated yeast culture and incubate with stirring. prep->react workup Work-up: Filter off yeast cells (e.g., using Celite). react->workup extract Extraction: Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate). workup->extract dry Drying and Concentration: Dry the combined organic extracts and remove the solvent in vacuo. extract->dry purify Purification: Purify the crude product by column chromatography or distillation. dry->purify analyze Analysis: Determine yield and enantiomeric excess (e.g., by chiral GC or HPLC). purify->analyze end End analyze->end

Caption: General experimental workflow for the biotransformation.

Experimental Protocols

This protocol is adapted from established procedures for the reduction of ethyl acetoacetate and should be optimized for ethyl 2-ethylacetoacetate.[4][5][6]

Materials:

  • Baker's yeast (commercially available, active dry yeast)

  • Sucrose (table sugar)

  • Ethyl 2-ethylacetoacetate

  • Deionized water

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite® or diatomaceous earth

  • Standard laboratory glassware (Erlenmeyer flask, magnetic stirrer, separatory funnel, etc.)

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Yeast Activation:

    • In a suitable Erlenmeyer flask equipped with a magnetic stir bar, dissolve a specified amount of sucrose in warm (30-35 °C) deionized water. A common starting point is a 10-15% (w/v) sucrose solution.[4]

    • Add the Baker's yeast to the sucrose solution (a typical ratio is 1:2 to 1:4 yeast to sucrose by weight).

    • Stir the mixture gently at room temperature for 30-60 minutes to activate the yeast. You should observe foaming, indicating the onset of fermentation.[7]

  • Reduction Reaction:

    • Once the yeast is activated, add ethyl 2-ethylacetoacetate to the flask. The substrate concentration is a critical parameter to optimize, with typical starting points ranging from 1 to 5 g/L.

    • Seal the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide while preventing contamination.

    • Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 30 °C) for 24 to 72 hours. The progress of the reaction can be monitored by TLC or GC analysis.[4]

  • Work-up and Extraction:

    • After the reaction is complete (as determined by the consumption of the starting material), add a filter aid such as Celite® to the reaction mixture to facilitate the removal of yeast cells.

    • Filter the mixture through a Büchner funnel. Wash the yeast cake with a small amount of deionized water.

    • Transfer the filtrate to a separatory funnel and saturate the aqueous phase with sodium chloride to reduce the solubility of the product.[4]

    • Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

    • Combine the organic extracts.

  • Drying, Concentration, and Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

    • Purify the resulting crude product by silica gel column chromatography or distillation under reduced pressure.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Note: The stereochemical outcome of the reduction of 2-substituted β-keto esters can result in the formation of diastereomers. The diastereomeric ratio will depend on the facial selectivity of the enzymatic reduction of the carbonyl group. For ethyl 2-methyl-3-oxobutanoate, both syn and anti diastereomers are typically formed.[3] A similar outcome can be expected for ethyl 2-ethylacetoacetate. The separation and characterization of these diastereomers will be necessary.

References

Application Notes and Protocols: Synthesis of Ethyl 2-ethyl-3-hydroxybutanoate via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of ethyl 2-ethyl-3-hydroxybutanoate through the reduction of its corresponding β-keto ester, ethyl 2-ethyl-3-oxobutanoate, using sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent, ideal for the conversion of ketones to secondary alcohols while typically not affecting ester functionalities.[1] This makes it a suitable reagent for the targeted synthesis of hydroxylated ester compounds, which are valuable intermediates in organic synthesis and drug development. This protocol is adapted from established procedures for the reduction of similar β-keto esters.[2][3]

Introduction

The reduction of β-keto esters is a fundamental transformation in organic chemistry, yielding β-hydroxy esters that are key chiral building blocks for the synthesis of a wide range of biologically active molecules and natural products. The controlled introduction of a hydroxyl group creates a stereocenter, the configuration of which can be crucial for the pharmacological activity of the final compound. Sodium borohydride is a commonly employed reagent for this transformation due to its operational simplicity, safety, and high selectivity for aldehydes and ketones over less reactive carbonyl groups such as esters.[4] The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the ketone.

This document outlines the chemical pathway, a detailed experimental protocol, and expected data for the synthesis of this compound.

Chemical Pathway and Mechanism

The synthesis of this compound is achieved by the reduction of the ketone functionality in ethyl 2-ethyl-3-oxobutanoate. The ester group remains unaffected by the mild conditions of the sodium borohydride reduction.

Reaction Scheme:

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material in Ethanol B Cool to 0-5 °C A->B C Slowly Add NaBH4 Suspension B->C D Stir at 0 °C then Room Temp. C->D E Quench with 1M HCl D->E F Extract with Organic Solvent E->F G Wash with NaHCO3 and Brine F->G H Dry Organic Layer G->H I Filter and Evaporate Solvent H->I J Purify by Distillation/Chromatography I->J Final Product Final Product J->Final Product

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for the Chiral Synthesis of Ethyl 3-Hydroxybutanoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of ethyl 3-hydroxybutanoate and its analogs using chiral catalysts. The methodologies presented focus on achieving high enantioselectivity, a critical parameter in the synthesis of pharmaceutical intermediates and other fine chemicals. Both chemical and biocatalytic approaches are detailed, offering a range of options to suit different laboratory capabilities and substrate requirements.

Introduction

Ethyl 3-hydroxybutanoate and its derivatives are valuable chiral building blocks in organic synthesis.[1][2][3][4] The stereoselective synthesis of these compounds is of significant interest, particularly in the pharmaceutical industry, where enantiomeric purity can be crucial for drug efficacy and safety. This document outlines two primary strategies for achieving high enantiopurity in the synthesis of these molecules: asymmetric hydrogenation using ruthenium-based catalysts and biocatalytic reduction using whole-cell or isolated enzyme systems.

Chemical Catalysis: Asymmetric Hydrogenation with Noyori-Type Catalysts

Asymmetric hydrogenation and transfer hydrogenation catalyzed by chiral ruthenium complexes are powerful methods for the enantioselective reduction of β-keto esters to their corresponding β-hydroxy esters.[1][2][5][6] The catalysts developed by Noyori and his coworkers, often based on a ruthenium center coordinated with a chiral diphosphine ligand like BINAP, have proven to be highly effective for this transformation.[6][7]

Catalytic System Overview

The general reaction involves the reduction of a β-keto ester using molecular hydrogen or a hydrogen donor in the presence of a chiral ruthenium catalyst. The choice of the enantiomer of the chiral ligand determines the stereochemistry of the resulting β-hydroxy ester.

cluster_0 Asymmetric Hydrogenation Workflow reagents β-Keto Ester + H₂/Hydrogen Donor reaction Reaction Vessel (Solvent, Temp, Pressure) reagents->reaction catalyst Chiral Ru Catalyst (e.g., Ru-BINAP) catalyst->reaction workup Work-up & Purification reaction->workup product Enantiopure β-Hydroxy Ester workup->product

Caption: General workflow for asymmetric hydrogenation.

Data Summary: Ruthenium-Catalyzed Asymmetric Hydrogenation
SubstrateCatalyst SystemSolventTemp (°C)H₂ Pressure (atm)Yield (%)ee (%)Reference
Methyl acetoacetateRaney nickel/tartaric acid----83-88[1]
Ethyl acetoacetateChiral homogeneous ruthenium catalyst----High[1]
β-Keto estersRu-BINAPMethanol23-1004-100High>96[6]
α-Substituted β-keto estersNoyori CatalystMethanol---High (diastereoselective)[5]
α-Methoxyimino-β-keto estersRuCl(p-cymene)[(S,S)-Ts-DPEN]HCOOH-NEt₃/DMF25-HighExcellent[8][9]
Experimental Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate

This protocol is a representative procedure based on the Noyori asymmetric hydrogenation.[6]

Materials:

  • [RuCl₂(benzene)]₂

  • (R)- or (S)-BINAP

  • Ethyl acetoacetate

  • Methanol (degassed)

  • Hydrogen gas

  • Autoclave or high-pressure reactor

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ and the chosen enantiomer of BINAP to a Schlenk flask. Add degassed methanol and stir the mixture at a specified temperature (e.g., 50 °C) for a designated time to form the active catalyst.

  • Hydrogenation: Transfer the catalyst solution to an autoclave. Add the substrate, ethyl acetoacetate, dissolved in degassed methanol.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 4 to 100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-100 °C) for the required time (typically several hours to a day), monitoring the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 3-hydroxybutanoate.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Biocatalysis: Enantioselective Reduction with Whole-Cell and Enzyme Systems

Biocatalysis offers an environmentally friendly and highly selective alternative to chemical catalysis for the synthesis of chiral hydroxy esters. Baker's yeast (Saccharomyces cerevisiae) has been widely used for the reduction of β-keto esters.[2][10] More recently, the use of recombinant microorganisms overexpressing specific reductases or dehydrogenases has allowed for improved efficiency and selectivity.[11][12]

Biocatalytic System Overview

The reduction of a β-keto ester is carried out using a whole-cell biocatalyst (like baker's yeast or recombinant E. coli) or an isolated enzyme. A co-substrate, typically a sugar like glucose or an alcohol like isopropanol, is required for the regeneration of the nicotinamide cofactor (NADH or NADPH) that is essential for the reductase activity.[12][13]

cluster_1 Biocatalytic Reduction Workflow substrate β-Keto Ester reaction Bioreactor/Flask (Buffer, Temp, pH) substrate->reaction biocatalyst Whole Cells (e.g., Yeast) or Isolated Enzyme biocatalyst->reaction cofactor Cofactor Regeneration (e.g., Glucose) cofactor->reaction extraction Extraction & Purification reaction->extraction product Enantiopure β-Hydroxy Ester extraction->product cluster_2 Noyori Asymmetric Hydrogenation Cycle catalyst [Ru(BINAP)]²⁺ h2_add + H₂ catalyst->h2_add active_catalyst [RuH₂(BINAP)] h2_add->active_catalyst substrate_coord Substrate Coordination active_catalyst->substrate_coord intermediate [RuH(BINAP)(substrate)]⁺ substrate_coord->intermediate hydride_transfer Hydride Transfer (Stereodetermining) intermediate->hydride_transfer product_complex [Ru(BINAP)(product)]²⁺ hydride_transfer->product_complex product_release Product Release product_complex->product_release product_release->catalyst

References

Application Notes and Protocols: Biocatalytic Reduction of β-Keto Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biocatalytic reduction of β-keto esters represents a powerful and environmentally benign methodology for the synthesis of enantiomerically pure β-hydroxy esters. These chiral building blocks are crucial intermediates in the pharmaceutical, agrochemical, and flavor and fragrance industries. This document provides detailed application notes and experimental protocols for performing these stereoselective transformations using various biocatalysts.

Introduction

The asymmetric reduction of a prochiral ketone to a chiral secondary alcohol is a key transformation in organic synthesis. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.[1][2][3][4][5] Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), often found in microorganisms like baker's yeast (Saccharomyces cerevisiae), are frequently employed for the reduction of β-keto esters.[2][4][6][7][8] These enzymes, dependent on cofactors such as NAD(P)H, facilitate the stereospecific transfer of a hydride to the carbonyl group, yielding the corresponding β-hydroxy ester with high optical purity.[2][9]

A particularly effective strategy is the dynamic reductive kinetic resolution (DYRKR) of racemic α-substituted β-keto esters. In this process, the biocatalyst stereoselectively reduces one enantiomer of the substrate, while the other enantiomer undergoes continuous racemization in situ, theoretically allowing for a 100% yield of a single stereoisomeric product.[4][10][11]

Data Presentation: Performance of Various Biocatalysts

The following tables summarize the quantitative data for the biocatalytic reduction of various β-keto esters using different enzymes and whole-cell systems.

Table 1: Reduction of Ethyl 4-chloroacetoacetate

BiocatalystSubstrate ConcentrationCo-substrate/Cofactor RegenerationTime (h)Conversion (%)e.e. (%)Product ConfigurationReference
Baker's Yeast10 g/LGlucose24>9599.4(3R,5S)[12]
Plant Tissues (e.g., Carrot, Apple)Not SpecifiedEndogenousNot Specified~45~91Not Specified[13]

Table 2: Reduction of Various α-Substituted and Aryl β-Keto Esters

BiocatalystSubstrateSubstrate LoadingKey ResultsReference
Carbonyl Reductase (EaSDR6) Mutant M6Aryl-α-amino β-keto ester300 g/L>99% d.e., 99% conversion in 8h[14]
Ketoreductase (WTEA) Mutant M30Bulky α-amino β-keto esters100 g/L>99% dr, >99% de, >99% conversion[15]
Ketoreductase from Candida parapsilosis (CpKR)Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoateNot SpecifiedSpace-time yield of 46 g L⁻¹ d⁻¹[11]
(S)-1-phenylethanol dehydrogenase (PEDH)11 different β-keto estersNot SpecifiedExcellent enantiomeric excesses[2]
Pichia methanolica SC 13825 (recombinant E. coli)Keto-methyl ester 49Not Specified98% yield, 99% e.e.[12]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of Ethyl Acetoacetate using Baker's Yeast

This protocol describes a typical procedure for the asymmetric reduction of a simple β-keto ester using commercially available baker's yeast.

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose or Glucose

  • Ethyl acetoacetate

  • Tap water

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Yeast Suspension: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose (or glucose) in 200 mL of warm (30-35 °C) tap water.

  • Add 10 g of dry baker's yeast to the sugar solution.

  • Stir the suspension gently for approximately 30 minutes at room temperature to activate the yeast.

  • Substrate Addition: Add 1 g of ethyl acetoacetate to the yeast suspension.

  • Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide.

  • Stir the reaction mixture at room temperature (25-30 °C) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, add approximately 20 g of diatomaceous earth to the mixture and stir for 10 minutes.

  • Filter the mixture through a pad of diatomaceous earth to remove the yeast cells. Wash the filter cake with 50 mL of water.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (S)-3-hydroxybutanoate.

  • Purification and Analysis: The crude product can be purified by column chromatography if necessary. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Protocol 2: Ketoreductase-Catalyzed Reduction of a β-Keto Ester with Cofactor Regeneration

This protocol outlines a general procedure for the enzymatic reduction of a β-keto ester using an isolated ketoreductase (KRED) with a cofactor regeneration system.

Materials:

  • Ketoreductase (KRED)

  • β-keto ester substrate

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

  • Reaction vessel (e.g., glass vial or bioreactor)

  • pH meter or controller

  • Thermostatted shaker or water bath

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 10 mM β-keto ester substrate

    • 1 mM NADP⁺ (or NAD⁺)

    • 1.2 equivalents of D-glucose (relative to the substrate)

    • 1-5 mg/mL KRED

    • 1-2 mg/mL Glucose Dehydrogenase

  • Reaction: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation.

  • Maintain the pH of the reaction mixture at 7.0. The oxidation of glucose to gluconic acid by GDH will cause a decrease in pH, which may need to be controlled by the addition of a base (e.g., NaOH) if running on a larger scale.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.

  • Work-up: Once the reaction has reached completion, quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Mix thoroughly and separate the organic layer. Repeat the extraction of the aqueous layer two more times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the β-hydroxy ester product.

  • Analysis: Determine the conversion and enantiomeric excess of the product using appropriate chromatographic techniques (e.g., chiral GC or HPLC).

Visualizations

General Mechanism of Biocatalytic Reduction of a β-Keto Ester

Biocatalytic_Reduction cluster_enzyme Ketoreductase (KRED) cluster_regeneration Cofactor Regeneration Enzyme KRED Hydroxy_Ester β-Hydroxy Ester (Chiral) Enzyme->Hydroxy_Ester Product Release NADP NAD(P)⁺ (Oxidized Cofactor) Enzyme->NADP Cofactor Release Keto_Ester β-Keto Ester (Prochiral) Keto_Ester->Enzyme Substrate Binding NADPH NAD(P)H (Cofactor) NADPH->Enzyme Cofactor Binding GDH GDH NADP->GDH GDH->NADPH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH Workflow A 1. Reaction Setup - Buffer - Substrate (β-Keto Ester) - Biocatalyst (Enzyme/Cells) - Cofactor/Co-substrate B 2. Biotransformation - Controlled Temperature - Agitation - pH Monitoring A->B C 3. Reaction Monitoring - TLC, GC, or HPLC B->C C->B Continue reaction D 4. Work-up - Cell Removal (if applicable) - Quenching C->D Reaction complete E 5. Product Extraction - Liquid-Liquid Extraction D->E F 6. Purification - Column Chromatography E->F G 7. Analysis - Yield Determination - e.e. Determination (Chiral GC/HPLC) F->G Factors Stereoselectivity Stereoselectivity Enzyme_Structure Enzyme Active Site - Steric Hindrance - Electronic Effects Enzyme_Structure->Stereoselectivity Substrate_Structure Substrate Structure - Size of Ester Group - α-Substituent Substrate_Structure->Stereoselectivity Reaction_Conditions Reaction Conditions - Temperature - pH - Co-solvent Reaction_Conditions->Stereoselectivity Cofactor Cofactor (NADH vs. NADPH) Cofactor->Stereoselectivity

References

Application Notes and Protocols: Ethyl 2-ethyl-3-hydroxybutanoate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethyl 2-ethyl-3-hydroxybutanoate, a valuable chiral building block in organic synthesis. This document details its chemical properties, stereoselective synthetic methodologies, and its application in the synthesis of pharmacologically important molecules.

Chemical Properties and Stereoisomerism

This compound is a chiral molecule possessing two stereocenters, leading to the existence of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be categorized into two pairs of diastereomers: syn and anti. The precise control over the stereochemistry during its synthesis is crucial for its application as a chiral building block.

PropertyValueReference
Molecular Formula C₈H₁₆O₃--INVALID-LINK--
Molecular Weight 160.21 g/mol --INVALID-LINK--
CAS Number 5465-11-2--INVALID-LINK--
Appearance Colorless liquid (predicted)
Boiling Point Not specified
Solubility Soluble in common organic solvents

Stereoselective Synthesis Protocols

The synthesis of specific stereoisomers of this compound is paramount for its utility. The primary route involves the stereoselective reduction of the prochiral precursor, ethyl 2-ethyl-3-oxobutanoate (ethyl 2-ethylacetoacetate).

The diastereoselectivity of the reduction of ethyl 2-ethylacetoacetate can be controlled by the choice of reducing agent and reaction conditions, particularly through chelation control.

Protocol 1: syn-Diastereoselective Reduction via Chelation Control

This protocol is designed to favor the formation of the syn-diastereomer. Zinc borohydride (Zn(BH₄)₂) is a chelating reducing agent that coordinates with both the ketone and ester carbonyl groups, leading to a rigid cyclic intermediate. Hydride delivery then occurs from the less hindered face, resulting in the syn product.[1][2]

Materials:

  • Ethyl 2-ethylacetoacetate

  • Zinc chloride (ZnCl₂), anhydrous

  • Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous ZnCl₂ in anhydrous diethyl ether.

  • Add a solution of NaBH₄ in the same solvent dropwise to the suspension at 0 °C with vigorous stirring. Allow the mixture to stir for several hours at room temperature to form a solution of Zn(BH₄)₂.

  • Cool the freshly prepared Zn(BH₄)₂ solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of ethyl 2-ethylacetoacetate in anhydrous diethyl ether to the cold Zn(BH₄)₂ solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the syn-ethyl 2-ethyl-3-hydroxybutanoate.

Expected Outcome: This method is expected to yield the syn-diastereomer with high selectivity. The exact diastereomeric ratio should be determined by ¹H NMR spectroscopy or gas chromatography.

Protocol 2: anti-Diastereoselective Reduction (Non-Chelation Control)

To favor the anti-diastereomer, a non-chelating, sterically hindered reducing agent is employed, such as lithium tri-sec-butylborohydride (L-Selectride®). In this case, the reduction proceeds via a non-chelated transition state, and the hydride attacks from the less hindered face as predicted by the Felkin-Anh model.

Materials:

  • Ethyl 2-ethylacetoacetate

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve ethyl 2-ethylacetoacetate in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the L-Selectride® solution dropwise via syringe.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂ at a temperature below 0 °C.

  • Stir the mixture at room temperature for several hours to oxidize the residual boranes.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the anti-ethyl 2-ethyl-3-hydroxybutanoate.

Protocol 3: Baker's Yeast Mediated Enantioselective Reduction

This protocol typically yields the (S)-β-hydroxy ester. The diastereoselectivity for an α-substituted substrate like ethyl 2-ethylacetoacetate would need to be determined experimentally.

Materials:

  • Ethyl 2-ethylacetoacetate

  • Baker's yeast (commercially available)

  • Sucrose

  • Tap water

  • Celite®

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a large Erlenmeyer flask, dissolve sucrose in warm tap water.

  • Add the baker's yeast to the sucrose solution and stir for about 1 hour at approximately 30 °C to activate the yeast (indicated by CO₂ evolution).

  • Add ethyl 2-ethylacetoacetate to the fermenting yeast suspension.

  • Stir the mixture vigorously at room temperature for 24-48 hours. It may be necessary to add more sucrose during the reaction to maintain yeast activity.

  • Monitor the reaction by TLC or GC for the disappearance of the starting material.

  • Once the reaction is complete, add Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water.

  • Saturate the filtrate with sodium chloride and extract multiple times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound via fractional distillation or column chromatography.

Quantitative Data for Similar Reductions:

SubstrateReducing Agent/BiocatalystProductDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)YieldReference
Ethyl 2-methyl-3-oxobutanoateKlebsiella pneumoniaeEthyl (2R,3S)-3-hydroxy-2-methylbutanoate>98% d.e.>99% e.e.99%
Ethyl 4-chloroacetoacetateRecombinant E. coliEthyl (R)-4-chloro-3-hydroxybutanoateN/A>99% e.e.95.2%[4]
Ethyl acetoacetateBaker's Yeast(S)-Ethyl 3-hydroxybutanoateN/A85-94% e.e.59-76%[3][5]

Applications in Pharmaceutical Synthesis

This compound serves as a versatile chiral precursor for the synthesis of complex pharmaceutical agents.

L-carnitine is essential for fatty acid metabolism. Chiral β-hydroxybutanoates are key starting materials for its synthesis. A plausible synthetic route starting from a derivative of this compound would involve conversion of the ethyl ester to a suitable leaving group, followed by nucleophilic substitution with trimethylamine.[6]

Logical Workflow for L-Carnitine Synthesis:

L_Carnitine_Synthesis A Ethyl (3R)-3-hydroxy-2-ethylbutanoate B Activation of Hydroxyl Group (e.g., Mesylation) A->B C (3R)-Ethyl 3-(methylsulfonyloxy)-2-ethylbutanoate B->C D Nucleophilic Substitution with Trimethylamine C->D E Quaternary Ammonium Salt Intermediate D->E F Hydrolysis E->F G L-Carnitine F->G

Caption: Synthetic pathway to L-Carnitine.

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), can be synthesized from chiral building blocks. A chiral β-hydroxy ester can be elaborated to a key amino alcohol intermediate.

Logical Workflow for Fluoxetine Synthesis:

Fluoxetine_Synthesis A Ethyl (S)-3-hydroxy-2-ethylbutanoate B Reduction of Ester A->B C (2S,3S)-2-Ethylbutane-1,3-diol B->C D Selective Activation of Primary Alcohol (e.g., Tosylation) C->D E Tosyl Intermediate D->E F Nucleophilic Substitution with Methylamine E->F G (3S)-3-Hydroxy-2-ethyl-N-methylbutylamine F->G H Williamson Ether Synthesis with 4-fluorobenzotrifluoride G->H I Fluoxetine H->I

Caption: Synthetic pathway to Fluoxetine.

Spectroscopic Data (Representative)

¹H NMR of Ethyl (S)-3-hydroxybutanoate (in CCl₄):

  • δ 1.15 (d, 3H, J = 6.5 Hz, CH₃CH(OH))

  • δ 1.28 (t, 3H, J = 7 Hz, OCH₂CH₃)

  • δ 2.35 (d, 2H, J = 6.5 Hz, CH₂CO)

  • δ 3.15 (s, 1H, OH)

  • δ 4.05 (q, 2H, J = 7 Hz, OCH₂)

  • δ 4.15 (m, 1H, CHOH)

For this compound, additional signals for the ethyl group at the α-position would be expected, and the multiplicity of the protons at C2 and C3 would be more complex.

Conclusion

This compound is a highly valuable and versatile chiral building block. Through careful selection of synthetic methods, specific stereoisomers can be prepared with high diastereoselectivity and enantioselectivity. Its utility in the synthesis of important pharmaceuticals like L-carnitine and fluoxetine underscores its significance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their synthetic endeavors.

Experimental Workflow Diagram:

Experimental_Workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Analysis and Purification A Start: Ethyl 2-ethylacetoacetate B Choose Reduction Method A->B C1 Chelation-Controlled (e.g., Zn(BH4)2) B->C1 syn C2 Non-Chelation-Controlled (e.g., L-Selectride) B->C2 anti C3 Biocatalytic (e.g., Baker's Yeast) B->C3 enantio D1 syn-Product C1->D1 D2 anti-Product C2->D2 D3 Enantiopure Product C3->D3 E Crude Product D1->E D2->E D3->E F Purification (Column Chromatography/ Distillation) E->F G Pure this compound F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Characterized Product H->I

References

Application of Ethyl 3-Hydroxybutanoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 3-hydroxybutanoate, a versatile chiral building block, is of significant interest to researchers, scientists, and drug development professionals. Available in both (R) and (S) enantiomeric forms, this compound serves as a crucial starting material and intermediate in the stereoselective synthesis of a wide array of complex natural products and pharmaceuticals. Its inherent chirality and functional groups—a hydroxyl and an ester—provide a scaffold for the construction of intricate molecular architectures. This document provides detailed application notes and protocols for the use of ethyl 3-hydroxybutanoate in the synthesis of several notable natural products.

Optically active ethyl 3-hydroxybutanoate is a highly valuable chiral building block for the synthesis of natural products.[1][2] Both the (S) and (R) enantiomers are utilized in the synthesis of various natural products, including (S)-(+)-Sulcatol, (R)-(-)-Lavandulol, (R,R)-Pyrenophorin, Colletodiol, (R,R)-(-)-Grahamimycin A1, (R)-(+)-Recifeiolide, and precursors for Griseoviridin and Carbomycin B.[2]

Synthesis of Enantiomerically Pure Ethyl 3-Hydroxybutanoate

The utility of ethyl 3-hydroxybutanoate in stereoselective synthesis is contingent on the availability of its enantiomerically pure forms. Various methods have been developed for its preparation, including microbial reduction and chemical synthesis.

Protocol 1: Microbial Reduction of Ethyl Acetoacetate using Baker's Yeast

This protocol describes the preparation of (S)-(+)-ethyl 3-hydroxybutanoate via the reduction of ethyl acetoacetate using baker's yeast.

Experimental Workflow:

cluster_prep Yeast Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Purification Yeast Baker's Yeast Yeast_Suspension Yeast Suspension Yeast->Yeast_Suspension Sucrose_Water Sucrose in Water Sucrose_Water->Yeast_Suspension Fermentation Fermentation (24-60h, RT) Yeast_Suspension->Fermentation Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Fermentation Filtration Filtration (Celite) Fermentation->Filtration Extraction Extraction (Ethyl Ether) Filtration->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Product (S)-(+)-Ethyl 3-Hydroxybutanoate Distillation->Product

Caption: Workflow for the microbial reduction of ethyl acetoacetate.

Methodology:

  • Yeast Suspension Preparation: In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast with stirring. Stir the mixture for 1 hour at approximately 30°C.

  • Reduction Reaction: Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting yeast suspension and stir for 24 hours at room temperature. Prepare a solution of 200 g of sucrose in 1 L of warm (ca. 40°C) tap water and add it to the reaction mixture, followed by an additional 20.0 g (0.154 mol) of ethyl acetoacetate 1 hour later. Continue stirring for 50-60 hours at room temperature.

  • Work-up: Add 80 g of Celite to the reaction mixture and filter through a sintered-glass funnel. Wash the filtrate with 200 mL of water. Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.

  • Purification: Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator. Fractionally distill the residue under reduced pressure (12 mm) to collect the fraction boiling at 71–73°C.

Quantitative Data:

ParameterValueReference
Yield 59–76%[1]
Enantiomeric Excess (ee) 85%[1]
Specific Rotation [α]D25 +37.2° (c 1.3, CHCl3)[2]

Note: The enantiomeric excess can be enhanced by crystallization of the 3,5-dinitrobenzoate derivative.[1]

Protocol 2: Chemical Synthesis of (R)-(-)-Ethyl 3-Hydroxybutanoate

This protocol details the asymmetric reduction of ethyl acetoacetate using L-(+)-tartaric acid and sodium borohydride.

Experimental Workflow:

cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification Reagents L-(+)-Tartaric Acid Ethyl Acetoacetate Sodium Borohydride in THF Reaction Stirring at -20°C for 13h Reagents->Reaction Quenching Quenching with 1N HCl Reaction->Quenching Extraction Extraction with Ether Quenching->Extraction Washing Washing with NaHCO3 and NaCl solutions Extraction->Washing Drying Drying (MgSO4) Washing->Drying Purification Silica Gel Column Chromatography Drying->Purification Product (R)-(-)-Ethyl 3-Hydroxybutanoate Purification->Product

Caption: Workflow for the chemical synthesis of (R)-(-)-ethyl 3-hydroxybutanoate.

Methodology:

  • Reaction Setup: Cool a solution of 2.33 g (15.5 mmol) of L-(+)-tartaric acid in 50 mL of tetrahydrofuran (THF) to -20°C in a cryostat. Add a solution of 0.5 g (3.8 mmol) of ethyl acetoacetate in 2 mL of THF.

  • Reduction: Add 0.59 g (15.5 mmol) of sodium borohydride all at once with stirring. Stir the mixture for 13 hours at -20°C.

  • Work-up: Cool the reaction mixture in an ice bath and add 25 mL of 1N HCl. Continue stirring for 30 minutes. Remove the THF under reduced pressure. Extract the aqueous layer twice with ether (50 mL and 30 mL).

  • Purification: Wash the combined organic extracts with 30 mL of a saturated aqueous solution of sodium bicarbonate and then with 30 mL of a saturated aqueous solution of sodium chloride. Dry the organic layer over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, purify the residue by silica gel column chromatography.

Quantitative Data:

ParameterValueReference
Yield 59%[3]
Optical Yield (ee) 79%[3]
Specific Rotation [α]D22 -34.1° (c 1.20, CHCl3)[3]

Application in the Synthesis of Natural Products

Ethyl 3-hydroxybutanoate is a versatile precursor for a variety of natural products. The following examples illustrate its application in total synthesis.

Synthesis of (S)-(+)-Sulcatol

(S)-(+)-Sulcatol is an aggregation pheromone of the ambrosia beetle. Its synthesis can be achieved from (S)-(+)-ethyl 3-hydroxybutanoate.

Retrosynthetic Analysis:

Sulcatol (S)-(+)-Sulcatol Intermediate1 Intermediate Grignard Adduct Sulcatol->Intermediate1 Grignard Reaction EHB (S)-(+)-Ethyl 3-Hydroxybutanoate Intermediate1->EHB Protection & Activation

Caption: Retrosynthetic approach for (S)-(+)-Sulcatol.

While a detailed, step-by-step protocol for the complete synthesis of each natural product from ethyl 3-hydroxybutanoate is beyond the scope of this document, the provided references lay the groundwork for such synthetic routes. The key transformations often involve the protection of the hydroxyl group, modification of the ester functionality (e.g., reduction to an aldehyde or alcohol, or reaction with organometallic reagents), and subsequent chain elongation and functional group manipulations.

Synthesis of a Key Intermediate for Atorvastatin

Ethyl (R)-4-cyano-3-hydroxybutanoate is a crucial chiral intermediate in the synthesis of the cholesterol-lowering drug, Atorvastatin.[4] This intermediate can be synthesized from (S)-4-chloro-3-hydroxybutyrate, which in turn is derived from the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.

Logical Relationship:

E4COB Ethyl 4-chloro-3-oxobutanoate S4C3HB (S)-Ethyl 4-chloro-3-hydroxybutanoate E4COB->S4C3HB Asymmetric Reduction R4C3HB (R)-Ethyl 4-cyano-3-hydroxybutanoate S4C3HB->R4C3HB Cyanation Atorvastatin Atorvastatin R4C3HB->Atorvastatin Multi-step Synthesis

Caption: Synthetic pathway to an Atorvastatin intermediate.

The synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate can be achieved through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a recombinant ketoreductase.[5] The subsequent reaction with a cyanide source, catalyzed by a recombinant halohydrin dehalogenase, yields the target (R)-ethyl 4-cyano-3-hydroxybutanoate.[5]

Summary of Natural Products Synthesized from Ethyl 3-Hydroxybutanoate

Natural Product/IntermediateStarting EnantiomerKey Synthetic Steps
(S)-(+)-Sulcatol(S)Grignard reaction, oxidation
(R)-(-)-Lavandulol(R)Alkylation, reduction
(R,R)-Pyrenophorin(R)Dimerization, macrolactonization
Colletodiol(R)Aldol reaction, cyclization
(R,R)-(-)-Grahamimycin A1(R)Dimerization, macrolactonization
(R)-(+)-Recifeiolide(R)Ring-closing metathesis
Griseoviridin precursor(S)Multi-step elaboration
Carbomycin B precursor(S)Multi-step elaboration
Atorvastatin intermediate(R)Derived from (S)-4-chloro-3-hydroxybutanoate

Ethyl 3-hydroxybutanoate stands out as a premier chiral synthon in the field of natural product synthesis and drug development. Its accessibility in both enantiomeric forms, coupled with its versatile reactivity, allows for the efficient and stereocontrolled construction of complex molecular targets. The protocols and applications outlined in this document highlight the strategic importance of this building block and provide a foundation for researchers to explore its potential in their own synthetic endeavors.

References

Application Note: Stereoselective Synthesis of syn-Ethyl 2-Ethyl-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the stereoselective synthesis of syn-ethyl 2-ethyl-3-hydroxybutanoate, a valuable chiral building block in organic synthesis. The methodology is centered around the highly efficient Evans syn-aldol reaction, which ensures excellent diastereocontrol. The protocol covers the preparation of the requisite N-acyl oxazolidinone, the diastereoselective aldol addition, and the subsequent cleavage of the chiral auxiliary to yield the target β-hydroxy ester. This application note is intended to provide researchers with a reliable and reproducible procedure for accessing the syn diastereomer of this compound with high purity.

Introduction

β-hydroxy esters are pivotal structural motifs in a plethora of natural products and pharmaceuticals. The ability to control the relative and absolute stereochemistry of the two stereocenters in these molecules is of paramount importance. The Evans syn-aldol reaction has emerged as a robust and predictable method for achieving high diastereoselectivity in the formation of syn-aldol adducts.[1] This method utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the reaction between an enolate and an aldehyde.[1] This protocol details the application of the Evans methodology for the synthesis of syn-ethyl 2-ethyl-3-hydroxybutanoate.

Overall Reaction Scheme

The synthesis is a three-step process as illustrated in the workflow diagram below.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Evans Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage & Esterification Aux Chiral Auxiliary (e.g., (S)-4-benzyloxazolidinone) AcylAux N-Butanoyloxazolidinone Aux->AcylAux n-BuLi, THF, -78 °C ButanoylChloride Butanoyl Chloride ButanoylChloride->AcylAux AldolAdduct syn-Aldol Adduct AcylAux->AldolAdduct 1. Bu2BOTf, DIPEA, CH2Cl2, 0 °C 2. Acetaldehyde, -78 °C to 0 °C Acetaldehyde Acetaldehyde Acetaldehyde->AldolAdduct Target syn-Ethyl 2-Ethyl-3-Hydroxybutanoate AldolAdduct->Target Mg(OEt)2, EtOH, reflux

Figure 1. Overall synthetic workflow for syn-ethyl 2-ethyl-3-hydroxybutanoate.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberNotes
(S)-4-Benzyl-2-oxazolidinone9031-93-0Chiral Auxiliary
n-Butyllithium (n-BuLi)109-72-82.5 M solution in hexanes
Butanoyl chloride141-75-3Freshly distilled
Dibutylboron triflate (Bu₂BOTf)60669-69-41 M solution in CH₂Cl₂
N,N-Diisopropylethylamine (DIPEA)7087-68-5Freshly distilled
Acetaldehyde75-07-0Freshly distilled
Magnesium ethoxide (Mg(OEt)₂)2414-98-4
Tetrahydrofuran (THF)109-99-9Anhydrous
Dichloromethane (CH₂Cl₂)75-09-2Anhydrous
Ethanol (EtOH)64-17-5Anhydrous
Protocol 1: Synthesis of (S)-4-Benzyl-N-butanoyloxazolidinone
  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir for 15 minutes.

  • Add freshly distilled butanoyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-butanoyloxazolidinone.

Protocol 2: Evans syn-Aldol Reaction
  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-butanoyloxazolidinone (1.0 eq) from Protocol 1.

  • Dissolve the acylated auxiliary in anhydrous CH₂Cl₂ (0.1 M).

  • Cool the solution to 0 °C.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir for 30 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C.

  • Slowly add freshly distilled acetaldehyde (1.5 eq) dropwise.

  • Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for 2 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the syn-aldol adduct.

Protocol 3: Auxiliary Cleavage and Esterification
  • To a round-bottom flask, add the purified syn-aldol adduct (1.0 eq) from Protocol 2.

  • Dissolve the adduct in anhydrous ethanol (0.1 M).

  • Add magnesium ethoxide (2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure syn-ethyl 2-ethyl-3-hydroxybutanoate.

Data Presentation

The following table summarizes typical results for Evans syn-aldol reactions with similar substrates.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Isovaleraldehyde>99:185[2]
Propionaldehyde>99:188[2]
Benzaldehyde97:375[3]
Acetaldehyde>95:580-90 (expected)Inferred from similar reactions

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a six-membered chair-like transition state.

G N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Boron Enolate Z-Boron Enolate N-Acyl Oxazolidinone->Z-Boron Enolate Bu₂BOTf, Base Chair-like Transition State Chair-like Transition State Z-Boron Enolate->Chair-like Transition State syn-Aldol Adduct syn-Aldol Adduct Chair-like Transition State->syn-Aldol Adduct Diastereoselective C-C bond formation Aldehyde Aldehyde Aldehyde->Chair-like Transition State

Figure 2. Logical flow of the Evans syn-aldol reaction mechanism.

The diastereoselectivity arises from the steric interactions in the transition state, which favors the approach of the aldehyde from the less hindered face of the enolate.

Conclusion

The Evans syn-aldol reaction provides a highly reliable and diastereoselective route to syn-β-hydroxy esters. The detailed protocol provided herein allows for the efficient synthesis of syn-ethyl 2-ethyl-3-hydroxybutanoate. This methodology is broadly applicable to the synthesis of a wide range of chiral building blocks for drug discovery and natural product synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the diastereoselective reduction of β-keto esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in the reduction of β-keto esters?

A1: The diastereoselectivity of β-keto ester reduction is primarily governed by the interplay of several factors, including the choice of reducing agent, the presence and nature of Lewis acids, the reaction solvent, and the temperature. For α-substituted β-keto esters, the steric bulk of the substituent also plays a crucial role.

Q2: How can I control the stereochemical outcome to obtain either the syn- or anti-diastereomer?

A2: The selective formation of syn- or anti-diastereomers can often be achieved by carefully selecting the reaction conditions. For instance, strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) in non-coordinating solvents tend to favor the formation of the syn-isomer.[1] Conversely, non-chelating Lewis acids such as cerium trichloride (CeCl₃) in coordinating solvents can lead to a high excess of the anti-isomer.[1]

Q3: What are some common chemical methods to achieve high diastereoselectivity?

A3: Several chemical methods are effective. Lewis acid-mediated reductions are a prominent strategy, where the choice of Lewis acid dictates the stereochemical outcome.[1] Catalytic hydrogenation using metal complexes, such as iridium catalysts, can also provide high diastereoselectivity, particularly for α-substituted β-keto esters through dynamic kinetic resolution.[1]

Q4: Are there any biocatalytic methods available for the diastereoselective reduction of β-keto esters?

A4: Yes, biocatalysis is a powerful tool for this transformation. Whole-cell systems like baker's yeast (Saccharomyces cerevisiae) are commonly used, although they may produce mixtures of stereoisomers due to the presence of multiple reductase enzymes.[2][3][4] To overcome this, genetically engineered yeast strains with specific reductases overexpressed or knocked out have been developed to improve stereoselectivity.[2][3][5] Isolated enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offer higher selectivity and are often used for producing optically pure α-diazo-β-hydroxy esters.[6][7]

Q5: My reaction is showing low diastereoselectivity. What are the common troubleshooting steps?

A5: Please refer to the Troubleshooting Guide below for a systematic approach to diagnosing and resolving issues with low diastereoselectivity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Diastereoselectivity (General) Suboptimal choice of reducing agent or catalyst.Screen a variety of reducing agents (e.g., different borohydrides) and catalysts (e.g., different Lewis acids or metal complexes).
Incorrect solvent.Test different solvents. For chelation-controlled reductions, use non-coordinating solvents like CH₂Cl₂. For non-chelation-controlled reductions, try coordinating solvents like THF.[1]
Reaction temperature is too high.Lower the reaction temperature. Reductions are often performed at -78 °C to enhance selectivity.[1]
Inconsistent Results with Baker's Yeast Multiple endogenous reductases with competing stereoselectivities.Consider using a genetically engineered yeast strain with specific reductases overexpressed or deleted.[2][3][5] Alternatively, use an isolated and purified ketoreductase.[6][7]
Poor Yields in Lewis Acid-Mediated Reductions Degradation of starting material or product.Ensure anhydrous conditions, as Lewis acids are moisture-sensitive. Consider the order of addition of reagents.
Suppression of enolization.In some cases, the addition of cerium chloride can suppress enolization of the ketone intermediate and improve yields.[1]
Epimerization of the Product Reaction conditions are too acidic or basic.Aim for nearly neutral reaction conditions to prevent racemization of the α-stereocenter, especially if it is labile.[8]

Quantitative Data Summary

Table 1: Diastereoselective Reduction of α-Alkyl-β-Keto Esters using Lewis Acids [1]

Lewis AcidReducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
TiCl₄Pyridine-borane complexCH₂Cl₂-78Up to 99:1
CeCl₃Lithium triethylborohydrideTHF-78High excess of anti

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of an α-Substituted β-Ketoester [1]

Catalyst SystemProductDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)
Iridium/f-ampholanti-β-hydroxy esterUp to 96:4>99%

Table 3: Bioreduction of α-Diazo-β-Keto Esters using Ketoreductases (KREDs) [6][7]

SubstrateBiocatalystConversion (%)Enantiomeric Excess (ee) (%)
Various α-diazo-β-keto estersE. coli overexpressed and commercial KREDs60 to >9985 to >99

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Mediated Diastereoselective Reduction of an α-Alkyl-β-Keto Ester for syn-Product [1]

  • Dissolve the α-alkyl-β-keto ester in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add titanium tetrachloride (TiCl₄) dropwise to the solution and stir for 30 minutes to allow for chelate formation.

  • Slowly add a solution of pyridine-borane complex in CH₂Cl₂ to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired syn-β-hydroxy ester.

  • Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.

Protocol 2: General Procedure for Biocatalytic Reduction of a β-Keto Ester using Baker's Yeast [2][3]

  • In a flask, dissolve sucrose in warm water.

  • Add baker's yeast (Saccharomyces cerevisiae) to the sucrose solution and stir until a homogeneous suspension is formed.

  • Allow the yeast to activate for approximately 30-60 minutes at room temperature.

  • Add the β-keto ester substrate to the fermenting yeast culture. The substrate may be added neat or dissolved in a minimal amount of a water-miscible solvent like ethanol.

  • Incubate the reaction mixture at room temperature, typically with gentle shaking, for 24-72 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, add a filter aid (e.g., Celite) to the mixture and filter to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting β-hydroxy ester by column chromatography.

  • Determine the diastereomeric and/or enantiomeric excess by chiral GC or HPLC.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification cluster_analysis Analysis start Start substrate Dissolve β-Keto Ester in Anhydrous Solvent start->substrate cool Cool to -78°C substrate->cool lewis_acid Add Lewis Acid (e.g., TiCl₄ or CeCl₃) cool->lewis_acid reducing_agent Add Reducing Agent (e.g., Borohydride) lewis_acid->reducing_agent monitor Monitor Reaction (TLC/HPLC) reducing_agent->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Determine Diastereomeric Ratio (NMR/Chiral HPLC) purify->analyze end End analyze->end

Caption: Workflow for Lewis Acid-Mediated Diastereoselective Reduction.

influencing_factors cluster_chemical Chemical Factors cluster_physical Physical Conditions cluster_substrate Substrate Properties cluster_biocatalytic Biocatalytic Factors center_node Diastereoselectivity of β-Keto Ester Reduction reducing_agent Reducing Agent (e.g., NaBH₄, L-Selectride) reducing_agent->center_node lewis_acid Lewis Acid (Chelating vs. Non-chelating) lewis_acid->center_node catalyst Catalyst (e.g., Ru, Ir complexes) catalyst->center_node temperature Temperature temperature->center_node solvent Solvent (Coordinating vs. Non-coordinating) solvent->center_node substituent α-Substituent Steric Bulk substituent->center_node biocatalyst Biocatalyst (Yeast, Isolated Enzyme) biocatalyst->center_node

Caption: Key Factors Influencing Diastereoselectivity.

References

Technical Support Center: Synthesis of Ethyl 2-Ethyl-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-ethyl-3-hydroxybutanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the alkylation of ethyl acetoacetate followed by the reduction of the resulting ethyl 2-ethylacetoacetate.

Issue 1: Low Yield of Ethyl 2-ethylacetoacetate (Alkylation Step)

Symptom Possible Cause Recommended Solution
Low conversion of ethyl acetoacetate.Incomplete deprotonation of ethyl acetoacetate.Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF or DMF. Ensure all reagents and glassware are scrupulously dry.
Insufficient reaction time or temperature.Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as higher temperatures can promote side reactions.
Alkylating agent is not reactive enough.Use a more reactive ethylating agent. For example, ethyl iodide is more reactive than ethyl bromide, which is more reactive than ethyl chloride.
Presence of a significant amount of O-alkylated byproduct.Use of protic solvents or certain counter-ions can favor O-alkylation.Use a polar aprotic solvent like THF or DMF. The choice of base and counter-ion can also influence the C/O alkylation ratio.
Formation of diethyl 2,2-diethylacetoacetate (dialkylation product).Use of an excess of the ethylating agent or prolonged reaction times.Use a stoichiometric amount of the ethylating agent. Add the ethylating agent slowly to the enolate solution to maintain a low concentration of the alkylating agent.

Issue 2: Low Yield or Incomplete Conversion in the Reduction of Ethyl 2-ethylacetoacetate

Symptom Possible Cause Recommended Solution
Incomplete reduction of the ketone.Insufficient amount of reducing agent.Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄).
Deactivated reducing agent.Use freshly opened or properly stored sodium borohydride. NaBH₄ can decompose upon exposure to moisture.
Low reaction temperature leading to a sluggish reaction.While the reaction is typically run at low temperatures (0 °C to room temperature) to improve selectivity, if the reaction is not proceeding, the temperature can be slowly increased while monitoring the reaction.
Formation of byproducts from ester reduction.Use of a reducing agent that is too strong.Sodium borohydride (NaBH₄) is generally selective for ketones over esters. Avoid using stronger reducing agents like lithium aluminum hydride (LiAlH₄) if ester reduction is a concern, unless the complete reduction to the diol is desired.

Issue 3: Poor Diastereoselectivity in the Reduction Step

Symptom Possible Cause Recommended Solution
A mixture of syn- and anti-diastereomers is obtained.Non-selective reduction conditions.To favor the syn-diastereomer, use a chelating Lewis acid (e.g., MgBr₂ or ZnCl₂) with a bulky reducing agent. For the anti-diastereomer, use a non-chelating Lewis acid (e.g., CeCl₃) in a coordinating solvent like THF. The choice of reducing agent and reaction conditions plays a crucial role in controlling diastereoselectivity.

Issue 4: Difficulty in Product Purification

Symptom Possible Cause Recommended Solution
Product co-elutes with starting material or byproducts during column chromatography.Inappropriate solvent system.Optimize the solvent system for column chromatography by running TLC with various solvent mixtures of different polarities (e.g., hexane/ethyl acetate). A gradient elution may be necessary.
Emulsion formation during aqueous workup.Presence of surfactants or fine solids.Add a saturated solution of NaCl (brine) to break up emulsions. Filtration through a pad of Celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and versatile laboratory synthesis involves a two-step process:

  • Alkylation: Deprotonation of ethyl acetoacetate with a suitable base (e.g., sodium ethoxide or sodium hydride) to form an enolate, followed by reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to yield ethyl 2-ethylacetoacetate.

  • Reduction: Selective reduction of the ketone functionality of ethyl 2-ethylacetoacetate using a reducing agent such as sodium borohydride (NaBH₄) to give the desired this compound.

Q2: What are the main side reactions to be aware of during the alkylation of ethyl acetoacetate?

A2: The primary side reactions include:

  • O-alkylation: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation leads to the formation of ethyl 3-ethoxy-2-butenoate. This is generally minimized by using polar aprotic solvents.

  • Dialkylation: The mono-alkylated product, ethyl 2-ethylacetoacetate, still possesses an acidic α-hydrogen and can be deprotonated and alkylated a second time to form diethyl 2,2-diethylacetoacetate. This can be controlled by using a stoichiometric amount of the alkylating agent.

  • Hydrolysis: If water is present, the ester can be hydrolyzed, especially under basic conditions. It is crucial to use anhydrous conditions.

Q3: How can I control the stereochemistry of the two adjacent chiral centers in this compound?

A3: The reduction of the prochiral ketone in ethyl 2-ethylacetoacetate can lead to two diastereomers (syn and anti). The stereochemical outcome can be influenced by the choice of reagents and reaction conditions. For instance, chelation-controlled reductions, often employing a chelating metal ion (like Zn²⁺ or Mg²⁺) and a bulky hydride source, tend to favor the syn isomer. Conversely, non-chelation-controlled reductions, for example using a non-chelating Lewis acid like CeCl₃, can favor the formation of the anti isomer.

Q4: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: Signals for the two ethyl groups, a methyl group, and two methine protons, one of which would be coupled to the hydroxyl proton (which may appear as a broad singlet).

  • ¹³C NMR: Resonances for the ester carbonyl, the carbon bearing the hydroxyl group, and the various aliphatic carbons.

  • IR Spectroscopy: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester.[1]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (if observed) and characteristic fragmentation patterns.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-ethylacetoacetate (Alkylation)

This protocol is a general procedure and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl acetoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: To the resulting enolate solution, add ethyl iodide (1.1 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure ethyl 2-ethylacetoacetate.

Protocol 2: Synthesis of this compound (Reduction)

This protocol is adapted from the reduction of similar β-keto esters and may require optimization.

  • Preparation: In a round-bottom flask, dissolve ethyl 2-ethylacetoacetate (1.0 equivalent) in methanol or ethanol at 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise to the solution while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

Table 1: Summary of Potential Byproducts and Their Formation

Byproduct Formation Pathway Mitigation Strategy
Ethyl 3-ethoxy-2-butenoateO-alkylation of ethyl acetoacetate enolate.Use of polar aprotic solvents (THF, DMF).
Diethyl 2,2-diethylacetoacetateDialkylation of ethyl acetoacetate.Use stoichiometric amount of ethylating agent.
Ethyl 2-ethyl-3-oxobutanoic acidHydrolysis of the ester during workup.Maintain neutral or slightly acidic pH during workup.
2-Ethyl-1,3-butanediolOver-reduction of the ester group with a strong reducing agent.Use a milder reducing agent like NaBH₄.

Visualizations

Reaction_Pathway EAA Ethyl Acetoacetate Enolate Enolate EAA->Enolate 1. Base (e.g., NaH) THF EEA Ethyl 2-ethylacetoacetate Enolate->EEA 2. Ethyl Iodide Product This compound EEA->Product 3. NaBH4 MeOH

Caption: Synthetic pathway for this compound.

Side_Reactions_Alkylation Enolate Ethyl Acetoacetate Enolate C_Alkylation C-Alkylation (Desired Product) Enolate->C_Alkylation EtI O_Alkylation O-Alkylation (Side Product) Enolate->O_Alkylation EtI Dialkylation Dialkylation (Side Product) C_Alkylation->Dialkylation 1. Base 2. EtI

Caption: Potential side reactions during the alkylation step.

Troubleshooting_Workflow Start Low Product Yield Check_Alkylation Check Alkylation Step (TLC/GC of crude) Start->Check_Alkylation Check_Reduction Check Reduction Step (TLC/GC of crude) Start->Check_Reduction Purification_Issue Purification Difficulty Start->Purification_Issue If yield is good but purification is problematic Alkylation_Issue Issue in Alkylation Check_Alkylation->Alkylation_Issue Reduction_Issue Issue in Reduction Check_Reduction->Reduction_Issue Optimize_Alkylation Optimize Alkylation: - Stronger Base - Anhydrous Conditions - More Reactive Alkylating Agent Alkylation_Issue->Optimize_Alkylation Yes Optimize_Reduction Optimize Reduction: - Fresh Reducing Agent - Check Stoichiometry - Adjust Temperature Reduction_Issue->Optimize_Reduction Yes Optimize_Purification Optimize Purification: - Different Solvent System - Gradient Elution - Use of Brine/Celite Purification_Issue->Optimize_Purification Yes

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Ethyl 2-Ethyl-3-Hydroxybutanoate Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ethyl 2-ethyl-3-hydroxybutanoate diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound, and what is the typical outcome in terms of diastereomeric ratio?

The most common laboratory synthesis involves the reduction of the corresponding β-keto ester, ethyl 2-ethylacetoacetate. This reduction is typically achieved using metal hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). While effective, these methods generally produce a nearly 1:1 mixture of the syn and anti diastereomers.[1] Controlling the diastereoselectivity can be attempted by using different Lewis acids and reaction conditions.

Q2: How can I analyze the diastereomeric ratio of my crude this compound?

Gas chromatography (GC) is a highly effective method for determining the diastereomeric ratio. A capillary column with a polar stationary phase, such as polyethylene glycol (PEG), is recommended.[1] For many 2-alkyl-3-hydroxybutanoates, the anti (or threo) diastereomer has a shorter retention time than the syn (or erythro) diastereomer on a polar GC column.[1] ¹H NMR spectroscopy can also be used to differentiate between the diastereomers by analyzing the coupling constants between the methine protons at C2 and C3, although signal overlap can make quantification challenging in a mixture.

Q3: What are the primary methods for purifying the diastereomers of this compound?

The primary methods for separating the diastereomers are:

  • Column Chromatography: This is the most common technique for preparative separation on a laboratory scale. Silica gel is typically used as the stationary phase.

  • Fractional Distillation: While potentially useful for initial purification to remove non-isomeric impurities, the boiling points of diastereomers are often too close for effective separation by standard fractional distillation.[2][3][4]

  • Derivatization and Crystallization: This method involves converting the diastereomeric mixture into derivatives that may have significantly different crystallization properties, allowing for separation by fractional crystallization.[3]

Troubleshooting Guide: Column Chromatography Purification

Problem 1: My syn and anti diastereomers are co-eluting or showing very poor separation on a silica gel column.

Possible Causes:

  • Inappropriate Eluent System: The polarity of the mobile phase may not be optimal to resolve the small differences in polarity between the diastereomers.

  • Column Overloading: Too much sample has been loaded onto the column, leading to broad bands that overlap.

  • Poor Column Packing: An improperly packed column will have channels and an uneven surface, resulting in poor separation efficiency.

Solutions:

  • Optimize the Eluent System:

    • Systematic Screening: Begin with a non-polar solvent system and gradually increase polarity. A common starting point for β-hydroxy esters is a mixture of hexanes and ethyl acetate. If this fails, try alternative solvent systems. Ethereal solvents like diethyl ether or methyl tert-butyl ether in combination with hexanes can offer different selectivity.[5] Sometimes, incorporating solvents like toluene or dichloromethane can improve separation.

    • Fine-Tuning Polarity: If you observe some separation, perform a fine-grained gradient of the eluent composition around the ratio that gives the best separation on TLC.

    • Additives: Adding a small percentage (e.g., 0.5-1%) of a more polar solvent like methanol or isopropanol to your eluent system can sometimes sharpen the peaks and improve resolution.[5]

  • Reduce Sample Load: As a rule of thumb, the sample load should not exceed 1-5% of the mass of the stationary phase, depending on the difficulty of the separation. For closely eluting diastereomers, a lower loading percentage is advisable.

  • Improve Column Packing Technique: Ensure the silica gel is uniformly packed to avoid cracks and channels. A slurry packing method is generally preferred.

Problem 2: The separated diastereomers are not pure upon analysis.

Possible Causes:

  • Overlapping Fractions: The fractions collected may be too broad, leading to cross-contamination.

  • Presence of Other Impurities: The crude product may contain impurities that co-elute with one or both diastereomers.

Solutions:

  • Collect Smaller Fractions: During elution, collect smaller fractions and analyze each by TLC or GC to identify the pure fractions of each diastereomer.

  • Re-chromatograph: Pool the mixed fractions and re-purify them using the optimized chromatography conditions. It may be necessary to perform multiple chromatographic runs to achieve high purity.[5]

  • Pre-purification: Consider a preliminary purification step, such as a simple filtration through a plug of silica gel or distillation, to remove baseline impurities before attempting the fine separation of diastereomers.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of this compound Diastereomers
  • Preparation of the Column:

    • Select a glass column with an appropriate diameter and length for the amount of crude product to be purified. A length-to-diameter ratio of at least 10:1 is recommended.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate). The optimal eluent system should be determined beforehand by TLC analysis.

    • Collect fractions of a consistent volume.

  • Analysis:

    • Analyze the collected fractions by TLC or GC to determine the composition of each fraction.

    • Combine the fractions containing the pure syn and anti diastereomers separately.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified diastereomers.

Data Presentation

Table 1: Gas Chromatography (GC) Analysis of 2-Alkyl-3-Hydroxybutanoate Diastereomers

2-Alkyl GroupStationary PhaseRetention Time OrderSeparation Factor (α)Reference
MethylPolyethylene Glycol (PEG)anti < syn1.06[1]
AllylPolyethylene Glycol (PEG)anti < syn1.27[1]

Note: Data for this compound is not explicitly available but is expected to follow a similar trend on a polar GC column.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Ethyl 2-ethylacetoacetate reduction Reduction (e.g., NaBH4) start->reduction crude Crude Mixture (syn/anti) reduction->crude column_chrom Column Chromatography crude->column_chrom fractions Collect Fractions column_chrom->fractions analysis Analyze Fractions (TLC/GC) fractions->analysis pure_syn Pure syn Diastereomer analysis->pure_syn pure_anti Pure anti Diastereomer analysis->pure_anti

Caption: Workflow for the synthesis and purification of this compound diastereomers.

troubleshooting_logic start Poor Separation in Column Chromatography cause1 Inappropriate Eluent? start->cause1 cause2 Column Overloaded? start->cause2 cause3 Poor Packing? start->cause3 solution1 Optimize Eluent System (TLC Screening) cause1->solution1 Yes solution2 Reduce Sample Load cause2->solution2 Yes solution3 Repack Column Carefully cause3->solution3 Yes

Caption: Troubleshooting logic for poor diastereomer separation in column chromatography.

References

Technical Support Center: Separation of Syn and Anti Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of syn and anti isomers by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating syn and anti isomers by column chromatography?

A1: The primary challenge in separating syn and anti isomers, which are diastereomers, lies in their often subtle differences in physical and chemical properties.[1][2] This similarity can result in co-elution or poor resolution during column chromatography. Key factors contributing to this difficulty include:

  • Small Polarity Differences: The spatial arrangement of atoms in syn and anti isomers may only lead to minor differences in their overall polarity, making it difficult for the stationary phase to differentiate between them.[3]

  • Similar Interactions with Stationary Phase: Due to their structural similarities, both isomers may interact with the stationary phase in a very similar manner, leading to overlapping elution profiles.

  • Compound Stability: Some isomers may be unstable on certain stationary phases, such as silica gel, leading to degradation and impure fractions.[4]

Q2: How do I select the appropriate stationary phase for separating syn and anti isomers?

A2: The choice of stationary phase is critical for achieving successful separation. A trial-and-error approach is often necessary, but here are some general guidelines:[5]

  • Normal-Phase Chromatography: Silica gel is a common starting point for separating diastereomers due to its polarity and cost-effectiveness.[6] Alumina can be an alternative, available in acidic, neutral, or basic forms, which can be advantageous for purifying amines.[3]

  • Reversed-Phase Chromatography: C18 columns are widely used and can be effective, especially for less polar compounds.[6] Phenyl and Pentafluorophenyl (PFP) columns can offer unique selectivity for isomers due to π-π interactions.[2] Biphenyl columns have also shown increased resolution for structural isomers.[7]

  • Specialized Columns: Embedded amide columns can provide shape selectivity, which is beneficial for diastereomer separation.[2] In some challenging cases, chiral stationary phases may be used, although they are not strictly necessary for separating diastereomers.[8]

Q3: What are the key considerations for choosing a mobile phase?

A3: The mobile phase composition directly influences the retention and separation of isomers.

  • Polarity: The polarity of the solvent system should be optimized to achieve a good separation factor. For normal-phase chromatography, common solvent systems include mixtures of a nonpolar solvent (e.g., hexanes, pentane) and a slightly more polar solvent (e.g., ethyl acetate, diethyl ether).[3] For reversed-phase, mixtures of water or buffer with acetonitrile or methanol are typical.

  • Solvent Selectivity: Sometimes, changing the solvent can significantly impact selectivity. For instance, switching from ethyl acetate to diethyl ether in a hexane mixture can alter the elution order or improve resolution.[3] Trying solvents like toluene or dichloromethane can also be beneficial.[3]

  • Additives: For ionizable compounds, adding a small amount of an acid (e.g., formic acid, TFA) or a base (e.g., triethylamine, ammonia) to the mobile phase can improve peak shape and selectivity.

Q4: Can I use Thin Layer Chromatography (TLC) to predict the separation on a column?

A4: Yes, TLC is an invaluable tool for developing a column chromatography method. It is used to screen for a suitable solvent system that provides good separation of the isomers.[5] The desired compound should ideally have an Rf value of around 0.35 in the chosen solvent system for optimal separation on a column.[6] It is much faster to run multiple TLC plates with different solvent systems than to perform a full column run that may not work.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of isomers (co-elution) The polarity difference between the isomers is too small for the chosen stationary/mobile phase combination.- Optimize the mobile phase: Try a less polar solvent system to increase retention and allow for better separation.[3] Experiment with different solvent combinations to exploit subtle differences in isomer solubility and interaction. - Change the stationary phase: If optimizing the mobile phase fails, try a different stationary phase with a different selectivity (e.g., switch from silica to a C18, phenyl, or embedded amide column).[2] - Increase column length: Stacking columns can increase the theoretical plates and improve resolution for difficult separations.[1][9] - Decrease the flow rate: A slower flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving separation.[10]
Broad or tailing peaks - The compound may have low solubility in the mobile phase.[3] - The column may be overloaded. - The column may be poorly packed.- Improve solubility: Add a small amount of a stronger solvent to the mobile phase or consider dry loading the sample.[11] - Reduce sample load: Use a smaller amount of the crude mixture. - Repack the column: Ensure the column is packed evenly to avoid channeling.[12]
Compound is not eluting from the column - The mobile phase is not polar enough. - The compound may have decomposed on the stationary phase.[4]- Increase mobile phase polarity: Gradually increase the percentage of the polar solvent in the mobile phase (gradient elution).[10] For highly polar compounds on silica, consider using a more aggressive solvent system like methanol in dichloromethane, sometimes with a small amount of ammonia.[4] - Check compound stability: Test the stability of your compound on the stationary phase using a 2D TLC experiment.[4] If it is unstable, consider a different stationary phase (e.g., alumina, florisil) or deactivating the silica gel.[4]
Unexpected elution order of isomers The elution order on reversed-phase can sometimes be the opposite of that on normal-phase.[5]This is not necessarily a problem as long as the separation is achieved. However, it highlights the different separation mechanisms of normal-phase (adsorption) and reversed-phase (partitioning) chromatography.

Quantitative Data Summary

The following tables summarize quantitative data from example separations of diastereomers.

Table 1: Reversed-Phase Flash Chromatography of Diastereomers

ParameterValue
Sample Diastereomeric crude sample (100 mg)
Stationary Phase 2 x 25 g SepaFlash C18 reversed-phase cartridges (stacked)
Mobile Phase Water and Acetonitrile gradient
Detection UV
Result The two diastereomers were successfully separated and collected.
Purity of Collected Fractions > 98% (as determined by HPLC analysis)[9]

Table 2: LC-MS/MS Separation of Steroid Isomers

Isomer PairStationary PhaseResolution (Rs)
21-deoxycortisol vs. 11-deoxycortisolBiphenyl7.93
C181.9
Androsterone vs. EtiocholanoloneBiphenyl2.05
C181.34

Data extracted from a study comparing biphenyl and C18 columns for steroid isomer separation.[7]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Syn/Anti Isomer Separation (Normal Phase)

1. Preparation of the Column:

  • Select a glass column of appropriate size. The amount of stationary phase is typically 20-50 times the weight of the sample to be separated.[6]
  • Place a small plug of cotton or glass wool at the bottom of the column.[6]
  • Add a thin layer of sand on top of the plug.
  • Prepare a slurry of silica gel in the initial, least polar eluting solvent.[6]
  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
  • Add another layer of sand on top of the packed silica gel.
  • Wash the column with the eluting solvent, ensuring the solvent level never drops below the top of the sand.

2. Sample Loading:

  • Wet Loading: Dissolve the crude mixture in a minimum amount of the eluting solvent and carefully pipette it onto the top of the column.[11]
  • Dry Loading: If the sample is not very soluble in the eluting solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[11]

3. Elution:

  • Carefully add the eluting solvent to the top of the column.
  • Apply gentle pressure using a pump or compressed air to force the solvent through the column (flash chromatography).[5]
  • Maintain a constant flow rate.
  • If a single solvent system does not provide adequate separation, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume in test tubes or vials.
  • Analyze the collected fractions by TLC to determine which fractions contain the desired isomers.
  • Combine the pure fractions of each isomer and evaporate the solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_column Prepare Column load_sample Load Sample prep_column->load_sample prep_sample Prepare Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions (TLC) collect->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end_product1 Pure Syn Isomer evaporate->end_product1 end_product2 Pure Anti Isomer evaporate->end_product2 start Start start->prep_column start->prep_sample

Caption: General workflow for separating syn and anti isomers by column chromatography.

troubleshooting_tree cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Options cluster_technique Technique Modification start Poor Separation of Isomers change_polarity Decrease Polarity start->change_polarity change_solvent Change Solvent System start->change_solvent change_stationary Change Stationary Phase (e.g., C18, Phenyl) start->change_stationary stack_columns Stack Columns start->stack_columns slow_flow Decrease Flow Rate start->slow_flow solution Improved Separation change_polarity->solution change_solvent->solution change_stationary->solution stack_columns->solution slow_flow->solution

References

Technical Support Center: Optimizing Baker's Yeast Reductions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for baker's yeast (Saccharomyces cerevisiae) mediated reductions.

Troubleshooting Guide

This section addresses common issues encountered during baker's yeast reductions, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Possible Causes:

  • Yeast Inactivity: The yeast may be old, improperly stored, or from a batch with low enzymatic activity.

  • Substrate Toxicity: High concentrations of the substrate can be toxic to the yeast cells, inhibiting their metabolic activity.[1]

  • Poor Substrate Solubility: Many organic substrates have low solubility in aqueous reaction media, limiting their availability to the yeast enzymes.[2][3][4]

  • Inadequate Cofactor Regeneration: The reduction of carbonyl compounds by yeast oxidoreductases requires a nicotinamide cofactor (NADH or NADPH). Insufficient regeneration of this cofactor will stall the reaction.[5][6]

  • Suboptimal Reaction Conditions: Temperature, pH, and aeration can significantly impact yeast viability and enzyme activity.[1][7][8]

Solutions:

  • Yeast Activation: Always use fresh, active baker's yeast. It is advisable to test a new batch with a known substrate. Rehydrating dry yeast in warm water (around 30-35°C) with a small amount of sugar can help activate the cells.[9]

  • Substrate Concentration Optimization: Start with a low substrate concentration and gradually increase it. A typical starting range is 1-10 g/L.

  • Improve Substrate Solubility:

    • Co-solvents: The addition of a small amount of an organic solvent like ethanol, isopropanol, or glycerol can improve the solubility of hydrophobic substrates.[2][3] However, high concentrations can be detrimental to the yeast.

    • Biphasic Systems: Using an organic solvent that is immiscible with water (e.g., hexane, ethyl acetate) can create a two-phase system where the substrate is dissolved in the organic phase and gradually partitions into the aqueous phase for reduction.[5][10][11]

  • Ensure Cofactor Regeneration:

    • Energy Source: Provide a fermentable sugar like glucose or sucrose (typically 2-5% w/v) as an energy source for the yeast, which is crucial for cofactor regeneration.[12][13]

    • Co-substrates: In some cases, adding a co-substrate like isopropanol can help drive the regeneration of the required cofactor.[14]

  • Optimize Reaction Conditions:

    • Temperature: The optimal temperature for most baker's yeast reductions is between 25°C and 35°C.[8][9]

    • pH: Maintain the pH of the reaction medium between 5 and 7.[1][7]

    • Agitation: Gentle agitation (100-150 rpm) is usually sufficient to keep the yeast suspended and improve mass transfer.[7]

Issue 2: Low Enantioselectivity

Possible Causes:

  • Multiple Reductases: Baker's yeast contains several oxidoreductases with different substrate specificities and stereoselectivities. The observed enantiomeric excess (ee) of the product is a result of the combined activities of these enzymes.[15][16][17]

  • Substrate Structure: The structure of the ketone substrate plays a crucial role in how it fits into the active site of the reductase enzymes, influencing the stereochemical outcome.

  • Reaction Conditions: Temperature and the choice of co-solvent can influence which reductase is most active, thereby affecting the enantioselectivity.

Solutions:

  • Yeast Strain Selection: Different strains of Saccharomyces cerevisiae can exhibit different enantioselectivities. Screening various commercially available baker's yeast strains may yield better results.

  • Genetic Engineering: For more advanced applications, using genetically modified yeast strains that overexpress a specific reductase with the desired stereoselectivity or have other competing reductases knocked out can significantly improve enantiomeric excess.[17]

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.

    • Inhibitors: The addition of specific enzyme inhibitors, such as methyl vinyl ketone or allyl bromide, can selectively block the action of undesirable reductases, leading to a higher ee of the desired product.[18][19]

  • Substrate Modification: Modifying the substrate structure, for example, by changing the ester group in a β-keto ester, can influence how it interacts with the yeast enzymes and improve enantioselectivity.[19]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a baker's yeast reduction?

A1: The reduction of a ketone by baker's yeast is an enzyme-catalyzed reaction. The key enzymes are oxidoreductases (also known as dehydrogenases) that transfer a hydride ion (H⁻) from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The yeast cell's metabolic processes, fueled by a sugar source like glucose, are responsible for continuously regenerating the consumed cofactor, allowing the reaction to proceed.[11]

Q2: Should I use free or immobilized yeast?

A2: Both free and immobilized yeast can be used, and the choice depends on the specific application.

  • Free Yeast: Simple to set up and widely used for initial screening and small-scale reactions. However, separating the yeast from the reaction mixture at the end can be cumbersome.[4]

  • Immobilized Yeast: Entrapping the yeast cells in a matrix like calcium alginate or on a support like orange peel offers several advantages, including easier separation of the biocatalyst from the product, potential for reuse of the yeast for multiple batches, and sometimes increased stability in the presence of organic solvents.[1][14][20][21][22]

Q3: How do I perform a typical baker's yeast reduction?

A3: A general protocol is provided below. However, optimal conditions will vary depending on the substrate.

Q4: How can I improve the work-up and product isolation?

A4: A common work-up procedure involves filtering the yeast cells through a pad of celite.[12] The filtrate is then typically extracted with an organic solvent like ethyl acetate or diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by chromatography if necessary. Using immobilized yeast can simplify the initial separation step, as the beads can be easily filtered off.[4]

Experimental Protocols

General Protocol for Baker's Yeast Reduction of a Ketone
  • Yeast Suspension: In a flask, suspend baker's yeast (e.g., 10 g) in a buffered aqueous solution (e.g., 100 mL of phosphate buffer, pH 7) or tap water.

  • Energy Source: Add a carbohydrate source, such as sucrose or glucose (e.g., 10 g).[12]

  • Activation: Gently stir the suspension at room temperature (around 25-30°C) for about 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve the ketone substrate (e.g., 1 g) in a minimal amount of a water-miscible solvent like ethanol or DMSO and add it dropwise to the yeast suspension.[12]

  • Reaction: Continue to stir the reaction mixture at a constant temperature for 24-72 hours. The progress of the reaction can be monitored by techniques like TLC or GC.

  • Work-up: Add celite to the reaction mixture and stir for 30 minutes. Filter the mixture through a pad of celite and wash the filter cake with water and an organic solvent (e.g., ethyl acetate).[12]

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography if necessary.

Protocol for Immobilization of Baker's Yeast in Calcium Alginate
  • Yeast Suspension: Prepare a suspension of baker's yeast (e.g., 5 g) in water (50 mL).

  • Alginate Mixture: In a separate beaker, dissolve sodium alginate (e.g., 2 g) in warm water (50 mL) with stirring to form a viscous solution.

  • Encapsulation: Add the yeast suspension to the sodium alginate solution and mix thoroughly.

  • Bead Formation: Draw the yeast-alginate mixture into a syringe and add it dropwise into a gently stirred solution of calcium chloride (e.g., 2% w/v). Beads will form upon contact.

  • Hardening: Allow the beads to harden in the calcium chloride solution for about 30-60 minutes.

  • Washing: Decant the calcium chloride solution and wash the beads several times with distilled water. The immobilized yeast beads are now ready for use in the reduction reaction.

Data Presentation

Table 1: Effect of Co-solvents on the Reduction of Ethyl Acetoacetate

Co-solvent (10% v/v)Conversion (%)Enantiomeric Excess (ee, %)
None (Water only)6592 (S)
Ethanol7890 (S)
Isopropanol8588 (S)
Glycerol7293 (S)

Note: Data are representative and will vary based on specific reaction conditions.

Table 2: Influence of Temperature on the Reduction of Acetophenone

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
20725598 (R)
30488595 (R)
40487090 (R)

Note: Data are representative and will vary based on specific reaction conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Yeast Baker's Yeast Activation Yeast Activation (30 min, 30°C) Yeast->Activation Buffer Buffer/Water Buffer->Activation Sugar Sugar (e.g., Glucose) Sugar->Activation ReactionMix Reaction (24-72h, Stirring) Activation->ReactionMix Substrate Ketone Substrate Substrate->ReactionMix Filtration Filtration (Celite) ReactionMix->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Chiral Alcohol Purification->Product

Caption: General experimental workflow for a baker's yeast reduction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low/No Yield Cause1 Yeast Inactivity Problem->Cause1 Cause2 Substrate Toxicity Problem->Cause2 Cause3 Poor Solubility Problem->Cause3 Cause4 Cofactor Issues Problem->Cause4 Cause5 Suboptimal Conditions Problem->Cause5 Sol1 Activate Yeast / Use Fresh Yeast Cause1->Sol1 Sol2 Optimize Substrate Conc. Cause2->Sol2 Sol3 Use Co-solvents / Biphasic System Cause3->Sol3 Sol4 Add Energy Source (Sugar) Cause4->Sol4 Sol5 Optimize Temp, pH, Agitation Cause5->Sol5

References

Overcoming low yields in the synthesis of beta-hydroxy esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of β-hydroxy esters. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and overcome common challenges encountered during their experiments, with a primary focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Reformatsky reaction is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in the Reformatsky reaction, often stemming from the quality of the zinc metal. The surface of zinc is typically coated with a passivating layer of zinc oxide, which prevents its reaction with the α-halo ester.

Troubleshooting Steps:

  • Zinc Activation: Ensure your zinc dust or turnings are properly activated to remove the oxide layer. Several methods can be employed.[1][2]

    • Acid Washing: Briefly wash the zinc with dilute HCl, followed by thorough rinsing with water, ethanol, and ether, and then dry under vacuum.

    • Iodine/Heat: Add a crystal of iodine to the zinc in the reaction solvent and gently heat. The disappearance of the purple color indicates activation.

    • TMSCl: Treat the zinc with trimethylsilyl chloride.

    • Copper(II) Acetate: Pre-treating zinc dust with a copper acetate solution can form a more reactive zinc-copper couple.[1]

    • DIBAL-H: For larger scale reactions, a diisobutylaluminium hydride (DIBAL-H) activation procedure can provide a more controlled and immediate initiation.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven or flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried.

  • Reagent Purity: Verify the purity of your α-halo ester and carbonyl compound. Impurities can quench the organozinc intermediate.

Q2: I'm observing a low yield in my aldol addition reaction. What are the likely reasons?

A2: Low yields in aldol additions can be attributed to several factors, including incomplete enolate formation, side reactions, and unfavorable reaction equilibrium.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical for efficient enolate formation. For kinetically controlled reactions, a strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to irreversibly generate the enolate from the less substituted α-carbon.[3] For thermodynamically controlled reactions, a weaker base like an alkoxide can be used.

  • Temperature Control: Aldol additions are often performed at low temperatures (e.g., -78 °C) to control the reaction rate, minimize side reactions, and favor the formation of the desired product.[4]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent product decomposition or side reactions.[5]

  • Crossed-Aldol Considerations: In crossed-aldol reactions, to avoid a complex mixture of products, use a carbonyl compound that cannot enolize (e.g., benzaldehyde, formaldehyde) as the electrophile.[6]

Q3: My β-hydroxy ester is dehydrating to the α,β-unsaturated ester during the workup or purification. How can I prevent this?

A3: The elimination of water from the β-hydroxy ester to form an α,β-unsaturated ester is a common side reaction, especially under acidic or basic conditions, or at elevated temperatures.[7][8]

Preventative Measures:

  • Mild Workup Conditions: Use a gentle workup procedure. A buffered aqueous solution (e.g., saturated ammonium chloride) is often preferred over strong acids for quenching the reaction.

  • Avoid High Temperatures: Concentrate the product solution at reduced pressure and low temperature (rotary evaporation). Avoid heating the crude product for extended periods.

  • Purification Method: Column chromatography on silica gel can sometimes promote dehydration due to its acidic nature. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or alternative purification methods like crystallization or distillation under reduced pressure if the compound is thermally stable.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Reformatsky Reaction: No reaction or very slow reaction.1. Inactive zinc surface (oxide layer).[1] 2. Presence of moisture in reagents or glassware. 3. Impure α-halo ester or carbonyl compound.1. Activate the zinc using one of the methods described in FAQ 1. Consider using a more reactive form of zinc, like a zinc-copper couple.[1] 2. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. 3. Purify the starting materials before use.
Reformatsky Reaction: Formation of significant side products (e.g., self-condensation of the α-halo ester).1. Slow addition of the carbonyl compound. 2. High reaction temperature.1. Add the carbonyl compound to the pre-formed organozinc reagent at a controlled rate. 2. Optimize the reaction temperature; in some cases, lower temperatures may be beneficial.
Aldol Addition: Low conversion of starting materials.1. Incomplete enolate formation. 2. Reaction equilibrium is not favorable.1. Use a stronger base or a different solvent to improve enolate formation. For ketones, LDA is a common choice.[3] 2. If the reaction is reversible, consider using reaction conditions that drive the equilibrium towards the product (e.g., removal of a byproduct).[4]
Aldol Addition: Formation of multiple products in a crossed-aldol reaction.1. Both carbonyl compounds can act as both nucleophile and electrophile.[6]1. Use one carbonyl compound that lacks α-hydrogens (e.g., benzaldehyde) to act solely as the electrophile.[6] 2. Pre-form the enolate of one carbonyl compound before adding the second carbonyl compound.
General: Low isolated yield after purification.1. Product loss during workup (e.g., emulsions, poor extraction). 2. Decomposition of the product on silica gel during chromatography. 3. Loss of volatile product during solvent removal.1. Optimize the workup procedure. Use brine to break emulsions. Ensure complete extraction by performing multiple extractions. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent, or use an alternative purification method. 3. Use a cold trap and be cautious with the vacuum and temperature during rotary evaporation.

Data Presentation

Table 1: Effect of Zinc Activation Method on Reformatsky Reaction Yield.

Activation MethodReactantsSolventYield (%)Reference
NoneEthyl bromoacetate, BenzaldehydeBenzeneLow[2]
NaOH washEthyl bromoacetate, BenzaldehydeBenzene61-64[2]
HCl washEthyl bromoacetate, BenzaldehydeBenzeneup to 94[2]
DIBAL-HEthyl bromoacetate, ImineTHFHigh (not specified)[5][9]
In-situ (ball milling)Ethyl 2-bromoacetate, Benzoyl isothiocyanateNone50-79[10]

Table 2: Influence of Solvent on the Yield of a Reformatsky-type Reaction.

SolventTime (h)Yield (%)
Benzene2.563
Toluene2.565
THF2.560
Acetonitrile2.555
Dichloromethane2.545
Chloroform2.542
Data adapted from a study on a Reformatsky analogous reaction.

Table 3: Comparison of Yields for Different Aldol Addition Protocols.

Reaction TypeCatalyst/PromoterSubstratesYield (%)Diastereomeric Ratio (syn:anti)Reference
Borane-catalyzed[H-B-9-BBN]₂Chalcone, Ethyl acetate9490:10[9]
Borane-catalyzed[H-B-9-BBN]₂Chalcone, Ethyl propionate8690:10[9]
Mukaiyama AldolBoron trifluoride diethyl etherateAldehyde, Silyl enol ether85-[11]
OrganocatalyzedProlinamide/Zinc triflateAcetone, Aryl aldehydesup to 98-[12]
Lewis Base-catalyzedPhosphoramideChiral ethyl ketone, AldehydeGoodHigh syn[13]

Experimental Protocols

Protocol 1: General Procedure for the Reformatsky Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, place zinc dust (2-3 equivalents relative to the carbonyl compound). Add a small crystal of iodine and enough anhydrous solvent (e.g., THF, diethyl ether, or toluene) to cover the zinc. Gently heat the mixture until the iodine color disappears. Cool the flask to room temperature.

  • Reaction: To the activated zinc suspension, add a solution of the α-halo ester (1.5-2 equivalents) and the aldehyde or ketone (1 equivalent) in the anhydrous solvent dropwise via an addition funnel. The reaction is often exothermic and may require cooling to maintain a gentle reflux.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, crystallization, or distillation.

Protocol 2: Mukaiyama Aldol Addition

This protocol is a general method for the Lewis acid-catalyzed aldol addition of a silyl enol ether to an aldehyde.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the aldehyde (1 equivalent) in a dry, non-protic solvent (e.g., dichloromethane) and cool to the desired temperature (typically -78 °C).

  • Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, BF₃·OEt₂) (1-1.2 equivalents) dropwise to the stirred solution.

  • Silyl Enol Ether Addition: Add the silyl enol ether (1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The silyl ether of the β-hydroxy ester can be deprotected using standard methods (e.g., treatment with TBAF or HCl) and the final product purified by column chromatography.[11][14][15]

Visualizations

Reformatsky_Reaction_Mechanism start α-Halo Ester + Zn Metal zinc_insertion Oxidative Addition: Zinc Insertion start->zinc_insertion organozinc Organozinc Reagent (Reformatsky Enolate) zinc_insertion->organozinc coordination Coordination & Addition organozinc->coordination carbonyl Aldehyde or Ketone carbonyl->coordination intermediate Zinc Alkoxide Intermediate coordination->intermediate workup Acidic Workup (e.g., H₃O⁺) intermediate->workup product β-Hydroxy Ester workup->product

Caption: Mechanism of the Reformatsky Reaction.

Aldol_Addition_Workflow start Start: Carbonyl Compound (with α-hydrogens) base Add Base (e.g., LDA, NaOH) start->base enolate Enolate Formation base->enolate nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack carbonyl2 Add Second Carbonyl (Electrophile) carbonyl2->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation (Workup) alkoxide->protonation product β-Hydroxy Ester/Ketone protonation->product

Caption: General Workflow for a Base-Catalyzed Aldol Addition.

Troubleshooting_Low_Yield low_yield Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents check_conditions Review Reaction Conditions low_yield->check_conditions check_workup Evaluate Workup & Purification low_yield->check_workup reagent_impure Impure Reagents? check_reagents->reagent_impure Yes stoichiometry_off Incorrect Stoichiometry? check_reagents->stoichiometry_off Yes temp_wrong Incorrect Temperature? check_conditions->temp_wrong Yes time_wrong Incorrect Reaction Time? check_conditions->time_wrong Yes catalyst_inactive Inactive Catalyst/Reagent? check_conditions->catalyst_inactive Yes workup_loss Loss During Workup? check_workup->workup_loss Yes purification_loss Decomposition During Purification? check_workup->purification_loss Yes

Caption: Troubleshooting Logic for Low Reaction Yields.

References

Technical Support Center: Purification of Ethyl 2-Ethyl-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethyl 2-ethyl-3-hydroxybutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities typically arise from the synthetic route used. These can include:

  • Unreacted starting materials: The most common starting material is ethyl 2-ethylacetoacetate, which may be present if the reduction reaction is incomplete.[1]

  • Diastereomers: The product itself can exist as two diastereomers, syn and anti, which may need to be separated depending on the desired application.[1]

  • Byproducts from side reactions: Depending on the reaction conditions, other byproducts may be formed.

  • Solvents and reagents: Residual solvents from the reaction and workup, as well as any catalysts or reagents, may also be present.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the purification process. For TLC, a common solvent system to separate the product from the less polar starting material (ethyl 2-ethylacetoacetate) is a mixture of hexane and ethyl acetate. A 1:1 mixture of ether and hexane has been used to detect residual ethyl acetoacetate in the synthesis of a similar compound.[2] The starting material will have a higher Rf value than the more polar hydroxy ester product. Staining with vanillin can help visualize the spots.[2] GC-MS can provide more detailed information on the composition of your fractions and confirm the identity of the product and impurities.

Q3: What are the main methods for purifying this compound?

A3: The two primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the nature of the impurities and the required purity of the final product.

Troubleshooting Guides

Fractional Distillation

Problem: I am having difficulty separating my product from the starting material (ethyl 2-ethylacetoacetate) by distillation.

  • Possible Cause: The boiling points of the product and the impurity are too close at the pressure you are using.

  • Solution:

    • Optimize the vacuum: Lowering the pressure will decrease the boiling points and may increase the boiling point difference between your product and the impurity. A good vacuum is crucial for the successful distillation of high-boiling liquids.

    • Use an efficient fractionating column: A longer column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) will provide more theoretical plates and better separation. For a similar compound, a 10-cm Vigreux column was used.[3]

    • Control the heating rate: Slow and steady heating is essential to allow the vapor-liquid equilibria to be established in the column, leading to better separation.

CompoundBoiling Point (°C) at Atmospheric Pressure (760 mmHg)Boiling Point (°C) at Reduced Pressure
Ethyl 2-ethylacetoacetate187-189-
Ethyl 3-hydroxybutanoate (analogue)17071-73 @ 12 mmHg

Note: The boiling point of this compound is expected to be slightly higher than that of ethyl 3-hydroxybutanoate due to its higher molecular weight.

Flash Column Chromatography

Problem: I am not getting good separation of the syn and anti diastereomers of my product.

  • Possible Cause: The solvent system is not providing sufficient resolution.

  • Solution:

    • Optimize the eluent system: A systematic trial of different solvent mixtures is necessary. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. For the purification of a similar compound, ethyl (R)-(-)-3-hydroxybutanoate, a mixture of ethyl acetate and n-hexane (1:5) was used.[4]

    • Use a high-resolution stationary phase: Using silica gel with a smaller particle size can improve the separation efficiency.

    • Consider alternative chromatographic techniques: If flash chromatography does not provide baseline separation, you may need to consider more advanced techniques such as preparative high-performance liquid chromatography (HPLC).

Problem: My compound is streaking on the TLC plate and the column.

  • Possible Cause: The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the silica gel. It's also possible that your sample is overloaded.

  • Solution:

    • Adjust the solvent polarity: Add a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent to improve the elution of polar compounds and reduce tailing.

    • Load the sample properly: Ensure the sample is dissolved in a minimum amount of the initial eluent and loaded onto the column in a narrow band.

    • Check the sample concentration: Overloading the column can lead to poor separation and band broadening. Try loading a smaller amount of your crude product.

Experimental Protocols

Fractional Distillation of this compound

This protocol is based on the purification of the analogous compound, ethyl 3-hydroxybutanoate, and should be adapted for your specific setup.[2][3]

  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., a 10-cm Vigreux column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.[3]

  • Charging the flask: Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Applying vacuum: Carefully apply vacuum and reduce the pressure to approximately 10-20 mmHg.

  • Heating: Gently heat the flask using a heating mantle.

  • Collecting fractions: Collect the fractions that distill over at a steady temperature. The forerun will likely contain lower-boiling impurities. The main fraction should be collected at the expected boiling point of your product. For ethyl 3-hydroxybutanoate, the boiling point is 71-73 °C at 12 mmHg.[3] The boiling point of this compound is expected to be slightly higher.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to determine their purity.

Flash Column Chromatography for Purification of this compound

This is a general protocol that should be optimized for your specific mixture.

  • TLC analysis: Determine a suitable solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column packing: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexane).

  • Sample loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Start eluting with the non-polar solvent and gradually increase the polarity by adding the more polar solvent. Collect fractions and monitor them by TLC.

  • Combining fractions: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (TLC, GC-MS) Crude->Analysis Decision Is Purity Sufficient? Analysis->Decision Pure Pure Product Decision->Pure Yes Distillation Fractional Distillation Decision->Distillation No, High Boiling Impurities Chromatography Flash Chromatography Decision->Chromatography No, Similar Polarity Impurities Analysis2 Purity Analysis Distillation->Analysis2 Analysis3 Purity Analysis Chromatography->Analysis3 Analysis2->Pure Analysis3->Pure

Caption: General workflow for the purification of this compound.

DistillationTroubleshooting Start Poor Separation in Distillation Cause1 Inadequate Vacuum Start->Cause1 Cause2 Inefficient Column Start->Cause2 Cause3 Improper Heating Start->Cause3 Solution1 Check for Leaks Use a Better Pump Cause1->Solution1 Solution2 Use a Longer Column Use Better Packing Material Cause2->Solution2 Solution3 Heat Slowly and Steadily Cause3->Solution3

Caption: Troubleshooting guide for fractional distillation issues.

ChromatographyTroubleshooting Start Poor Separation in Chromatography Cause1 Suboptimal Solvent System Start->Cause1 Cause2 Poor Sample Loading Start->Cause2 Cause3 Column Overload Start->Cause3 Solution1 Optimize Eluent Polarity (Gradient Elution) Cause1->Solution1 Solution2 Use Minimal Solvent Dry Loading Cause2->Solution2 Solution3 Reduce Sample Amount Cause3->Solution3

Caption: Troubleshooting guide for flash chromatography issues.

References

Troubleshooting guide for the synthesis of chiral alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of chiral alcohols. The content is tailored for researchers, scientists, and professionals in drug development.

General Troubleshooting Workflow

Before diving into specific issues, the following workflow provides a general approach to troubleshooting common problems in asymmetric synthesis.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Advanced Troubleshooting Problem Low Yield or Low Enantioselectivity Reagents Verify Reagent Purity & Stoichiometry Problem->Reagents Start Here Conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) Reagents->Conditions Inert Ensure Inert Atmosphere (e.g., N2, Ar) Conditions->Inert Solvent Screen Solvents Inert->Solvent If problem persists Temperature Optimize Temperature Solvent->Temperature Catalyst Adjust Catalyst/Ligand Loading or Type Temperature->Catalyst Concentration Vary Substrate Concentration Catalyst->Concentration Mechanism Investigate Reaction Mechanism Concentration->Mechanism If still unresolved Byproducts Identify & Quantify Byproducts Mechanism->Byproducts

Caption: General troubleshooting workflow for asymmetric synthesis.

Frequently Asked Questions (FAQs)

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Ketone Reduction

Question: My asymmetric reduction of a ketone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

Answer:

Low enantiomeric excess is a common issue in asymmetric catalysis and can stem from several factors. The efficiency of a chiral catalyst is determined by its activity, enantioselectivity, and substrate scope.[1] A systematic approach to troubleshooting is crucial.

Potential Causes & Troubleshooting Steps:

  • Non-Catalytic Background Reaction: A significant uncatalyzed reduction by the reducing agent (e.g., borane) can lead to the formation of a racemic product, thus lowering the overall ee. This is a particularly important factor to consider in oxazaborolidine-catalyzed reductions.[2][3]

    • Solution: Lowering the reaction temperature can often suppress the non-catalytic pathway to a greater extent than the desired catalytic reaction.[2] Additionally, optimizing the rate of addition of the reducing agent can help maintain a low concentration of it, favoring the catalytic cycle.

  • Catalyst Deactivation or Impurity: The chiral catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent.

    • Solution: Ensure all reagents and solvents are pure and dry. Reactions should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4] Using freshly prepared or properly stored catalysts is also critical.

  • Suboptimal Reaction Temperature: Temperature can have a profound impact on enantioselectivity. While lower temperatures often favor higher ee, this is not always the case. Some catalytic systems exhibit an optimal temperature range, and in rare cases, a reversal of enantioselectivity can be observed at different temperatures.[5][6] The highest enantioselectivities for oxazaborolidine-catalyzed reductions are often found between 20 and 30 °C.[2][3]

    • Solution: Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimum for your specific substrate and catalyst system.

  • Incorrect Solvent Choice: The solvent can significantly influence the catalyst's conformation and the transition state energies of the two enantiomeric pathways, thereby affecting the ee.[7]

    • Solution: Perform the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane).

  • Mismatched Catalyst-Substrate Pairing: The chiral ligand or catalyst may not be optimal for the specific ketone being reduced. The electronic and steric properties of the substrate play a crucial role.

    • Solution: If possible, screen a library of chiral ligands. For Noyori-type hydrogenations, the combination of the diphosphine and diamine ligands controls the chiral environment.[1] For enzymatic reductions, screening different ketoreductases is advisable.

Data on Temperature and Solvent Effects on Enantiomeric Excess:

Catalyst SystemSubstrateSolventTemperature (°C)Enantiomeric Excess (% ee)Reference
(S)-ProlineCyclohexanone/Aniline/FormaldehydeDMSO2195-98[6]
(S)-ProlineCyclohexanone/Aniline/FormaldehydeDMF25-3098[6]
OxazaborolidineAlkyl Aryl KetonesTHF20-30Highest[2][3]
Sugar-based ThioureaEthyl 2-oxo-4-phenylbutyrateToluene-4571[8]
Sugar-based ThioureaEthyl 2-oxo-4-phenylbutyrateToluene w/ [hmim]PF6-45~75[8]
Issue 2: Poor Yield in Enzymatic Kinetic Resolution of Alcohols

Question: I am performing a lipase-catalyzed kinetic resolution of a racemic alcohol, but my yield of the desired enantiomer is consistently low, even though the ee of the remaining starting material is high. What's going wrong?

Answer:

This is a common observation in kinetic resolutions. By definition, a kinetic resolution separates two enantiomers based on their different reaction rates with a chiral catalyst or reagent.[9] The maximum theoretical yield for a single enantiomer in a standard kinetic resolution is 50%.[10][11] Achieving a high ee for the unreacted starting material often requires pushing the conversion past 50%, which in turn decreases the yield of that enantiomer.

Troubleshooting Steps to Optimize Yield and Purity:

  • Monitor Conversion Carefully: The key is to stop the reaction at the optimal point.

    • Solution: Set up small-scale parallel reactions and quench them at different time points (e.g., 6, 12, 24, 48 hours). Analyze the conversion and the ee of both the product and the remaining starting material for each time point to determine the optimal reaction time for your desired outcome.

  • Consider a Dynamic Kinetic Resolution (DKR): If a yield greater than 50% is required, a DKR is the ideal approach. This method combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material, theoretically allowing for a 100% yield of a single enantiomeric product.[10]

    • Solution: Introduce a compatible racemization catalyst. For alcohols, ruthenium-based catalysts are often used.[12] It is crucial to ensure the racemization catalyst and conditions are compatible with the enzyme. For example, some ruthenium catalysts can be deactivated by acetic anhydride, a common acylating agent, requiring the use of alternatives like acyl carbonates.[12]

  • Optimize Reaction Conditions: Enzyme activity and selectivity can be highly dependent on the reaction environment.

    • Solution:

      • Solvent: Screen non-polar organic solvents like MTBE or toluene, which are often optimal for lipases.[13]

      • Temperature: While room temperature is often a good starting point, some resolutions benefit from lower temperatures to enhance enantioselectivity.[14]

      • Acyl Donor: Vary the acyl donor (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride) as this can impact the reaction rate and selectivity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

This protocol provides a general procedure for the kinetic resolution of a racemic secondary alcohol.

  • Preparation: To a flame-dried flask under an inert atmosphere, add racemic 1-phenylethanol (1.0 eq), an appropriate organic solvent (e.g., toluene, 0.2 M), and the acyl donor (e.g., vinyl acetate, 1.5 eq).

  • Initiation: Add the lipase (e.g., Novozym 435, Candida antarctica lipase B) to the mixture (typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine both the conversion and the enantiomeric excess of the starting material and the product.

  • Work-up: Once the desired conversion/ee is reached, filter off the immobilized enzyme. Remove the solvent under reduced pressure.

  • Purification: Separate the resulting ester (e.g., (R)-1-phenylethyl acetate) from the unreacted alcohol (e.g., (S)-1-phenylethanol) using column chromatography.

Issue 3: Catalyst Deactivation in Noyori Asymmetric Hydrogenation

Question: My Noyori-type asymmetric hydrogenation of a ketone is stalling before completion, or I'm observing a loss of enantioselectivity over time. What could be causing catalyst deactivation?

Answer:

Noyori's ruthenium-BINAP and related complexes are powerful catalysts for the asymmetric hydrogenation of ketones.[4][15][16] However, they can be sensitive to reaction conditions and substrate impurities, leading to deactivation.

Troubleshooting Catalyst Deactivation:

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Deactivation Catalyst Deactivation/ Stalled Reaction Oxygen Oxygen Contamination Deactivation->Oxygen Impurities Substrate/Solvent Impurities (e.g., halides, sulfur) Deactivation->Impurities Acid Acidic Conditions Deactivation->Acid Product Product Inhibition Deactivation->Product InertTech Improve Inert Techniques (Glovebox/Schlenk) Oxygen->InertTech Purify Purify Substrate/Solvent (Distillation, Filtration) Impurities->Purify Base Add Non-nucleophilic Base (e.g., K2CO3, t-BuOK) Acid->Base Concentration Adjust Substrate Concentration Product->Concentration

Caption: Troubleshooting catalyst deactivation in hydrogenation.

  • Oxygen Sensitivity: The active Ru-hydride species is highly sensitive to oxygen.

    • Solution: Ensure rigorous exclusion of air. Use a glovebox for catalyst handling and Schlenk techniques for the reaction setup.[4] Solvents should be properly degassed before use.

  • Inhibitors: Certain functional groups or impurities can act as catalyst poisons. Halides, strong coordinating groups, and sulfur compounds are known inhibitors.

    • Solution: Purify the ketone substrate immediately before use (e.g., by distillation, recrystallization, or filtration through a plug of silica/alumina). Ensure high-purity, anhydrous solvents.

  • Acidic Impurities: Traces of acid can protonate the diamine ligand or react with the active catalyst.

    • Solution: The addition of a catalytic amount of a non-nucleophilic base (e.g., anhydrous K₂CO₃ or KOtBu) can often scavenge acidic impurities and improve catalyst performance.

  • Product Inhibition: In some cases, the chiral alcohol product can coordinate to the metal center, inhibiting catalyst turnover.

    • Solution: Adjusting the reaction concentration or temperature may help mitigate this effect.

Experimental Protocol: Noyori Asymmetric Hydrogenation of Acetophenone

This protocol describes a general procedure for the hydrogenation of an aromatic ketone.[4]

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a vial with the Ru(II) precatalyst (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN]) and the appropriate solvent (e.g., anhydrous isopropanol).

  • Activation: Add a solution of a base (e.g., KOtBu in isopropanol) to the catalyst suspension to generate the active RuH₂ species.

  • Reaction Setup: In a separate autoclave insert, add the ketone substrate (e.g., acetophenone) and anhydrous isopropanol.

  • Initiation: Transfer the activated catalyst solution to the autoclave insert containing the substrate.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, purge several times with H₂, and then pressurize to the desired pressure (e.g., 8-10 atm). Stir the reaction at a set temperature (e.g., 30 °C) for the required time.

  • Work-up: After carefully venting the H₂, concentrate the reaction mixture in vacuo.

  • Analysis & Purification: Determine the conversion and enantiomeric excess by chiral GC or HPLC. Purify the product by distillation or column chromatography.

References

Technical Support Center: Enhancing Enantiomeric Excess of Ethyl 3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the enantiomeric excess (e.e.) of ethyl 3-hydroxybutanoate.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental procedures aimed at improving the enantiomeric purity of ethyl 3-hydroxybutanoate.

Q1: My baker's yeast reduction of ethyl acetoacetate resulted in low enantiomeric excess (<85% e.e.). How can I improve it?

A1: Low enantiomeric excess in baker's yeast reductions is a common issue, often due to competing enzymes within the yeast that produce the undesired enantiomer. Consider the following troubleshooting steps:

  • Selective Inhibition: Pre-incubate the baker's yeast with a selective inhibitor for the (R)-specific enzymes. For instance, incubation in a 100 mM vinyl acetate solution for one hour has been shown to increase the enantiomeric excess of ethyl (S)-3-hydroxybutanoate to 98%.[1]

  • Aeration and Cell State: The metabolic state of the yeast is critical. Using "starved" yeast, by aging it aerobically in a 5% aqueous ethanol solution for several days, can activate the enzymes that produce the (S)-enantiomer, increasing the e.e. to 94% or higher.[2]

  • Immobilization: Immobilizing the yeast cells, for example in calcium alginate, can significantly enhance enantioselectivity. This method has achieved an e.e. of ≥98% for the (S)-enantiomer by providing a more controlled reaction environment.[1]

  • Substrate Concentration: Keeping the concentration of the ethyl acetoacetate substrate low by slow, controlled addition can improve the enantiomeric excess.[3]

Q2: The kinetic resolution of racemic ethyl 3-hydroxybutanoate using lipase is inefficient, with conversion stalling or low e.e. What are the likely causes and solutions?

A2: Inefficient lipase-catalyzed kinetic resolution can stem from several factors related to the enzyme, substrates, or reaction conditions.

  • Choice of Acyl Donor: The acyl donor has a profound impact on enantioselectivity. While simple esters may work, irreversible acyl donors like vinyl acetate or isopropenyl acetate often provide superior results. For example, using isopropenyl acetate with Candida antarctica lipase B (CAL-B) has been shown to dramatically enhance enantioselectivity.[4][5]

  • Enzyme Selection and Stability: While CAL-B is highly effective, ensure it is properly immobilized (e.g., Novozym 435) to prevent attrition, especially in stirred reactors.[6][7] If enzyme activity is low, consider factors like temperature (lipases can denature above 60°C) and potential inhibitors in your substrate.[8]

  • Solvent System: While solvent-free systems are efficient, some reactions benefit from an organic solvent.[6] The choice of solvent can influence enantioselectivity; diisopropyl ether and tert-butyl methyl ether (TBME) have been shown to be effective.[4][9]

  • Water Content: For lipase activity in organic media, a minimal amount of water is essential for maintaining the enzyme's conformational flexibility. However, excess water can lead to unwanted hydrolysis. Ensure your reagents and solvents are appropriately dried if hydrolysis is a competing reaction.

Q3: I am trying to isolate both the (S) and (R) enantiomers in high e.e. from a single racemic mixture. What is the most efficient strategy?

A3: A highly efficient method is a two-step enzymatic process using a single lipase, such as immobilized Candida antarctica lipase B (CAL-B).[6][7] This process avoids the need for different catalysts for each enantiomer.

  • First, perform an enantioselective acetylation of the racemic ethyl 3-hydroxybutanoate (rac-HEB) using vinyl acetate. The lipase will selectively acylate the (R)-enantiomer, leaving the unreacted (S)-HEB with a very high e.e. (>96%).[6]

  • Second, separate the mixture. The unreacted (S)-HEB and the newly formed (R)-ethyl-3-acetoxybutanoate (AEB) can be separated, typically by fractional distillation.[6][7]

  • Third, perform alcoholysis on the enriched (R)-AEB using ethanol and the same CAL-B enzyme. This removes the acetyl group, yielding the (R)-HEB with high e.e. (>96%).[6]

This integrated approach provides both enantiomers with high chemical and optical purity from a single starting batch.[7]

Frequently Asked Questions (FAQs)

Q4: What are the primary methods for producing enantiomerically enriched ethyl 3-hydroxybutanoate?

A4: The two most common and effective methods are:

  • Asymmetric Reduction: This involves the reduction of a prochiral keto-ester, ethyl acetoacetate, using a chiral catalyst. Biocatalysis with baker's yeast (Saccharomyces cerevisiae) is a widely used, inexpensive method that primarily yields the (S)-enantiomer.[1][10] Chemical methods using chiral metal catalysts, such as BINAP-Ru(II) complexes, can also achieve high enantioselectivity but may require specialized equipment and harsh conditions.[6]

  • Kinetic Resolution: This method starts with a racemic mixture of ethyl 3-hydroxybutanoate. An enzyme, typically a lipase, selectively catalyzes a reaction (e.g., acylation) on one of the enantiomers at a much faster rate than the other.[11] This leaves one enantiomer unreacted and the other transformed, allowing for their separation. Lipase from Candida antarctica (CAL-B) is particularly effective for this purpose.[5][6]

Q5: How is the enantiomeric excess of ethyl 3-hydroxybutanoate accurately determined?

A5: The most common and accurate methods for determining e.e. involve chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique where the sample is passed through a column containing a chiral stationary phase (CSP).[12][] The two enantiomers interact differently with the CSP, causing them to elute at different times, and the relative area of the two peaks is used to calculate the e.e.

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a capillary column with a chiral stationary phase (e.g., a cyclodextrin derivative) to separate the enantiomers before detection.[14]

  • NMR Spectroscopy with Chiral Derivatizing Agents: The alcohol can be converted into a diastereomeric ester by reacting it with a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl).[2][15] The resulting diastereomers have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the integration of these signals can be used to determine the e.e.

Q6: My initial synthesis yielded a product with moderate e.e. (e.g., 85-95%). Can this be further purified to >99% e.e.?

A6: Yes, a product with moderate e.e. can often be upgraded to high enantiomeric purity.

  • Crystallization: One classic method is to derivatize the alcohol with a suitable achiral agent to form a derivative that can be crystallized. For ethyl (S)-3-hydroxybutanoate, derivatization to the 3,5-dinitrobenzoate ester allows for enrichment to >99% e.e. through recrystallization, followed by hydrolysis to recover the enantiopure alcohol.[2][15][16]

  • Preparative Chiral Chromatography: For larger scales, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used.[] These techniques are highly effective at separating enantiomers and can yield products with very high optical purity, although they require specialized equipment.

Data Summary Tables

Table 1: Performance of Baker's Yeast Reduction Methods for Ethyl (S)-3-hydroxybutanoate

MethodKey ConditionsYieldEnantiomeric Excess (e.e.)Reference
Standard ProcedureSucrose as energy source, 72h reaction69%85%[1]
Selective InhibitionPre-incubation with 100 mM vinyl acetate-98%[1]
Cell ImmobilizationYeast immobilized in calcium alginate-≥98%[1]
"Starved" YeastAerobic aging in 5% ethanol for 4 days70%94%[2]

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-hydroxybutanoate

Lipase SourceAcyl DonorKey FeatureAchieved e.e.Reference
Candida antarctica BVinyl acetateSolvent-free acetylation of racemate>96% for unreacted (S)-HEB[6]
Candida antarctica BIsopropenyl acetateHigh enantioselectivity (E=150)92% for (R)-acetoxybutanoate[4][5]
Porcine Pancreatic LipaseVinyl butanoateIncreases e.e. from 89%99.4% for (S)-HEB[6]
Candida antarctica BVinyl acetate / EthanolTwo-step process for both enantiomers>96% for both (S)-HEB and (R)-HEB[6][7]

Visualized Workflows and Logic

G cluster_troubleshooting Troubleshooting Logic for Low Enantiomeric Excess start Low e.e. Observed reaction_type Identify Reaction Type start->reaction_type yeast Baker's Yeast Reduction reaction_type->yeast Asymmetric Reduction lipase Lipase Kinetic Resolution reaction_type->lipase Kinetic Resolution cause_yeast1 Competing (R)-selective enzymes are active yeast->cause_yeast1 cause_yeast2 Suboptimal yeast metabolic state yeast->cause_yeast2 cause_yeast3 Inconsistent reaction environment yeast->cause_yeast3 sol_yeast1 Add selective inhibitor (e.g., vinyl acetate) cause_yeast1->sol_yeast1 sol_yeast2 Use 'starved' yeast or control aeration cause_yeast2->sol_yeast2 sol_yeast3 Immobilize yeast cells cause_yeast3->sol_yeast3 cause_lipase1 Poorly selective acyl donor lipase->cause_lipase1 cause_lipase2 Sub-50% conversion lipase->cause_lipase2 cause_lipase3 Incorrect solvent or temperature lipase->cause_lipase3 sol_lipase1 Use irreversible donor (e.g., isopropenyl acetate) cause_lipase1->sol_lipase1 sol_lipase2 Optimize reaction time to reach ~50% conversion cause_lipase2->sol_lipase2 sol_lipase3 Screen solvents (e.g., TBME) and optimize temp. cause_lipase3->sol_lipase3

Figure 1. Troubleshooting decision tree for addressing low enantiomeric excess (e.e.).

G start Racemic Ethyl 3-Hydroxybutanoate ((R/S)-HEB) step1 Step 1: Enantioselective Acetylation start->step1 mixture Mixture: (S)-HEB (unreacted) (R)-Ethyl-3-acetoxybutanoate (product) step1->mixture reagents1 Immobilized CAL-B + Vinyl Acetate (Solvent-free) reagents1->step1 separation Separation (Fractional Distillation) mixture->separation product_s Product 1: (S)-HEB (>96% e.e.) separation->product_s Lower boiling point intermediate_r (R)-Ethyl-3-acetoxybutanoate (Enriched) separation->intermediate_r Higher boiling point step2 Step 2: Alcoholysis intermediate_r->step2 product_r Product 2: (R)-HEB (>96% e.e.) step2->product_r reagents2 Immobilized CAL-B + Ethanol reagents2->step2

Figure 2. Workflow for the two-step enzymatic resolution of (R/S)-HEB to yield both enantiomers.

Experimental Protocols

Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast (Adapted from Organic Syntheses procedures)[15][16]

  • Preparation of Fermentation Medium: In a large flask equipped with a mechanical stirrer, dissolve 300 g of sucrose in 1.6 L of tap water at approximately 30°C.[15]

  • Yeast Activation: Add 200 g of commercially available baker's yeast to the sucrose solution. Stir the mixture for 1 hour at ~30°C to activate the yeast. Carbon dioxide evolution should be observed.[15]

  • Substrate Addition: Add 20.0 g of freshly distilled ethyl acetoacetate to the fermenting suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction for the consumption of the starting material using an appropriate method (e.g., TLC or GC).[16] If the reaction is slow, an additional 100 g of sucrose can be added to prolong fermentation.[16]

  • Workup: Once the ethyl acetoacetate is consumed, add 80 g of a filter aid (e.g., Celite) to the mixture and filter through a sintered-glass funnel to remove the yeast cells.

  • Extraction: Saturate the aqueous filtrate with sodium chloride (NaCl) to reduce the solubility of the product. Extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by fractional distillation under reduced pressure (b.p. 71–73°C at 12 mm Hg) to yield ethyl (S)-3-hydroxybutanoate.[15]

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or by NMR analysis of its MTPA ester derivative.[15]

Protocol 2: Two-Step Kinetic Resolution of Racemic Ethyl 3-Hydroxybutanoate using Immobilized Lipase (Based on the process developed for large-scale synthesis)[6][7]

Step A: Synthesis of (S)-Ethyl 3-hydroxybutanoate

  • Reaction Setup: In a suitable reactor, mix racemic ethyl 3-hydroxybutanoate (rac-HEB) and vinyl acetate in equimolar amounts. This reaction is typically run solvent-free.[6]

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435). The enzyme loading is typically a small fraction of the substrate weight (e.g., 50 mg of CALB for 5 mmol of substrate).[6]

  • Reaction: Maintain the reaction at a constant temperature (e.g., 35°C) with agitation until approximately 50-60% conversion is achieved.[6] The progress is monitored by GC to track the disappearance of rac-HEB and the appearance of ethyl-3-acetoxybutanoate (AEB).

  • Separation: Stop the reaction and separate the enzyme from the liquid mixture by filtration. The resulting mixture, containing unreacted (S)-HEB and product (R)-AEB, is then separated by fractional distillation under vacuum. The (S)-HEB is collected as the lower-boiling point fraction.

Step B: Synthesis of (R)-Ethyl 3-hydroxybutanoate

  • Reaction Setup: Take the (R)-AEB fraction obtained from Step A and dissolve it in ethanol.

  • Enzyme Addition: Add the same type of immobilized CAL-B used in the first step.

  • Reaction (Alcoholysis): Stir the mixture at room temperature. The lipase will catalyze the transesterification, removing the acetyl group from (R)-AEB to form (R)-HEB.

  • Purification: After the reaction is complete, filter off the enzyme. The ethanol and ethyl acetate byproduct can be removed by rotary evaporation, and the final (R)-HEB product can be purified by distillation.

  • Analysis: Confirm the e.e. of both the (S)-HEB and (R)-HEB products using chiral chromatography.

References

Technical Support Center: Crystallization-Based Chiral Resolution of Hydroxy Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of hydroxy esters via crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization process for chiral resolution.

Issue: Low or No Crystal Formation

Potential Cause Troubleshooting Step
Sub-optimal Solvent System The solubility of the racemate and the diastereomeric salts (if applicable) is highly dependent on the solvent.[1][2] Screen a variety of solvents with different polarities. Consider using solvent mixtures to fine-tune solubility.[3]
Inappropriate Supersaturation Level If supersaturation is too low, nucleation will not occur. If it is too high, it can lead to the formation of oils or amorphous solids.[4] Carefully control the concentration and temperature to achieve the metastable zone where crystal growth is favored over nucleation.[4]
Presence of Impurities Impurities can inhibit nucleation and crystal growth. Ensure the starting material is of high purity. Recrystallize the racemic hydroxy ester if necessary.
Incorrect Temperature Profile The cooling rate can significantly impact crystal formation. A slow, controlled cooling rate is often necessary to promote the growth of well-defined crystals.[5]

Issue: Poor Enantiomeric Excess (ee)

Potential Cause Troubleshooting Step
Co-crystallization of Both Enantiomers/Diastereomers The solubilities of the two diastereomers may be too similar in the chosen solvent.[1][6] Experiment with different resolving agents and solvents to maximize the solubility difference.[1][6] Ternary phase diagrams can be a useful tool to identify optimal conditions.[7]
Spontaneous Nucleation of the Counter-Enantiomer In preferential crystallization, the unwanted enantiomer can nucleate spontaneously, reducing the ee of the product.[8] Carefully control the level of supersaturation and the seeding process. The use of tailor-made additives can inhibit the nucleation of the undesired enantiomer.[9][10]
Incomplete Resolution The crystallization process may not have reached equilibrium. Increase the crystallization time to allow for complete separation.
Racemization The target molecule may be racemizing under the experimental conditions. Analyze the stability of the enantiomers under the chosen temperature and solvent conditions. Consider using milder conditions if racemization is occurring.[5]

Issue: Formation of Oils or Amorphous Precipitate

Potential Cause Troubleshooting Step
High Degree of Supersaturation A very high concentration of the solute can lead to "oiling out" instead of crystallization. Reduce the concentration of the hydroxy ester or the resolving agent. A slower cooling rate can also help.
Incompatible Solvent The chosen solvent may not be suitable for crystallization of the specific hydroxy ester derivative. Screen a wider range of solvents or solvent mixtures.
Rapid Cooling Fast cooling can shock the system, leading to the formation of an amorphous solid instead of an ordered crystal lattice. Employ a gradual and controlled cooling profile.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral resolving agent for diastereomeric salt formation?

A1: The selection of a resolving agent is crucial and often empirical.[6] Key considerations include:

  • Chemical Functionality: The resolving agent must be able to form a salt with the hydroxy ester (e.g., a chiral base for an acidic hydroxy ester or a chiral acid for a basic hydroxy ester).[6][11]

  • Availability and Cost: For large-scale applications, the resolving agent should be readily available and cost-effective.[12]

  • Recyclability: The ability to recover and reuse the resolving agent is an important factor for process economy.[12]

  • Solubility Properties: The resulting diastereomeric salts should have significantly different solubilities in a common solvent to allow for separation by crystallization.[1][6] Screening of several resolving agents is common practice.[6]

Q2: What is preferential crystallization and when is it applicable?

A2: Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic mixtures that crystallize as conglomerates.[6][13] A conglomerate is a mechanical mixture of enantiopure crystals of each enantiomer.[6] The process involves seeding a supersaturated solution of the racemate with crystals of one enantiomer, which then preferentially crystallize out of the solution.[6][14] This method is advantageous as it does not require a chiral resolving agent.[13] However, only about 5-10% of all racemates form conglomerates.[6]

Q3: How can I determine if my racemic hydroxy ester forms a conglomerate, a racemic compound, or a solid solution?

A3: The solid-state behavior of your racemate can be determined using the following techniques:

  • Binary Phase Diagram: Constructing a binary phase diagram of the two enantiomers is the most definitive method. A simple eutectic diagram indicates a conglomerate, while a diagram with a central compound peak suggests a racemic compound.

  • Powder X-ray Diffraction (PXRD): The PXRD pattern of the racemate is compared to that of the pure enantiomers. If the racemate's pattern is a simple superposition of the enantiomers' patterns, it is a conglomerate. A unique pattern indicates a racemic compound.

  • Differential Scanning Calorimetry (DSC): The melting point of the racemate compared to the pure enantiomers can be indicative. For a conglomerate, the melting point is typically lower than that of the pure enantiomers. A racemic compound can have a melting point that is higher, lower, or the same as the enantiomers.

Q4: What is the role of the solvent in chiral resolution by crystallization?

A4: The solvent plays a critical role in the success of a crystallization-based chiral resolution.[1][2] Its functions include:

  • Differential Solubility: The solvent must exhibit a significant difference in solubility for the two diastereomers (in diastereomeric salt formation) or allow for the selective crystallization of one enantiomer (in preferential crystallization).[1][15]

  • Controlling Nucleation and Growth: The solvent influences the supersaturation level, which in turn controls the rates of nucleation and crystal growth.[10][16]

  • Crystal Habit: The solvent can affect the shape and size of the crystals, which can be important for filtration and downstream processing.

  • Solvate Formation: In some cases, the solvent can be incorporated into the crystal lattice, forming solvates which can alter the solubility and stability of the crystals.[2]

Q5: How can I improve the yield of my chiral resolution?

A5: Improving the yield of a chiral resolution often involves a multi-faceted approach:

  • Optimize Solvent and Temperature: Fine-tuning the solvent system and the temperature profile can maximize the recovery of the desired enantiomer while leaving the other in solution.[7]

  • Recycle the Unwanted Enantiomer: If possible, racemize and recycle the unwanted enantiomer from the mother liquor.[17] This can theoretically increase the yield to 100%.[14]

  • Seeding Strategy: A well-designed seeding strategy can promote the crystallization of the desired enantiomer and prevent the spontaneous nucleation of the counter-enantiomer, thereby improving both yield and enantiomeric purity.[6]

  • Process Understanding: Utilizing tools like ternary phase diagrams and Process Analytical Technology (PAT) can provide a deeper understanding of the thermodynamic and kinetic aspects of the crystallization process, leading to significant yield improvements.[7]

Quantitative Data Summary

Table 1: Comparison of Chiral Resolution Techniques for Hydroxy Esters and Analogs

Technique Substrate Resolving Agent/Co-former Solvent Yield (%) Enantiomeric Excess (ee) (%)
Diastereomeric Salt Formation Racemic Mandelic Acid(1R,2S)-(-)-2-amino-1,2-diphenylethanoln-Propanol->99 (for (R)-MA salt)
Diastereomeric Salt Formation Racemic 3-Hydroxy-3-phenylbutanoic Acid(1R,2S)-(-)-2-amino-1,2-diphenylethanolEthyl Acetate-High (Efficiency up to 0.6)[2]
Preferential Co-crystallization (RS)-Mandelic Acid & (RS)-EtiracetamNone (forms cocrystal)-->98 (for Etiracetam), ~95 (for Mandelic Acid)[8]
Kinetic Resolution Racemic β-hydroxy estersPlanar-chiral DMAP catalyst-23-4595-99[18][19]

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

  • Dissolution: Dissolve the racemic hydroxy ester in a suitable solvent at an elevated temperature.

  • Addition of Resolving Agent: Add a sub-stoichiometric amount (typically 0.5-1.0 equivalents) of the chiral resolving agent to the solution.

  • Crystallization: Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. The cooling rate should be controlled to promote the formation of well-defined crystals.

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Decompose the diastereomeric salt by treatment with an acid or a base to liberate the resolved hydroxy ester.

  • Extraction: Extract the pure enantiomer into an organic solvent.

  • Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or GC.

Protocol 2: Chiral Resolution via Preferential Crystallization

  • Preparation of Supersaturated Solution: Prepare a supersaturated solution of the racemic hydroxy ester (which must be a conglomerate) at a specific temperature.

  • Seeding: Introduce a small quantity of pure seed crystals of the desired enantiomer into the supersaturated solution.

  • Crystal Growth: Gently agitate the mixture to allow the seed crystals to grow. Monitor the concentration of the solution to avoid spontaneous nucleation of the counter-enantiomer.

  • Harvesting: Once a sufficient amount of the desired enantiomer has crystallized, quickly filter the crystals.

  • Resolution of the Other Enantiomer: The mother liquor is now enriched in the other enantiomer. This can be used as the starting point for a subsequent preferential crystallization of that enantiomer.

  • Analysis: Analyze the enantiomeric excess of the crystallized product and the mother liquor.

Visualizations

Experimental_Workflow_Diastereomeric_Salt_Formation cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation & Liberation racemic_ester Racemic Hydroxy Ester dissolution Dissolution in Solvent racemic_ester->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution cooling Controlled Cooling dissolution->cooling filtration Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberation Liberation of Enantiomer less_soluble->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Preferential_Crystallization_Workflow start Supersaturated Racemic Solution (Conglomerate) seeding Seed with Crystals of Desired Enantiomer start->seeding crystallization Controlled Crystallization & Growth seeding->crystallization filtration Filtration crystallization->filtration product Enriched Crystals of Desired Enantiomer filtration->product mother_liquor Mother Liquor Enriched in Counter-Enantiomer filtration->mother_liquor

Caption: Workflow for Preferential Crystallization.

Decision_Tree_Chiral_Resolution decision decision start Racemic Hydroxy Ester q1 Does it form a conglomerate? start->q1 pref_cryst Preferential Crystallization q1->pref_cryst Yes q2 Does it have an acidic or basic handle? q1->q2 No diastereomeric_salt Diastereomeric Salt Formation q2->diastereomeric_salt Yes co_crystallization Co-crystallization with Chiral Co-former q2->co_crystallization No

Caption: Decision Tree for Selecting a Chiral Resolution Method.

References

Preventing racemization during the synthesis of beta-hydroxy esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of β-hydroxy esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to preventing racemization and achieving high stereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of β-hydroxy esters?

A1: Racemization in the synthesis of β-hydroxy esters primarily occurs through the formation of an enol or enolate intermediate, which is achiral at the α-carbon.[1][2] This can be initiated by:

  • Acidic or Basic Conditions: Both acids and bases can catalyze the tautomerization of the carbonyl group to its enol form, leading to a loss of stereochemical information at the α-carbon.[1][2]

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.

  • Prolonged Reaction Times: Extended exposure to even mild acidic or basic conditions can lead to gradual racemization.

Q2: What are the most effective strategies to prevent racemization and control stereochemistry?

A2: The most effective strategies involve using stereoselective synthetic methods that control the formation of new chiral centers. Key approaches include:

  • Chiral Auxiliaries: Temporarily incorporating a chiral molecule (the auxiliary) into the ester substrate directs the approach of the electrophile, leading to a diastereoselective reaction. The Evans oxazolidinone auxiliaries are a prominent example.[3]

  • Chelation-Controlled Reactions: Using Lewis acids like titanium tetrachloride (TiCl₄) can create a rigid, cyclic transition state that favors the formation of one diastereomer over the other.[4][5]

  • Catalytic Asymmetric Synthesis: Employing a chiral catalyst to create a chiral environment around the reactants, thereby favoring the formation of one enantiomer.

Q3: How do I choose between a chiral auxiliary-based method and a chelation-controlled method?

A3: The choice depends on several factors:

  • Desired Stereoisomer: Different methods and reagents can favor the formation of syn or anti diastereomers. For example, Evans aldol reactions are well-known for producing syn aldol products.[3]

  • Substrate Scope: Some methods are more suitable for specific types of aldehydes or ester enolates.

  • Scalability and Cost: Chiral auxiliaries are used in stoichiometric amounts and need to be removed in a subsequent step, which can add to the cost and complexity on a large scale. Catalytic methods are often more economical for large-scale synthesis.

  • Availability of Starting Materials: The required chiral auxiliaries or catalysts must be readily available or synthesizable.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of β-hydroxy esters.

Problem 1: Low Diastereoselectivity or Enantioselectivity

Possible Cause Suggested Solution
Incorrect Enolate Geometry The geometry of the enolate (Z vs. E) is crucial for stereoselectivity in many aldol reactions. For Evans aldol reactions, ensure the use of dibutylboron triflate and a tertiary amine base to favor the formation of the Z-enolate, which leads to the syn product.[3] For other methods, consult the literature for the appropriate conditions to generate the desired enolate geometry.
Suboptimal Lewis Acid The choice of Lewis acid significantly impacts chelation and, therefore, stereoselectivity. For chelation control leading to syn products, TiCl₄ is often effective.[4][5] If anti products are desired, other Lewis acids or reaction conditions may be necessary. Experiment with different Lewis acids (e.g., SnCl₄, MgBr₂) and screen for the best diastereoselectivity.
Inappropriate Solvent The solvent can influence the aggregation state of the enolate and the tightness of the transition state. For TiCl₄-mediated reactions, dichloromethane is a common choice.[4] In some cases, ethereal solvents like THF can enhance selectivity.
Incorrect Temperature Aldol reactions are often performed at low temperatures (e.g., -78 °C) to enhance selectivity. Ensure your reaction is adequately cooled and the temperature is maintained throughout the addition of reagents.
Moisture in the Reaction Water can hydrolyze the Lewis acid and interfere with the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

Problem 2: Product Racemization during Workup or Purification

Possible Cause Suggested Solution
Acidic or Basic Workup Conditions Avoid strongly acidic or basic aqueous workups, as these can catalyze retro-aldol reactions or enolization, leading to racemization. Use a buffered or neutral wash if possible.
Silica Gel Chromatography The acidic nature of standard silica gel can sometimes cause epimerization of sensitive β-hydroxy esters. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent and then packing the column.
Prolonged Heating If purification requires distillation, perform it at the lowest possible temperature and pressure to minimize the risk of thermal racemization.

Experimental Protocols

Protocol 1: Evans Asymmetric Aldol Reaction for syn-β-Hydroxy Esters

This protocol is a general guideline for a diastereoselective aldol reaction using an Evans oxazolidinone chiral auxiliary.

  • Enolate Formation:

    • Dissolve the N-acylated oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • Cool the reaction mixture back down to -78 °C.

    • Add the aldehyde (1.2 equiv) dropwise as a solution in anhydrous DCM.

    • Stir the reaction at -78 °C for 2-4 hours, then warm to 0 °C and stir for another hour. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding a phosphate buffer solution (pH 7).

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Auxiliary Removal:

    • Purify the aldol adduct by flash column chromatography on silica gel.

    • The chiral auxiliary can be removed by methods such as hydrolysis with lithium hydroxide or reductive cleavage with lithium borohydride to yield the corresponding β-hydroxy acid or 1,3-diol, respectively.

Protocol 2: TiCl₄-Mediated Chelation-Controlled Aldol Reaction

This protocol describes a general procedure for a TiCl₄-mediated aldol reaction to favor the syn product.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C.

    • Add titanium tetrachloride (TiCl₄) (1.1 equiv) to the cold solvent.

    • In a separate flask, dissolve the ketone or ester (1.0 equiv) in anhydrous DCM.

  • Enolate Formation:

    • Slowly add the ketone/ester solution to the TiCl₄ solution at -78 °C.

    • Add a tertiary amine base such as triethylamine or Hünig's base (diisopropylethylamine) (1.2 equiv) dropwise.

    • Stir the mixture at -78 °C for 1-2 hours to allow for the formation of the titanium enolate.

  • Aldol Addition:

    • Add the aldehyde (1.2 equiv) as a solution in DCM dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates completion.

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the β-hydroxy ester by flash column chromatography.

Data Presentation

Table 1: Diastereoselectivity in Aldol Reactions with Different Lewis Acids

EntryLewis AcidAldehydeKetone/EsterDiastereomeric Ratio (syn:anti)Reference
1TiCl₄BenzaldehydePropiophenone>95:5F. A. Carey & R. J. Sundberg, Advanced Organic Chemistry
2SnCl₄IsobutyraldehydeSilyl enol ether of cyclohexanone90:10[6]
3MgBr₂BenzaldehydeAcetone enolate70:30J. March, Advanced Organic Chemistry
4BF₃·OEt₂PropanalSilyl ketene acetal of ethyl propionate15:85[6]

Table 2: Enantioselectivity in Asymmetric Synthesis of β-Hydroxy Esters

EntryMethodChiral Auxiliary/LigandEnantiomeric Excess (ee)Reference
1Evans Aldol(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>99%[3]
2Asymmetric HydrogenationRu-BINAPup to 99%[7]
3Chemoenzymatictrans-o-hydroxybenzylidene pyruvate aldolase>98%[8]
4Kinetic ResolutionPlanar-chiral DMAP catalystup to 99%

Visualizations

Troubleshooting_Racemization start Low Stereoselectivity or Racemization Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_workup Analyze Workup & Purification start->check_workup temp Temperature too high? check_conditions->temp time Reaction time too long? check_conditions->time base_acid Inappropriate base/acid? check_conditions->base_acid anhydrous Anhydrous conditions maintained? check_reagents->anhydrous lewis_acid Correct Lewis Acid used? check_reagents->lewis_acid auxiliary Chiral auxiliary integrity? check_reagents->auxiliary workup_ph Workup pH neutral? check_workup->workup_ph silica Silica gel acidic? check_workup->silica solution1 Lower temperature (e.g., -78 °C) temp->solution1 solution2 Optimize reaction time (monitor by TLC) time->solution2 solution3 Choose a non-nucleophilic, sterically hindered base base_acid->solution3 solution4 Use oven-dried glassware and anhydrous solvents anhydrous->solution4 solution5 Screen different Lewis acids lewis_acid->solution5 solution6 Verify purity and enantiomeric excess of auxiliary auxiliary->solution6 solution7 Use buffered or neutral workup workup_ph->solution7 solution8 Neutralize silica gel with triethylamine silica->solution8

Caption: Troubleshooting workflow for addressing low stereoselectivity and racemization.

Zimmerman_Traxler_Model cluster_TS Zimmerman-Traxler Transition State (Z-enolate) M M O1 O M->O1 O2 O M->O2 C1 C O1->C1 C2 C O2->C2 C_alpha C1->C_alpha R_enolate R C1->R_enolate Aux Aux C1->Aux C2->C_alpha C-C bond forming R_aldehyde R' C2->R_aldehyde H_aldehyde H C2->H_aldehyde C_alpha->M label_syn Leads to syn product

Caption: Zimmerman-Traxler model for a syn-selective aldol reaction.

Chelation_Control cluster_Chelation Chelation-Controlled Transition State (TiCl₄) Ti TiCl₃ O1 O Ti->O1 O2 O Ti->O2 O_chelate O Ti->O_chelate C1 C O1->C1 C2 C O2->C2 C_alpha C1->C_alpha R_enolate R C1->R_enolate C2->C_alpha C-C bond forming R_aldehyde R' C2->R_aldehyde H_aldehyde H C2->H_aldehyde C_alpha->Ti X_chelate X C_alpha->X_chelate X_chelate->O_chelate label_chelation Rigid 6-membered ring favors one diastereomer

Caption: Chelation-controlled transition state in a TiCl₄-mediated aldol reaction.

References

Technical Support Center: Diastereoselective Reduction of Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the diastereoselective reduction of ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the diastereoselective reduction of ketones?

The diastereoselective reduction of a ketone containing a nearby stereocenter is primarily governed by the steric and electronic environment around the carbonyl group. The incoming hydride reagent will preferentially attack one of the two diastereotopic faces of the carbonyl, leading to the formation of one diastereomer in excess. Two key models that predict the stereochemical outcome are Cram's Rule and the Felkin-Anh model.[1][2][3][4]

Q2: Can you explain Cram's Rule and its limitations?

Cram's Rule is an early model used to predict the major diastereomer formed in the nucleophilic addition to a carbonyl group adjacent to a chiral center.[1][2][4][5] The model positions the largest substituent on the chiral center anti-periplanar to the carbonyl group. The nucleophile then attacks from the less hindered face, which is the side of the smallest substituent.

  • Limitations: Cram's Rule is based on an eclipsed conformation, which can lead to significant torsional strain.[1][6] It is most effective in predicting the outcome for reactions where the substituent on the carbonyl is a phenyl group.[6]

Q3: What is the Felkin-Anh model and why is it generally more accepted than Cram's Rule?

The Felkin-Anh model is a more refined model that generally provides more accurate predictions for the diastereoselective reduction of ketones.[3][7][8] It proposes a staggered conformation for the transition state, which is energetically more favorable than the eclipsed conformation of Cram's model. In the Felkin-Anh model, the largest group on the adjacent stereocenter is oriented perpendicular to the carbonyl group, and the nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107 degrees) from the face opposite the largest group.[7]

Q4: How do chelating groups influence diastereoselectivity?

The presence of a chelating group (e.g., hydroxyl, alkoxy) on the stereocenter adjacent to the ketone can significantly alter the diastereoselectivity of the reduction.[6][9] In the presence of a Lewis acidic metal ion from the reducing agent (e.g., Li+, Mg2+), a cyclic chelate can form between the metal, the carbonyl oxygen, and the chelating group. This locks the conformation of the molecule, and the hydride is delivered to the less hindered face of this rigid cyclic intermediate, often leading to a reversal of the stereoselectivity predicted by the Felkin-Anh model.[6][10]

Troubleshooting Guide

Q1: My diastereoselective reduction is giving a low diastereomeric ratio (d.r.). What are the possible causes and how can I improve it?

A low diastereomeric ratio is a common issue and can be attributed to several factors:

  • Insufficient Steric Bias: The steric difference between the substituents on the adjacent stereocenter may not be large enough to effectively direct the incoming hydride.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the minor diastereomer, leading to lower selectivity. Running the reaction at a lower temperature can often improve the d.r.[11]

  • Choice of Reducing Agent: The steric bulk of the hydride reagent plays a crucial role. A bulkier reducing agent, such as L-Selectride® or K-Selectride®, will be more sensitive to the steric environment around the carbonyl and can lead to higher diastereoselectivity compared to less hindered reagents like sodium borohydride.[12]

  • Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. It is advisable to screen different solvents to optimize the diastereoselectivity.

Q2: I am observing the opposite diastereomer to what is predicted by the Felkin-Anh model. What could be the reason?

The formation of the "anti-Felkin-Anh" product is often due to chelation control.[6] If your substrate has a chelating group (e.g., -OH, -OR) at the α- or β-position to the carbonyl, and you are using a reducing agent with a Lewis acidic metal counterion (e.g., LiAlH₄), a cyclic chelate may form. This conformation will direct the hydride attack to the opposite face predicted by the non-chelating Felkin-Anh model. To favor the Felkin-Anh product, you can try:

  • Protecting the chelating group: Converting a hydroxyl group to a bulky silyl ether (e.g., TBDPS) can prevent chelation.

  • Using a non-chelating reducing agent: Reagents with less Lewis acidic counterions (e.g., those with Na+ or K+) are less likely to form strong chelates.

Q3: The yield of my reduction is low. What are the potential causes and solutions?

Low yields can result from several factors:

  • Reagent Decomposition: Hydride reagents are sensitive to moisture and can decompose if not handled under inert conditions. Ensure your solvent and glassware are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Reagent: In practice, it is often necessary to use a molar excess of the hydride reagent to ensure complete reduction.[13]

  • Side Reactions: The carbonyl compound may be susceptible to side reactions such as enolization followed by other pathways. Lowering the reaction temperature can often minimize these side reactions.

  • Workup Procedure: Improper workup can lead to product loss. Ensure the quenching step is performed carefully, especially with reactive reagents like LiAlH₄, and that the extraction procedure is efficient.

Q4: My reaction is not going to completion. How can I address this?

Incomplete conversion can be due to:

  • Insufficient Reactivity of the Reducing Agent: Some ketones are sterically hindered or electronically deactivated and may require a more powerful reducing agent. For example, if sodium borohydride is ineffective, lithium aluminum hydride may be necessary.

  • Reaction Time and Temperature: The reaction may simply require a longer time or a higher temperature to go to completion. Monitor the reaction by TLC or another appropriate analytical technique to determine the optimal reaction time.

  • Catalyst Deactivation (for catalytic reductions): If you are using a catalytic system, the catalyst may be deactivating over time. Ensure the catalyst is handled and stored correctly.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of an α-Chiral Ketone with Sodium Borohydride

This protocol provides a general procedure for the reduction of a ketone with an adjacent stereocenter using sodium borohydride.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the α-chiral ketone (1.0 equiv).

    • Dissolve the ketone in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) to a concentration of approximately 0.1 M.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Addition of Reducing Agent:

    • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.5 equiv) in the same anhydrous solvent.

    • Add the NaBH₄ solution dropwise to the stirred ketone solution over a period of 15-30 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • If a precipitate forms, it can be removed by filtration.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy, GC, or HPLC analysis.

Protocol 2: Diastereoselective Reduction of a β-Hydroxy Ketone with L-Selectride®

This protocol describes the syn-selective reduction of a β-hydroxy ketone using the sterically hindered reducing agent L-Selectride®.[14]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the β-hydroxy ketone (1.0 equiv).

    • Dissolve the ketone in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent:

    • Add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise to the stirred ketone solution via syringe over 20 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Add an aqueous solution of 30% hydrogen peroxide (H₂O₂) dropwise to oxidize the excess borane reagent (caution: exothermic reaction).

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the aqueous layer with ethyl acetate three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the resulting diol by flash column chromatography.

    • Determine the diastereomeric ratio by NMR spectroscopy or other suitable analytical methods.

Data Tables

Table 1: Diastereoselective Reduction of Various Ketones with Different Reducing Agents

Ketone SubstrateReducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti or axial:equatorial)Reference
2-MethylcyclohexanoneNaBH₄Methanol076:24 (axial:equatorial)[15]
4-tert-ButylcyclohexanoneNaBH₄Isopropanol2592:8 (axial:equatorial)[15]
4-tert-ButylcyclohexanoneL-Selectride®THF-781:99 (axial:equatorial)[12]
α-Benzyloxy-ketoneLiAlH₄THF-7896:4 (chelation product favored)[16]
α-Benzyloxy-ketoneNaBH₄Methanol-7840:60 (Felkin-Anh product favored)[16]
β-Hydroxy KetoneL-Selectride®THF-20 to rt86:14 (syn:anti)[14]

Visualizations

Felkin_Anh_Model cluster_model Felkin-Anh Model Start α-Chiral Ketone Conformation Staggered Conformation (Largest group perpendicular to C=O) Start->Conformation Rotate about Cα-C bond Attack Nucleophilic Attack (Bürgi-Dunitz Trajectory) Conformation->Attack Attack opposite to largest group Product Major Diastereomer Attack->Product Chelation_Control Substrate α- or β-Alkoxy Ketone + Lewis Acidic Hydride (e.g., LiAlH4) Chelate Formation of Rigid 5- or 6-membered Chelate Substrate->Chelate Coordination Attack Hydride Delivery to Less Hindered Face of Chelate Chelate->Attack Product "Anti-Felkin-Anh" Product Attack->Product Troubleshooting_Tree Start Low Diastereoselectivity? CheckTemp Is reaction at low temp? Start->CheckTemp Yes CheckChelate Unexpected Diastereomer? Start->CheckChelate No LowerTemp Action: Lower Temperature CheckTemp->LowerTemp No CheckReagent Using a bulky reagent? CheckTemp->CheckReagent Yes UseBulkyReagent Action: Use L-Selectride® CheckReagent->UseBulkyReagent No Chelation Possible Chelation Control CheckChelate->Chelation Yes ProtectGroup Action: Protect Chelating Group Chelation->ProtectGroup

References

Technical Support Center: Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address scalability issues encountered during the synthesis of ethyl 2-ethyl-3-hydroxybutanoate. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

Question: We are experiencing low yields in the synthesis of this compound. What are the potential causes and solutions?

Answer: Low yields can stem from several factors depending on the synthetic route employed. The two primary methods for synthesizing this compound are the reduction of ethyl 2-ethylacetoacetate and the Reformatsky reaction.

For the Reduction of Ethyl 2-Ethylacetoacetate:

  • Incomplete Reaction: The reduction of the β-keto ester may be incomplete. Ensure that the reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is fresh and added in a sufficient molar excess.[1] On a larger scale, inadequate mixing can lead to localized areas of low reagent concentration.

  • Side Reactions: Aldol condensation of the starting material or product can occur, especially under basic conditions, leading to byproducts.[2][3] Maintaining a low reaction temperature can help minimize these side reactions.

  • Work-up Issues: During the aqueous work-up, the product can be partially hydrolyzed back to the carboxylic acid. Ensure the pH is carefully controlled and that extractions are performed promptly.

For the Reformatsky Reaction:

  • Inactive Zinc: The zinc metal used in the Reformatsky reaction needs to be activated to initiate the reaction.[4][5] Activation can be achieved by treating the zinc dust with dilute acid to remove the passivating oxide layer.

  • Moisture Contamination: The organozinc intermediate is sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Side Reactions: Similar to the reduction route, side reactions such as self-condensation of the starting materials can reduce the yield of the desired product.

A logical workflow for troubleshooting low yield is presented below:

G start Low Yield Observed check_route Identify Synthetic Route start->check_route reduction Reduction of Ethyl 2-Ethylacetoacetate check_route->reduction Reduction reformatsky Reformatsky Reaction check_route->reformatsky Reformatsky check_reductant Check Reducing Agent (Activity, Stoichiometry) reduction->check_reductant activate_zinc Ensure Zinc Activation reformatsky->activate_zinc check_temp_reduction Verify Low Reaction Temperature check_reductant->check_temp_reduction check_workup_reduction Review Work-up Procedure check_temp_reduction->check_workup_reduction check_side_reactions Analyze for Side Products (e.g., Aldol) check_workup_reduction->check_side_reactions check_anhydrous Verify Anhydrous Conditions activate_zinc->check_anhydrous check_anhydrous->check_side_reactions optimize_conditions Optimize Reaction Conditions check_side_reactions->optimize_conditions check_side_reactions->optimize_conditions end Yield Improved optimize_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Diastereoselectivity (Incorrect syn:anti Ratio)

Question: The diastereomeric ratio of our this compound is not as expected. How can we improve the diastereoselectivity?

Answer: The relative stereochemistry of the ethyl and hydroxyl groups (syn or anti) is a common challenge in the synthesis of this molecule.

  • Chelation vs. Non-Chelation Control: In the reduction of the β-keto ester, the choice of reducing agent and solvent can influence the diastereoselectivity. The use of a chelating Lewis acid can favor the formation of one diastereomer over the other.[1]

  • Reaction Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the kinetically controlled product.

  • Purification: If achieving high diastereoselectivity in the reaction is challenging, purification of the diastereomers is necessary. Diastereomers have different physical properties and can often be separated by column chromatography or fractional crystallization.[6][7][8][9]

The relationship between reaction conditions and the resulting diastereomers can be visualized as follows:

G reaction_conditions Reaction Conditions chelating Chelating Conditions (e.g., with Lewis Acid) reaction_conditions->chelating non_chelating Non-Chelating Conditions reaction_conditions->non_chelating low_temp Low Temperature reaction_conditions->low_temp high_temp Higher Temperature reaction_conditions->high_temp syn Syn Diastereomer chelating->syn Favors anti Anti Diastereomer non_chelating->anti Favors low_temp->syn Often Increases Selectivity For high_temp->anti May Decrease Selectivity

Caption: Factors influencing diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this synthesis include:

  • Managing Exothermic Reactions: The use of powerful reducing agents like LiAlH₄ can generate significant heat. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.

  • Handling of Hazardous Reagents: Both LiAlH₄ and activated zinc require careful handling under inert atmospheres, which can be logistically challenging at scale.

  • Purification: Large-scale chromatographic separation of diastereomers can be expensive and time-consuming. Developing efficient crystallization methods for purification is often a key aspect of a scalable process.[6][7]

  • Waste Management: The use of metal hydrides and organic solvents generates waste streams that must be managed in an environmentally responsible and cost-effective manner.

Q2: Which synthetic route is more suitable for large-scale production?

A2: The choice of synthetic route for large-scale production depends on several factors, including cost, safety, and desired purity.

Synthetic RouteAdvantages for Scale-UpDisadvantages for Scale-Up
Reduction of Ethyl 2-Ethylacetoacetate - Readily available starting materials.- Potentially high throughput.- Use of hazardous and pyrophoric reducing agents (e.g., LiAlH₄).- Challenges in controlling exotherms.- Diastereoselectivity can be moderate.
Reformatsky Reaction - Milder reaction conditions compared to using Grignard reagents.[5] - Good for producing β-hydroxy esters.[4]- Requires activation of zinc.- Sensitive to moisture.- May require the use of halogenated starting materials.

Q3: Are there any biocatalytic methods for the synthesis of this compound?

A3: While there is extensive literature on the biocatalytic reduction of ethyl acetoacetate to produce chiral ethyl 3-hydroxybutanoate using baker's yeast or isolated enzymes,[10][11][12][13] the synthesis of this compound via this method is less common. The steric hindrance from the additional ethyl group at the α-position may reduce the efficiency and stereoselectivity of many enzymes. However, screening for suitable enzymes or engineering existing ones could be a viable, greener alternative for large-scale production.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Ethyl 2-Ethylacetoacetate

This protocol is a representative procedure and may require optimization.

Materials:

  • Ethyl 2-ethylacetoacetate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl 2-ethylacetoacetate in methanol at 0 °C (ice bath).

  • Slowly add sodium borohydride in portions, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the diastereomers.

The overall synthesis pathway is as follows:

G start Ethyl 2-Ethylacetoacetate reductant NaBH4, Methanol, 0 °C start->reductant Reduction product This compound (syn and anti mixture) reductant->product purification Purification (Chromatography) product->purification syn_product Syn Isomer purification->syn_product anti_product Anti Isomer purification->anti_product

Caption: Synthesis of this compound via reduction.

References

Choosing the right solvent for diastereoselective synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of solvent selection in achieving high diastereoselectivity.

Frequently Asked questions (FAQs)

Q1: How does the choice of solvent influence the diastereoselectivity of a reaction?

A1: The solvent is not merely an inert medium but an active participant in the reaction, influencing its rate and selectivity.[1] It can affect the outcome of a stereoselective reaction through various solute-solvent interactions, such as polarity, hydrogen-bonding, and dielectric constant.[1] In some cases, changing the solvent polarity can even reverse the diastereoselectivity of a reaction.[2][3] Solvents can stabilize or destabilize the transition states leading to different diastereomers, thereby altering the energy barrier for their formation. Computational studies have shown that explicit solvent molecules interacting non-covalently with the substrate can be a major cause for diastereoselectivity.[4]

Q2: What are the key solvent properties to consider when aiming for high diastereoselectivity?

A2: The primary properties to consider are:

  • Polarity: Polar solvents can stabilize charged intermediates and transition states, which can be crucial in reactions where charge separation develops.[5] The effect of polarity can be dramatic, with significant changes in diastereomeric ratios observed when switching between polar and non-polar solvents.[2][3]

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can form hydrogen bonds with reactants and transition states, which can either enhance or hinder the desired stereochemical outcome.[6] Aprotic solvents are unable to donate hydrogen bonds and are often preferred in reactions involving strong nucleophiles.[7]

  • Coordinating Ability: Solvents can coordinate to metal catalysts or reagents, influencing their steric and electronic properties and, consequently, the stereochemical course of the reaction.

  • Viscosity: While less commonly discussed, solvent viscosity can influence the rate of diffusion and molecular encounters, which may have an effect on selectivity in some cases.[8]

Q3: Can using no solvent (solvent-free conditions) be a good strategy for diastereoselective synthesis?

A3: Yes, in some cases, solvent-free reactions can be a viable and even advantageous strategy. This approach is considered environmentally friendly as it eliminates solvent waste.[9] For certain reactions, such as some Michael additions, performing the reaction neat (without a solvent) or with a minimal amount of one of the liquid reagents can lead to good yields and stereoselectivities.[9] However, this is highly dependent on the specific reaction, the physical state of the reactants, and the reaction temperature.

Q4: Are there any "green" or sustainable solvents that are effective for diastereoselective synthesis?

A4: Yes, the principles of green chemistry encourage the use of more sustainable solvents.[10][11] Water, bio-derived solvents (like glycerol), and deep eutectic solvents have been successfully employed in diastereoselective reactions, such as the Diels-Alder reaction.[11] For instance, some Diels-Alder reactions show significant rate enhancements and high selectivity in water.[12] Several pharmaceutical companies and academic institutions have developed solvent selection guides that rank solvents based on their environmental, health, and safety impacts, which can be a valuable resource for choosing more sustainable options.[13][14]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity by changing the solvent?

A: A low diastereomeric ratio (dr) is a common issue that can often be addressed by systematic solvent screening. The solvent can significantly alter the energy difference between the diastereomeric transition states.

Troubleshooting Steps & Solutions:

  • Vary the Solvent Polarity: The polarity of the solvent can have a dramatic effect on diastereoselectivity.[2] If you are using a non-polar solvent, try a polar aprotic solvent (e.g., THF, DMF, Acetonitrile) or a polar protic solvent (e.g., Ethanol, Methanol). Conversely, if you are in a polar solvent, exploring non-polar options (e.g., Toluene, Hexane) is worthwhile.[15]

  • Consider Hydrogen Bonding Effects: If your substrate or reagents have hydrogen bond donors or acceptors, the hydrogen-bonding capability of the solvent is critical. In the epoxidation of allylic alcohols, diastereoselectivity is enhanced in nonpolar solvents that cannot form hydrogen bonds, as this allows for intramolecular directing effects to dominate.[6]

  • Utilize Halogenated Solvents: Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can offer unique solvation properties and are commonly used in a variety of stereoselective transformations.

  • Explore Ethereal Solvents: Ethers like diethyl ether, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF) are staple solvents in organic synthesis and can provide a good balance of polarity and coordinating ability.

Data Presentation: Solvent Effects on Diastereoselectivity

The following tables summarize the impact of solvent choice on the diastereomeric ratio for specific reactions.

Table 1: Diastereoselective Michael Addition Reaction of an enol ether with an enone.

EntrySolventDiastereomeric Ratio (desired:undesired)
1Toluene1 : 1.5
2THF1 : 1.2
3CH₂Cl₂1.3 : 1
4CH₃CN2.5 : 1
5CF₃CH₂OH>20 : 1

Data adapted from a study on the synthesis of the ABC ring system of hexacyclinic acid.[2]

Table 2: Joullié-Ugi Three-Component Reaction Synthesis of an intermediate for MK-7845.

EntrySolventDiastereomeric Ratio (desired:undesired)Yield (%)
1i-PrOH91 : 968
2HFIP82 : 1837
3DMF87 : 1336
4MTBE91 : 979
5Toluene92 : 886

This table illustrates how solvent choice impacts both diastereoselectivity and yield.[15]

Table 3: Epoxidation of an Allylic Alcohol Solvent effects on the threo:erythro diastereomeric ratio.

EntrySolvent SystemDiastereomeric Ratio (threo:erythro)
1Acetone/MeOH (1:9)75 : 25
2Acetone85 : 15
3Acetone/CCl₄ (1:9)90 : 10

This data shows that decreasing solvent polarity enhances diastereoselectivity in this system.[6]

Issue 2: Low or No Yield

Q: I have optimized the diastereoselectivity, but the reaction yield is very low. Could the solvent be the cause?

A: Absolutely. The solvent not only affects selectivity but also plays a crucial role in reaction rates and overall yield.

Troubleshooting Steps & Solutions:

  • Check Reactant Solubility: A primary function of the solvent is to dissolve the reactants to allow them to interact.[16] If your reactants are not fully soluble, the reaction will be slow and incomplete. Perform simple solubility tests with your starting materials in a range of potential solvents.[2]

  • Consider Solvent-Reactant Reactivity: Ensure your chosen solvent is inert under the reaction conditions. Protic solvents, for example, will react with strong bases or organometallic reagents.[16]

  • Evaluate Solvent Boiling Point: The reaction temperature is a critical parameter. If you need to heat your reaction, the solvent's boiling point will determine the maximum temperature at reflux.[16] For low-temperature reactions, ensure the solvent does not freeze.

  • Assess the Impact on Reaction Rate: Solvents can significantly influence reaction rates. For instance, polar aprotic solvents are known to accelerate SN2 reactions.[7] If your reaction is sluggish, a different solvent might provide a significant rate enhancement.[5]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Diastereoselective Reaction

This protocol outlines a systematic approach to identify the optimal solvent for a new diastereoselective transformation.

  • Initial Solubility Assessment:

    • Place a small amount (1-2 mg) of each solid starting material into separate small vials.

    • Add a small volume (0.1-0.2 mL) of a candidate solvent to each vial.

    • Observe the solubility at room temperature and with gentle warming.

    • Shortlist solvents that dissolve all reactants.

  • Small-Scale Reaction Setup:

    • In a series of small reaction vials, set up the reaction on a small scale (e.g., 0.1 mmol) under an inert atmosphere if required.

    • To each vial, add one of the shortlisted solvents (e.g., Toluene, THF, DCM, Acetonitrile, DMF, Ethanol).

    • Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant.

  • Reaction Monitoring and Analysis:

    • Stir the reactions at the desired temperature.

    • Monitor the progress of the reactions by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

    • After a set time (or upon completion), quench the reactions appropriately.

  • Determination of Diastereomeric Ratio:

    • Analyze the crude reaction mixture from each vial to determine the diastereomeric ratio. This can typically be done using ¹H NMR, GC, or HPLC.

    • Also, assess the conversion to product to get an initial indication of the reaction rate in each solvent.

  • Optimization:

    • Based on the results, select the most promising solvent(s) for further optimization of other reaction parameters (concentration, temperature, catalyst loading).

Protocol 2: Solvent Optimization for a Diastereoselective Diels-Alder Reaction

This protocol provides a specific example for optimizing a Diels-Alder reaction between cyclopentadiene and methyl acrylate.

  • Reactant Preparation:

    • Freshly crack cyclopentadiene from dicyclopentadiene by heating and distillation. Keep the cyclopentadiene cold to prevent dimerization.

    • Use commercially available methyl acrylate.

  • Reaction Setup in Different Solvents:

    • Set up a series of reactions in parallel, each with 1.0 mmol of methyl acrylate in a sealed tube.

    • Add 1.2 equivalents (1.2 mmol) of cold cyclopentadiene to each tube.

    • To each tube, add 2 mL of a different solvent to be tested (e.g., Toluene, Dichloromethane, Acetonitrile, Water).

    • Seal the tubes and stir the reactions at room temperature.

  • Analysis of Endo/Exo Selectivity:

    • After a predetermined time (e.g., 2 hours), analyze a small aliquot from each reaction by ¹H NMR or GC to determine the conversion and the ratio of endo to exo diastereomers.[7]

    • The endo product is typically the thermodynamically favored product, but the ratio can be influenced by the solvent.

  • Scale-up and Isolation:

    • Once the optimal solvent is identified, the reaction can be scaled up.

    • After the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography if necessary.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for Diastereoselective Synthesis start Define Reaction & Target Diastereomer solubility_test 1. Solubility Test (Reactants & Catalyst) start->solubility_test inertness_check 2. Check Solvent Inertness (Reactivity with reagents) solubility_test->inertness_check bp_check 3. Check Physical Properties (Boiling Point, Freezing Point) inertness_check->bp_check shortlist Create Shortlist of Solvents bp_check->shortlist screening 4. Perform Small-Scale Solvent Screening shortlist->screening analysis 5. Analyze d.r. and Yield (NMR, HPLC, GC) screening->analysis optimal_solvent Optimal Solvent Identified analysis->optimal_solvent optimization Further Optimization (Concentration, Temperature) optimal_solvent->optimization Transition_State_Diagram Solvent Influence on Diastereomeric Transition States cluster_0 Non-Polar Solvent cluster_1 Polar Solvent Reactants_A Reactants TS1_A TS_syn Reactants_A->TS1_A ΔG‡_syn TS2_A TS_anti Reactants_A->TS2_A ΔG‡_anti P1_A Product_syn TS1_A->P1_A P2_A Product_anti TS2_A->P2_A note_A Small ΔΔG‡ Low Diastereoselectivity Reactants_B Reactants TS1_B TS_syn Reactants_B->TS1_B ΔG‡_syn TS2_B TS_anti Reactants_B->TS2_B ΔG‡_anti P1_B Product_syn TS1_B->P1_B P2_B Product_anti TS2_B->P2_B note_B Large ΔΔG‡ High Diastereoselectivity energy Free Energy (G) reaction_coordinate Reaction Coordinate

References

Validation & Comparative

A Researcher's Guide to Determining Syn/Anti Configuration of β-Hydroxy Esters using NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise stereochemistry of molecules is paramount. In the realm of β-hydroxy esters, critical building blocks in the synthesis of numerous natural products and pharmaceuticals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and accessible tool for elucidating their syn and anti diastereomeric configurations. This guide provides a comprehensive comparison of NMR-based methods, supported by experimental data and detailed protocols, to aid in the unambiguous assignment of stereochemistry.

The relative configuration of the hydroxyl and ester functionalities in β-hydroxy esters significantly influences their biological activity and physical properties. Therefore, the ability to reliably distinguish between syn and anti isomers is a crucial aspect of synthetic chemistry and drug development. ¹H NMR spectroscopy, by analyzing chemical shifts (δ) and spin-spin coupling constants (J), offers a robust method for this stereochemical assignment.

Distinguishing Syn and Anti Isomers: Key NMR Parameters

The key to differentiating syn and anti β-hydroxy esters via ¹H NMR lies in the analysis of the protons on the α- and β-carbons (Hα and Hβ) and the diastereotopic protons of the adjacent methylene group (α-CH₂). Due to the fixed spatial relationships between these protons in the different diastereomers, they exhibit distinct chemical shifts and coupling constants.

A general rule of thumb, particularly for aldol-type adducts, is that the vicinal coupling constant between Hα and Hβ is typically smaller for the syn isomer compared to the anti isomer (Jsyn < Janti). This difference arises from the preferred conformations of the two diastereomers, which influence the dihedral angles between these protons, as described by the Karplus relationship.

The diastereotopic protons of the α-CH₂ group also provide valuable information. In a chiral environment, these two protons are chemically non-equivalent and will therefore have different chemical shifts, often appearing as a pair of doublets of doublets (dd) or an AB quartet. The magnitude of the chemical shift difference (Δδ) between these diastereotopic protons can also vary between the syn and anti isomers.

Below is a summary of typical ¹H NMR parameters used to distinguish between syn and anti β-hydroxy esters:

ParameterSyn IsomerAnti Isomer
³JHα, Hβ (Hz) Smaller (typically 2-6 Hz)Larger (typically 6-10 Hz)
Δδ of α-CH₂ protons (ppm) Generally smallerGenerally larger
Appearance of α-CH₂ protons Often two distinct multipletsOften two distinct multiplets, potentially more separated

Note: These are general ranges and can be influenced by the specific substituents on the β-hydroxy ester.

Experimental Protocols

To illustrate the practical application of NMR analysis in determining the stereochemistry of β-hydroxy esters, detailed protocols for the diastereoselective synthesis of both syn and anti isomers of a model compound, ethyl 3-hydroxy-3-phenylpropanoate, are provided below, followed by a general protocol for their NMR analysis.

Synthesis of Syn-Ethyl 3-Hydroxy-3-phenylpropanoate (Chelation-Controlled Reduction)

This protocol utilizes a chelation-controlled reduction of a β-keto ester, which favors the formation of the syn diastereomer.[1]

Materials:

  • Ethyl benzoylacetate

  • Titanium(IV) chloride (TiCl₄)

  • Pyridine-borane complex (BH₃·py)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous methanol

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl benzoylacetate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add TiCl₄ (1.1 eq) to the solution and stir for 30 minutes to allow for chelate formation.

  • Add a solution of pyridine-borane complex (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of anhydrous methanol at -78 °C.

  • Allow the mixture to warm to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the syn-β-hydroxy ester.

Synthesis of Anti-Ethyl 3-Hydroxy-3-phenylpropanoate (Non-Chelation-Controlled Reduction)

This protocol employs a non-chelating Lewis acid and a sterically hindered reducing agent to favor the formation of the anti diastereomer.[1]

Materials:

  • Ethyl benzoylacetate

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium triethylborohydride (LiEt₃BH, "Super-Hydride®")

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dry the CeCl₃·7H₂O under vacuum at 140 °C for 4 hours to obtain anhydrous CeCl₃.

  • Suspend the anhydrous CeCl₃ (1.1 eq) in anhydrous THF under an inert atmosphere and stir vigorously for 2 hours.

  • Cool the suspension to -78 °C and add the ethyl benzoylacetate (1.0 eq).

  • Stir the mixture for 30 minutes.

  • Add LiEt₃BH (1.2 eq, 1.0 M solution in THF) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1 M HCl at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the anti-β-hydroxy ester.

¹H NMR Analysis Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the purified β-hydroxy ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Data Analysis:

  • Identify the signals corresponding to Hα, Hβ, and the α-CH₂ protons.

  • Determine the multiplicity and integration of each signal.

  • Measure the coupling constant (³JHα, Hβ) in Hertz (Hz).

  • Measure the chemical shifts (δ) of the diastereotopic α-CH₂ protons and calculate the difference (Δδ).

  • Compare the obtained J-values and Δδ values with the expected ranges for syn and anti isomers to assign the stereochemistry.

Visualization of the Analytical Workflow

The logical flow of determining the syn/anti configuration of a β-hydroxy ester using NMR can be visualized as follows:

G Workflow for Syn/Anti Configuration Determination cluster_synthesis Diastereoselective Synthesis cluster_analysis NMR Analysis cluster_assignment Stereochemical Assignment start β-Keto Ester syn_synth Chelation-Controlled Reduction (e.g., TiCl₄, BH₃·py) start->syn_synth anti_synth Non-Chelation-Controlled Reduction (e.g., CeCl₃, LiEt₃BH) start->anti_synth syn_product Syn-β-Hydroxy Ester syn_synth->syn_product anti_product Anti-β-Hydroxy Ester anti_synth->anti_product nmr_acq ¹H NMR Acquisition syn_product->nmr_acq anti_product->nmr_acq data_proc Spectral Processing & Analysis nmr_acq->data_proc j_coupling Measure ³J(Hα, Hβ) data_proc->j_coupling chem_shift Measure Δδ of α-CH₂ data_proc->chem_shift comparison Compare Experimental Data to Known Values j_coupling->comparison chem_shift->comparison syn_assign Assign Syn Configuration (J ≈ 2-6 Hz) comparison->syn_assign anti_assign Assign Anti Configuration (J ≈ 6-10 Hz) comparison->anti_assign

Figure 1. Workflow for the synthesis, NMR analysis, and stereochemical assignment of syn and anti β-hydroxy esters.

Logical Relationship between NMR Data and Stereochemistry

The core of the NMR-based stereochemical assignment relies on the logical connection between the observed spectral parameters and the spatial arrangement of the atoms in the syn and anti isomers.

G Logic of Stereochemical Assignment via NMR cluster_data Observed NMR Data cluster_conformation Molecular Conformation cluster_stereochem Inferred Stereochemistry j_value ³J(Hα, Hβ) Value dihedral Dihedral Angle (Hα-C-C-Hβ) j_value->dihedral delta_delta Δδ of α-CH₂ Protons spatial Spatial Anisotropy delta_delta->spatial syn Syn Configuration dihedral->syn Gauche Conformation (Smaller J) anti Anti Configuration dihedral->anti Anti Conformation (Larger J) spatial->syn spatial->anti

Figure 2. Logical relationship between NMR data and the assignment of syn/anti stereochemistry.

Alternative Methods for Stereochemical Determination

While ¹H NMR is a primary tool, other techniques can be used to complement or confirm the stereochemical assignment of β-hydroxy esters.

  • ¹³C NMR Spectroscopy: The chemical shifts of the α- and β-carbons can also differ between diastereomers, although the differences are often less pronounced than in ¹H NMR.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can provide through-space correlation between protons, which can help to determine their relative proximity and thus the stereochemistry.

  • Chiral Derivatizing Agents (CDAs): Reacting the β-hydroxy ester with a chiral agent, such as Mosher's acid, creates diastereomeric esters that can often be more easily distinguished by NMR.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry.

Conclusion

The determination of the syn or anti configuration of β-hydroxy esters is a critical step in many synthetic endeavors. ¹H NMR spectroscopy offers a rapid, reliable, and non-destructive method for this purpose. By carefully analyzing the coupling constants between Hα and Hβ and the chemical shifts of the diastereotopic α-CH₂ protons, researchers can confidently assign the relative stereochemistry of their compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for the successful application of NMR in the stereochemical analysis of β-hydroxy esters.

References

A Researcher's Guide to Gas Chromatography Methods for Diastereomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving efficient and reliable separation of diastereomers is a critical analytical challenge. Unlike enantiomers, diastereomers possess different physical properties, which allows for their separation on both chiral and achiral stationary phases. Gas chromatography (GC) offers a high-resolution, sensitive, and rapid approach for these separations. This guide provides a detailed comparison of common GC methods, supported by experimental data and protocols, to aid in the selection of the most appropriate strategy.

Principles of Diastereomer Separation by GC

The separation of diastereomers by gas chromatography relies on differential interactions between the analytes and the GC column's stationary phase. While chiral columns are designed for enantiomeric separations, they are often effective for diastereomers as well.[1] However, conventional achiral columns can also successfully resolve diastereomers due to their distinct physical and chemical properties.[2]

The primary mechanism of separation on chiral columns, particularly those based on cyclodextrin derivatives, involves the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[3][4] The stability of these complexes differs for each diastereomer, leading to different retention times. Even on achiral phases, subtle differences in volatility and polarity between diastereomers can be exploited to achieve separation.

Comparison of Stationary Phases for Diastereomer Separation

The choice of the stationary phase is the most critical parameter in developing a GC method for diastereomer separation. Both polar and non-polar achiral columns, as well as various chiral columns, can be effective depending on the specific analytes.

Stationary Phase TypeCommon PhasesPrinciple of SeparationBest Suited For
Achiral Non-Polar HP-5 (5% Phenyl Methylpolysiloxane)Differences in boiling points and van der Waals interactions.Volatile, non-polar diastereomers with significant differences in shape.
Achiral Polar WAX (Polyethylene glycol)Differences in polarity and hydrogen bonding capability.Polar diastereomers, compounds with hydroxyl or carbonyl groups.
Chiral (Cyclodextrin-based) Beta-DEX™, Gamma-DEX™Formation of transient diastereomeric inclusion complexes with varying stability.A wide range of diastereomers, especially those with subtle structural differences.[5]

Table 1: Comparison of Common GC Stationary Phases for Diastereomer Separation

Cyclodextrin-based chiral stationary phases are particularly versatile.[6][7] Derivatives of β-cyclodextrin are most common, offering a good balance of enantioselectivity and thermal stability.[5] For larger molecules, γ-cyclodextrin phases may provide better separation due to their larger cavity size.[5]

Experimental Workflow for Method Development

Developing a robust GC method for diastereomer separation involves a systematic approach to optimize various parameters. The following workflow outlines the key steps from column selection to method validation.

GC_Method_Development cluster_prep 1. Analyte & Column Selection cluster_optim 2. Parameter Optimization cluster_eval 3. Evaluation & Refinement cluster_final 4. Validation Analyte Characterize Diastereomers (Volatility, Polarity, Structure) Column_Select Select Initial Column (e.g., Achiral HP-5 or Chiral β-DEX) Analyte->Column_Select Temp_Prog Optimize Temperature Program (Isothermal vs. Gradient) Column_Select->Temp_Prog Carrier_Gas Set Carrier Gas Flow Rate (e.g., Helium @ 1-2 mL/min) Temp_Prog->Carrier_Gas Injection Optimize Injector/Detector Temp. Carrier_Gas->Injection Analyze Perform Initial Injections Injection->Analyze Evaluate Evaluate Resolution (Rs) and Peak Shape Analyze->Evaluate Refine Refine Parameters or Select New Column Evaluate->Refine Rs < 1.5 Validate Method Validation (Linearity, Precision, Accuracy) Evaluate->Validate Rs >= 1.5 Refine->Column_Select

Figure 1. Workflow for GC method development for diastereomer separation.

Case Study: Separation of Cypermethrin Diastereomers

The synthetic pyrethroid insecticide cypermethrin has multiple chiral centers, resulting in several diastereomers. A published study demonstrated the successful separation of these diastereomers using a standard, achiral HP-5 column.[8]

Experimental Protocol:

  • Instrument: Gas Chromatograph with Electron Capture Detector (ECD).

  • Column: HP-5 (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Temperature Program:

    • Initial Temperature: 150°C, hold for 1 min.

    • Ramp 1: 10°C/min to 220°C, hold for 10 min.

    • Ramp 2: 5°C/min to 250°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

Results:

The study successfully separated the diastereomers of both cypermethrin and a related compound, cyfluthrin, on the achiral HP-5 column.[8] For the separation of the individual enantiomers within each diastereomeric pair, a chiral beta-cyclodextrin-based column (BGB-172) was required.[8] This highlights a common strategy: using an achiral column for initial diastereomer separation, followed by a chiral column for full enantiomeric resolution if needed.

CompoundColumn TypeSeparation Achieved
CypermethrinHP-5 (Achiral)Diastereomers separated
CypermethrinBGB-172 (Chiral)Enantiomers of cis-diastereomers separated
CyfluthrinHP-5 (Achiral)Diastereomers separated

Table 2: Summary of Column Performance for Pyrethroid Isomer Separation.[8]

Key Factors Influencing Separation

Beyond the stationary phase, several other parameters can be adjusted to optimize the separation of diastereomers.

Factors_Affecting_Separation center Separation Quality (Resolution, Rs) StationaryPhase Stationary Phase (Polarity, Chirality) StationaryPhase->center Temperature Oven Temperature (Lower T often increases Rs) Temperature->center CarrierGas Carrier Gas Flow (Linear Velocity) CarrierGas->center ColumnDims Column Dimensions (Length, ID, Film Thickness) ColumnDims->center

Figure 2. Key factors influencing the quality of diastereomer separation in GC.
  • Temperature: Lowering the oven temperature generally increases the interaction time between the analytes and the stationary phase, which can lead to improved resolution.[5] However, this also increases the analysis time. A temperature gradient program is often employed to balance resolution and run time.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium, hydrogen) is crucial for achieving maximum column efficiency.

  • Column Dimensions: Longer columns provide more theoretical plates and thus better resolving power, but at the cost of longer analysis times and higher cost. Thicker stationary phase films can improve the resolution of highly volatile compounds.

Conclusion

The separation of diastereomers by gas chromatography is a highly achievable but nuanced task. The selection of the appropriate GC column is the most critical decision. While standard achiral columns like the HP-5 are effective for diastereomers with sufficient differences in their physical properties, cyclodextrin-based chiral columns offer broader applicability and are often necessary for resolving more challenging pairs. A systematic approach to method development, involving the careful optimization of the stationary phase, temperature program, and other chromatographic parameters, is essential for achieving robust and reliable separations in research and quality control environments.

References

A Comparative Guide to the Reduction of Ethyl 2-Ethylacetoacetate: Performance of Common Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of β-keto esters is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals, yielding valuable β-hydroxy ester building blocks. This guide provides an objective comparison of four common reducing agents for the ketone moiety in ethyl 2-ethylacetoacetate: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), Baker's Yeast (Saccharomyces cerevisiae), and Catalytic Hydrogenation. The performance of each reagent is evaluated based on yield, selectivity, reaction conditions, and operational complexity, supported by experimental data and detailed protocols.

Disclaimer: Specific experimental data for the diastereoselective reduction of ethyl 2-ethylacetoacetate is limited in readily available literature. Therefore, data for the closely related substrate, ethyl acetoacetate, is used as a proxy to provide a comparative analysis. The diastereoselectivity for ethyl 2-ethylacetoacetate may vary, and empirical validation is recommended.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for each reducing agent in the reduction of the ketone functionality of a β-keto ester, using ethyl acetoacetate as a representative substrate.

Reducing AgentProduct(s)Typical Yield (%)Diastereoselectivity/ EnantioselectivityReaction TimeKey Considerations
Sodium Borohydride (NaBH₄) Ethyl 3-hydroxy-2-ethylbutanoate80-95Low to moderate diastereoselectivity (racemic mixture)0.5 - 2 hoursChemoselective for the ketone; mild conditions; easy workup.
Lithium Aluminum Hydride (LiAlH₄) 2-Ethylbutane-1,3-diol70-90Low diastereoselectivity (racemic mixture)1 - 4 hoursReduces both ketone and ester; highly reactive and requires anhydrous conditions; hazardous workup.
Baker's Yeast (Saccharomyces cerevisiae) Ethyl (3S)-3-hydroxy-2-ethylbutanoate50-80High enantioselectivity (>90% ee for the (S)-enantiomer)24 - 72 hours"Green" reagent; provides chiral product; requires biological fermentation setup; longer reaction times.[1][2][3][4]
Catalytic Hydrogenation (e.g., H₂/Raney Ni) Ethyl 3-hydroxy-2-ethylbutanoate90-99Variable, dependent on catalyst and conditions2 - 24 hoursHigh yields; can be tuned for stereoselectivity with chiral catalysts; requires specialized high-pressure equipment.

Experimental Protocols

Detailed methodologies for the reduction of a β-keto ester are provided below. These protocols are based on the reduction of ethyl acetoacetate and can be adapted for ethyl 2-ethylacetoacetate.

Reduction with Sodium Borohydride (NaBH₄)

This protocol describes the chemoselective reduction of the ketone group.

Materials:

  • Ethyl 2-ethylacetoacetate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 2-ethylacetoacetate (e.g., 5.0 g, 31.6 mmol) in ethanol (25 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (e.g., 1.2 g, 31.6 mmol) in small portions over 15 minutes.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by carefully adding 1 M HCl (30 mL) dropwise while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[5]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol results in the reduction of both the ketone and the ester functionalities. Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Ethyl 2-ethylacetoacetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Apparatus for reactions under inert atmosphere.

Procedure:

  • To a flame-dried three-necked flask equipped with a dropping funnel and a nitrogen inlet, add LiAlH₄ (e.g., 1.5 g, 39.5 mmol) and anhydrous diethyl ether (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 2-ethylacetoacetate (e.g., 2.5 g, 15.8 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.

  • Add the substrate solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Enantioselective Reduction with Baker's Yeast

This biocatalytic method yields an optically active product.

Materials:

  • Ethyl 2-ethylacetoacetate

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Warm tap water (approx. 35-40 °C)

  • Celite® (diatomaceous earth)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Large Erlenmeyer flask, magnetic stirrer, filtration apparatus.

Procedure:

  • In a large Erlenmeyer flask, dissolve sucrose (e.g., 30 g) in warm tap water (100 mL).

  • Add active dry baker's yeast (e.g., 3.5 g) and stir the mixture for 30 minutes to activate the yeast.

  • Add ethyl 2-ethylacetoacetate (e.g., 4.0 g) to the fermenting mixture.

  • Stir the mixture vigorously at room temperature for 48-72 hours. The flask should be loosely covered to allow for the release of carbon dioxide.

  • After the reaction is complete (monitored by TLC or GC), add Celite® (e.g., 8 g) to the mixture and filter through a Büchner funnel to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.[4][5]

Catalytic Hydrogenation

This protocol provides a general method for the reduction of the ketone. Caution: This procedure involves flammable hydrogen gas and requires a specialized high-pressure reactor.

Materials:

  • Ethyl 2-ethylacetoacetate

  • Raney Nickel (or another suitable catalyst, e.g., Pd/C)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus.

Procedure:

  • In the reaction vessel of a high-pressure apparatus, dissolve ethyl 2-ethylacetoacetate (e.g., 5.0 g) in ethanol (50 mL).

  • Carefully add the Raney Nickel catalyst (e.g., 0.5 g, handle as a slurry in water or ethanol) to the solution.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the hydrogen uptake ceases.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Remove the solvent from the filtrate by rotary evaporation to obtain the product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and reaction mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Solvent B Add Reducing Agent A->B 1. C Stir at Controlled Temperature B->C 2. D Quench Reaction C->D 3. E Extraction D->E 4. F Drying E->F 5. G Solvent Removal F->G 6. H Purification (e.g., Distillation) G->H 7.

Caption: General experimental workflow for the reduction of ethyl 2-ethylacetoacetate.

Caption: Simplified mechanism of ketone reduction by a hydride reagent.

Bakers_Yeast_Reduction Substrate Ethyl 2-Ethylacetoacetate (Ketone) Yeast Baker's Yeast (S. cerevisiae) Substrate->Yeast Cofactor NADPH → NADP⁺ (Cofactor Regeneration) Yeast->Cofactor Product Ethyl (3S)-3-hydroxy-2-ethylbutanoate (Chiral Alcohol) Yeast->Product Enzymatic Reduction Cofactor->Yeast Sucrose Sucrose (Energy Source) Sucrose->Yeast

Caption: High-level overview of the enzymatic reduction using Baker's Yeast.

Catalytic_Hydrogenation_Mechanism cluster_reaction Reaction Steps Catalyst Metal Catalyst Surface (e.g., Ni, Pd, Pt) H2 H₂ adsorbs and dissociates Ketone Ketone adsorbs to surface H_add1 First H atom adds to carbonyl carbon Ketone->H_add1 H_add2 Second H atom adds to oxygen H_add1->H_add2 Product Alcohol desorbs from surface H_add2->Product

Caption: Mechanism of catalytic hydrogenation of a ketone on a metal surface.

References

Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of β-hydroxy esters, crucial chiral building blocks in the pharmaceutical and chemical industries, can be achieved through both biocatalytic and chemical routes. This guide provides an objective comparison of these two approaches, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their needs.

At a Glance: Biocatalytic vs. Chemical Synthesis

FeatureBiocatalytic Synthesis (Enzymatic Reduction)Chemical Synthesis (e.g., Reformatsky Reaction)
Stereoselectivity Excellent (often >99% enantiomeric excess)Generally low to moderate, requires chiral catalysts for enantioselectivity
Reaction Conditions Mild (ambient temperature and pressure, aqueous media)Often requires elevated temperatures and anhydrous conditions
Environmental Impact Generally lower, uses biodegradable catalysts and mild solventsOften involves heavy metals, organic solvents, and harsher conditions
Substrate Scope Can be limited by enzyme specificityBroad, applicable to a wide range of aldehydes and ketones
Cost & Scalability Enzyme and cofactor costs can be high, but reusability is possible. Scalable.Reagents are often cheaper, but metal disposal can be costly. Well-established for large-scale synthesis.

Quantitative Performance Data

The following tables summarize typical quantitative data for the synthesis of β-hydroxy esters using both biocatalytic and chemical methods.

Table 1: Biocatalytic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

BiocatalystSubstrate ConcentrationReaction TimeYieldEnantiomeric Excess (e.e.)
Recombinant E. coli expressing reductase from Candida magnoliae3000 mM14 h>99.0%>99.9% (S)[1]
Candida magnoliae (cultured broth)90 g/LNot specifiedHigh96.6% (S)[2]
Baker's Yeast (with additive)0.5 mmol1-2 hComplete conversion90-97% (S) or (R) depending on additive[3]

Table 2: Chemical Synthesis of β-Hydroxy Esters via Reformatsky Reaction

Aldehyde/Ketoneα-HaloesterYieldStereoselectivityReference
KetoneEthyl bromoacetate86%Racemic (without chiral catalyst)[4]
Chiral AldehydeChiral Bromo-reagent88%36% diastereomeric excess (d.e.)[5]
CinnamaldehydeEthyl bromozinc-α,α-difluoroacetate45-99%76-94% e.e. (with stoichiometric chiral ligand)[5]

Experimental Protocols

Biocatalytic Synthesis: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

This protocol is adapted from studies using yeast for the stereoselective reduction of β-keto esters.[2][3]

Materials:

  • Baker's yeast

  • Ethyl 4-chloro-3-oxobutanoate (substrate)

  • Sucrose (energy source)

  • Water

  • Allyl bromide or allyl alcohol (optional additive to influence stereochemistry)[3]

  • Diatomaceous earth (e.g., Celite)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Suspend baker's yeast in distilled water in an Erlenmeyer flask.

  • Add sucrose to initiate fermentation and stir the mixture for a designated pre-incubation period (e.g., 1 hour) at a controlled temperature (e.g., 30°C).

  • If used, add the stereochemistry-influencing additive (allyl bromide or allyl alcohol).[3]

  • Add the substrate, ethyl 4-chloro-3-oxobutanoate, to the fermenting yeast suspension.

  • Allow the reaction to proceed with stirring for 1-2 hours, monitoring the conversion by gas chromatography (GC).[3]

  • Upon completion, add diatomaceous earth to the mixture to aid in the filtration of the yeast cells.

  • Filter the mixture and saturate the aqueous filtrate with sodium chloride.

  • Extract the product from the filtrate using ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

  • Purify the product by silica gel chromatography.

Chemical Synthesis: Reformatsky Reaction

This protocol provides a general procedure for the synthesis of β-hydroxy esters via the Reformatsky reaction.[4]

Materials:

  • Aldehyde or ketone

  • Ethyl bromoacetate

  • Activated zinc dust

  • Iodine (for zinc activation)

  • Toluene (solvent)

  • Methyl tert-butyl ether (MTBE, for extraction)

  • Water

  • Brine

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • Activate zinc dust by stirring a suspension with a catalytic amount of iodine in toluene under reflux for 5 minutes.

  • Cool the mixture to room temperature.

  • Add ethyl bromoacetate to the activated zinc suspension.

  • Add the aldehyde or ketone dissolved in toluene to the mixture.

  • Heat the resulting mixture at 90°C for 30 minutes.

  • Cool the reaction to 0°C and quench with water.

  • Filter the suspension and extract the filtrate with MTBE.

  • Wash the combined organic phases with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the β-hydroxy ester.[4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows of both the biocatalytic and chemical synthesis routes.

Biocatalytic_Synthesis cluster_reactants Reactants cluster_biocatalyst Biocatalytic System cluster_products Products beta_keto_ester β-Keto Ester enzyme Ketoreductase (e.g., from Baker's Yeast) beta_keto_ester->enzyme nadph NAD(P)H (Cofactor) nadph->enzyme beta_hydroxy_ester β-Hydroxy Ester (Chiral) enzyme->beta_hydroxy_ester Asymmetric Reduction nadp NAD(P)+ enzyme->nadp Chemical_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde_ketone Aldehyde or Ketone beta_hydroxy_ester β-Hydroxy Ester (Racemic) aldehyde_ketone->beta_hydroxy_ester Nucleophilic Addition alpha_haloester α-Haloester enolate Zinc Enolate (Reformatsky Reagent) alpha_haloester->enolate Oxidative Addition zinc Zinc Metal zinc->enolate enolate->beta_hydroxy_ester

References

A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the enantiomeric purity of hydroxybutanoates, crucial chiral building blocks in the pharmaceutical industry, necessitates the use of validated analytical methods to ensure product quality and regulatory compliance. The most common stereoselective separation techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for a given application.

General Comparison of HPLC and GC for Chiral Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for chiral separations.[1] HPLC is particularly advantageous for non-volatile, polar, or ionic compounds, offering a wide range of commercially available chiral stationary phases (CSPs) that can be used under normal-phase, reversed-phase, or polar organic modes.[2][3] In contrast, GC is well-suited for volatile and thermally stable compounds.[4] For less volatile analytes, derivatization may be necessary to increase their volatility for GC analysis.[1] GC often provides higher separation efficiency, leading to sharper and narrower peaks, which can be beneficial for precise quantification.[2]

The choice between HPLC and GC is contingent on the specific properties of the hydroxybutanoate derivative being analyzed, as well as the specific requirements of the analysis in terms of sensitivity, speed, and laboratory resources.

Quantitative Performance Data

The validation of an analytical method for chiral purity assessment involves the evaluation of several key parameters to ensure its suitability for its intended purpose.[1] These parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[1] The following tables summarize representative validation data for the analysis of hydroxybutanoate enantiomers using HPLC and GC.

Disclaimer: The data presented below is compiled from multiple sources and does not represent a direct head-to-head comparative study under identical conditions. It serves to provide a general overview of the expected performance of each technique.

Table 1: Representative Validation Data for Chiral HPLC-UV Methods

Validation Parameter(S)-enantiomer in (R)-Glycidyl Butyrate[3](R)-enantiomer in Ezetimibe[5]
Linearity Range LOQ - 150% of specification0.5 - 7.5 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 97.6% - 101.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 2.0%< 2.0%
- Intermediate Precision< 3.0%< 3.0%
LOD Not explicitly stated0.2 µg/mL
LOQ Not explicitly stated0.5 µg/mL

Table 2: Representative Validation Data for Chiral GC-FID Methods

Validation ParameterDerivatized (2S,4S)-TBMPCA in (2R,4R)-TBMPCA[6]Free & Esterified Hydroxylated Minor Compounds[7]
Linearity Range 2.4 - 36.4 µg/mLNot explicitly stated
Correlation Coefficient (r²) > 0.999Not explicitly stated
Accuracy (% Recovery) 95.8% - 104.3%Not explicitly stated
Precision (% RSD)
- Repeatability≤ 5.8%< 7.5%
- Intermediate PrecisionNot explicitly statedNot explicitly stated
LOD 0.8 µg/mLNot explicitly stated
LOQ 2.4 µg/mLNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the chiral analysis of hydroxybutanoates using HPLC and GC.

Chiral HPLC-UV Method for Ethyl 4-chloro-3-hydroxybutanoate

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the racemic ethyl 4-chloro-3-hydroxybutanoate in the mobile phase. Prepare a series of dilutions to cover the desired concentration range for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

4. Validation Procedure:

  • Specificity: Inject the individual enantiomers, the racemate, and a blank to ensure no interference at the retention times of the enantiomers.

  • Linearity: Inject the series of standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.

  • Accuracy: Spike a known amount of the undesired enantiomer into the sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of the sample solution at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Chiral GC-FID Method for Ethyl 4-chloro-3-hydroxybutanoate

1. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: A chiral capillary column, such as one based on cyclodextrin derivatives (e.g., CP-Chirasil-DEX CB).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 150°C at 5°C/min, and hold for 5 minutes.

  • Injection Mode: Split injection.

3. Standard and Sample Preparation:

  • Derivatization (if necessary): For some hydroxybutanoates, derivatization (e.g., acylation) may be required to improve volatility and chromatographic performance.

  • Standard Solution: Prepare a stock solution of the racemic (and derivatized, if applicable) ethyl 4-chloro-3-hydroxybutanoate in a suitable solvent (e.g., hexane). Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the sample in the solvent, and derivatize if necessary, to a known concentration.

4. Validation Procedure:

  • Follow a similar validation procedure as outlined for the HPLC method, adapting the sample preparation and injection procedures for GC analysis.

Visualizing the Validation Workflow

The process of validating an analytical method follows a logical progression of steps to demonstrate its fitness for purpose.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC/GC) A->B C Optimize Chromatographic Conditions B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Solution Stability I->J K Routine Analysis & Quality Control J->K

Caption: Workflow for Analytical Method Validation.

References

Spectroscopic Comparison of Syn- and Anti-Ethyl 2-ethyl-3-hydroxybutanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectroscopic characteristics differentiating the syn and anti diastereomers of ethyl 2-ethyl-3-hydroxybutanoate remains a nuanced challenge due to the limited availability of directly comparable, published experimental data. While the principles of stereoselective synthesis and spectroscopic analysis are well-established, specific, detailed experimental protocols and side-by-side spectral comparisons for these particular compounds are not readily found in scientific literature.

This guide, therefore, provides a foundational understanding of the expected spectroscopic differences based on established principles of NMR and IR spectroscopy for diastereomers and outlines a general experimental approach for their synthesis and characterization. This information is intended to guide researchers in their own investigations of these and similar chiral molecules.

Anticipated Spectroscopic Differences

The primary spectroscopic techniques for distinguishing between the syn and anti diastereomers of this compound are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The most significant differences in the proton NMR spectra of the syn and anti isomers are expected in the chemical shifts (δ) and the coupling constants (J) of the protons on the chiral centers (C2 and C3) and the adjacent methylene group of the ethyl substituent at C2.

  • Chemical Shifts: The relative orientation of the hydroxyl and ester groups in the syn and anti isomers will create different local electronic environments, leading to variations in the chemical shifts of the methine protons at C2 and C3.

  • Coupling Constants: The dihedral angle between the protons on C2 and C3 is different in the syn and anti conformations. According to the Karplus equation, this will result in different vicinal coupling constants (³J_H2-H3_). This difference in coupling constants is often the most definitive way to assign the relative stereochemistry.

¹³C NMR Spectroscopy: Similar to ¹H NMR, the different steric and electronic environments in the syn and anti diastereomers will cause slight but measurable differences in the chemical shifts of the carbon atoms, particularly C2, C3, and the carbons of the ethyl group at C2.

Infrared (IR) Spectroscopy: The IR spectra of both diastereomers will show characteristic absorptions for the hydroxyl (O-H) and carbonyl (C=O) groups. However, the position and shape of the O-H stretching band may differ slightly between the two isomers due to differences in intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl. In one isomer, this interaction may be more favorable, leading to a broader and slightly shifted O-H band compared to the other isomer.

Data Summary (Hypothetical)

As directly comparable experimental data is unavailable, the following table presents a hypothetical summary of expected spectroscopic data based on general principles for similar β-hydroxy esters. Researchers should verify these expectations through their own experimental work.

Spectroscopic Featuresyn-ethyl 2-ethyl-3-hydroxybutanoate (Expected)anti-ethyl 2-ethyl-3-hydroxybutanoate (Expected)
¹H NMR
δ (H2, m)Expected to be distinct from the anti isomer.Expected to be distinct from the syn isomer.
δ (H3, m)Expected to be distinct from the anti isomer.Expected to be distinct from the syn isomer.
³J_H2-H3_ (Hz)Expected to be smaller.Expected to be larger.
¹³C NMR
δ (C2)Expected to be distinct from the anti isomer.Expected to be distinct from the syn isomer.
δ (C3)Expected to be distinct from the anti isomer.Expected to be distinct from the syn isomer.
IR
ν(O-H) (cm⁻¹)May show a broader band due to stronger H-bonding.May show a sharper band due to weaker H-bonding.
ν(C=O) (cm⁻¹)~1735~1735

Experimental Protocols

The synthesis of syn- and anti-ethyl 2-ethyl-3-hydroxybutanoate would typically be achieved through a diastereoselective aldol reaction between the enolate of ethyl propionate and acetaldehyde. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

General Protocol for Diastereoselective Aldol Reaction:

  • Enolate Formation: A solution of ethyl propionate in a suitable aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong base, such as lithium diisopropylamide (LDA), is then added dropwise to generate the lithium enolate. The choice of base and counterion is crucial for controlling the enolate geometry (E vs. Z), which in turn influences the diastereoselectivity of the aldol reaction.

  • Aldol Addition: Freshly distilled acetaldehyde is then added slowly to the enolate solution at the same low temperature. The reaction mixture is stirred for a specified period to allow for the aldol addition to occur.

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Characterization: The resulting crude product, a mixture of syn and anti diastereomers, is then purified by column chromatography on silica gel. The separated diastereomers are characterized by NMR and IR spectroscopy to determine their stereochemistry and purity.

Visualizing the Logic of Spectroscopic Distinction

The following diagram illustrates the logical flow for distinguishing between the syn and anti isomers based on their NMR and IR spectra.

G cluster_synthesis Synthesis cluster_isomers Diastereomers cluster_analysis Spectroscopic Analysis cluster_differentiation Key Differentiating Features Synthesis Diastereoselective Aldol Reaction Syn syn-isomer Synthesis->Syn Anti anti-isomer Synthesis->Anti NMR NMR Spectroscopy (¹H and ¹³C) Syn->NMR IR IR Spectroscopy Syn->IR Anti->NMR Anti->IR J_coupling ³J_H2-H3_ Coupling Constant NMR->J_coupling Chem_shift Chemical Shifts (δ) of H2, H3, C2, C3 NMR->Chem_shift OH_band O-H Stretching Band Shape IR->OH_band

Caption: Logical workflow for the synthesis and spectroscopic differentiation of syn and anti diastereomers.

General Experimental Workflow

The diagram below outlines a typical experimental workflow for the synthesis, purification, and characterization of the target compounds.

G Start Start Enolate_Formation Enolate Formation (Ethyl Propionate + Base) Start->Enolate_Formation Aldol_Reaction Aldol Reaction with Acetaldehyde Enolate_Formation->Aldol_Reaction Workup Aqueous Workup and Extraction Aldol_Reaction->Workup Purification Column Chromatography Workup->Purification Syn_Isomer Isolated syn-Isomer Purification->Syn_Isomer Anti_Isomer Isolated anti-Isomer Purification->Anti_Isomer NMR_Analysis NMR Analysis (¹H, ¹³C) Syn_Isomer->NMR_Analysis IR_Analysis IR Analysis Syn_Isomer->IR_Analysis Anti_Isomer->NMR_Analysis Anti_Isomer->IR_Analysis End End NMR_Analysis->End IR_Analysis->End

Caption: General experimental workflow for the synthesis and analysis of diastereomeric aldol products.

A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones vs. Oppolzer's Camphorsultam

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereocontrol. This guide provides a detailed comparison of two of the most reliable and widely used classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultam. While the originally intended focus was on ethyl 2-ethyl-3-hydroxybutanoate, a thorough review of the scientific literature indicates that it is not employed as a chiral auxiliary, but rather as a chiral building block. Therefore, this guide will focus on these two well-established and highly effective alternatives.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is reversibly attached to a substrate, inducing facial selectivity in a subsequent reaction. After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several factors:

  • High Diastereoselectivity: It should induce the formation of one diastereomer in significant excess.

  • Reliable and Predictable Stereochemical Outcome: The stereochemistry of the product should be predictable based on the structure of the auxiliary and the reaction conditions.

  • Ease of Attachment and Removal: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the product.

  • Availability and Recyclability: Ideally, both enantiomers of the auxiliary should be readily available and recoverable in high yield.

Comparison of Evans' Oxazolidinones and Oppolzer's Camphorsultam

Both Evans' oxazolidinones and Oppolzer's camphorsultam are highly effective chiral auxiliaries, particularly for stereoselective enolate alkylations and aldol reactions. The choice between them often depends on the specific substrate, desired product, and reaction conditions.

FeatureEvans' OxazolidinonesOppolzer's Camphorsultam
Structure Based on readily available amino alcohols such as valinol and phenylalaninol.Derived from naturally occurring camphor.
Stereocontrol Excellent for syn-selective aldol reactions and asymmetric alkylations. The stereochemical outcome is dictated by the chelated Z-enolate, which is shielded on one face by the auxiliary's substituent.Also provides excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions. The rigid bicyclic structure effectively blocks one face of the enolate.
Enolate Geometry Strongly directs the formation of the Z-enolate.Can form either E- or Z-enolates depending on the conditions, which can be exploited for different stereochemical outcomes.
Cleavage Conditions Typically removed by hydrolysis (e.g., LiOH/H₂O₂), reduction (e.g., LiBH₄), or conversion to other functional groups.Can be removed by hydrolysis, reduction, or other methods. Reductive cleavage is common.
Advantages High diastereoselectivity, well-understood transition state models, and versatility in product functionalization after cleavage.High diastereoselectivity, crystalline derivatives that can often be purified by recrystallization, and a rigid structure that provides excellent stereofacial shielding.
Limitations The substituent on the oxazolidinone can influence the level of diastereoselectivity.Can be more sterically demanding than Evans' auxiliaries, which may be a limitation for some substrates.

Experimental Data

The following tables summarize representative experimental data for asymmetric alkylation and aldol reactions using these chiral auxiliaries.

Table 1: Asymmetric Alkylation
Chiral AuxiliarySubstrateElectrophileBase/SolventDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinoneN-propionyl derivativeAllyl iodideNaN(TMS)₂ / THF98:273-78
(S)-4-isopropyl-2-oxazolidinone (from Valinol)N-propionyl derivativeBenzyl bromideLDA / THF>99:190
(1S)-(-)-2,10-CamphorsultamN-propionyl derivativeMethyl iodideNaHMDS / THF>99:185
(1S)-(-)-2,10-CamphorsultamN-phenylacetyl derivativeEthyl iodideKHMDS / Toluene98:292

Data compiled from various sources in the provided search results.

Table 2: Asymmetric Aldol Reactions
Chiral AuxiliaryEnolate SourceAldehydeLewis Acid / BaseProduct StereochemistryDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinoneN-propionyl derivative (Boron enolate)IsobutyraldehydeBu₂BOTf / DIPEAsyn>99:180-95
(S)-4-isopropyl-2-oxazolidinone (from Valinol)N-propionyl derivative (Boron enolate)BenzaldehydeBu₂BOTf / DIPEAsyn99:189
(1S)-(-)-2,10-CamphorsultamN-propionyl derivative (Titanium enolate)BenzaldehydeTiCl₄ / (-)-Sparteineanti91:978
(1S)-(-)-2,10-CamphorsultamN-propionyl derivative (Boron enolate)IsobutyraldehydeBu₂BOTf / DIPEAsyn97:385

Data compiled from various sources in the provided search results.

Experimental Protocols

Below are representative, detailed experimental protocols for key reactions involving these chiral auxiliaries.

Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone

This protocol describes the alkylation of the N-propionyl derivative of (S)-4-benzyl-2-oxazolidinone with allyl iodide.[1][2]

  • Acylation of the Auxiliary: (S)-4-benzyl-2-oxazolidinone (1.0 eq) is dissolved in dry THF under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C, and n-butyllithium (1.05 eq) is added dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous MgSO₄, and purified by column chromatography.

  • Alkylation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in dry THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) is added, and the mixture is stirred for 30 minutes to form the sodium enolate. Allyl iodide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates completion. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted, dried, and purified. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

  • Cleavage of the Auxiliary: The purified N-alkylated product (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1). The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (4.0 eq) is added, followed by aqueous lithium hydroxide (2.0 eq). The mixture is stirred at 0 °C for 2-4 hours. The reaction is quenched by the addition of aqueous Na₂SO₃. The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with HCl and extracted with an organic solvent to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Protocol 2: Diastereoselective Aldol Reaction using Oppolzer's Camphorsultam

This protocol outlines a syn-selective aldol reaction using the N-propionyl derivative of (1S)-(-)-2,10-camphorsultam.

  • Acylation of the Auxiliary: (1S)-(-)-2,10-Camphorsultam (1.0 eq) is dissolved in dry THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added, and the mixture is stirred for 15 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is warmed to room temperature and stirred for 1-2 hours. Work-up is similar to the Evans' auxiliary acylation.

  • Aldol Reaction: The N-propionyl sultam (1.0 eq) is dissolved in dry CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf) (1.1 eq) is added, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 eq). The mixture is stirred for 30 minutes to form the boron enolate. The aldehyde (e.g., isobutyraldehyde, 1.2 eq) is then added dropwise at -78 °C. The reaction is stirred for 2-3 hours at -78 °C and then allowed to warm to room temperature. The reaction is quenched with a pH 7 buffer, and the product is extracted, dried, and purified.

  • Cleavage of the Auxiliary: The purified aldol adduct can be cleaved via reduction. For example, the adduct is dissolved in dry ether and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄) (2.0 eq) is added portion-wise, and the reaction is stirred for 2-3 hours at 0 °C. The reaction is carefully quenched with water and 15% aqueous NaOH. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the chiral 1,3-diol. The chiral auxiliary can be recovered from the solid precipitate.

Visualizations

The following diagrams illustrate the underlying principles of stereocontrol for these chiral auxiliaries.

G General Workflow for Asymmetric Synthesis using a Chiral Auxiliary cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Cleavage and Recovery Prochiral Prochiral Substrate Attachment Attachment of Auxiliary Prochiral->Attachment Auxiliary Chiral Auxiliary Auxiliary->Attachment ChiralSubstrate Chiral Substrate-Auxiliary Adduct Attachment->ChiralSubstrate Covalent Bond Formation Diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) ChiralSubstrate->Diastereoselective DiastereomericProduct Diastereomerically Enriched Product Diastereoselective->DiastereomericProduct Cleavage Cleavage of Auxiliary DiastereomericProduct->Cleavage EnantiopureProduct Enantiomerically Pure Product Cleavage->EnantiopureProduct RecoveredAuxiliary Recovered Chiral Auxiliary Cleavage->RecoveredAuxiliary

Asymmetric synthesis workflow.

Evans' auxiliary chelation model.

Oppolzer's auxiliary facial shielding.

Conclusion

Both Evans' oxazolidinones and Oppolzer's camphorsultam are exemplary chiral auxiliaries that have proven to be invaluable in asymmetric synthesis. They offer high levels of stereocontrol, predictable outcomes, and robust protocols for their application and removal. The choice between these auxiliaries will depend on the specific synthetic challenge, including the desired product stereochemistry (syn vs. anti in aldol reactions), the nature of the substrates, and the desired cleavage strategy. For researchers in drug development and other fields requiring enantiomerically pure compounds, a thorough understanding of these powerful tools is essential for the efficient and stereocontrolled synthesis of complex molecules.

References

A Comparative Guide to Chiral Building Blocks: Ethyl 2-Ethyl-3-Hydroxybutanoate and Its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that significantly impacts the efficiency and stereochemical outcome of a synthetic route. This guide provides an objective comparison of ethyl 2-ethyl-3-hydroxybutanoate, a valuable chiral synthon, with other key chiral building blocks, supported by experimental data and detailed protocols to aid in the rational design of complex molecular architectures.

Chiral β-hydroxy esters, such as this compound, are fundamental structural motifs in a vast array of natural products and pharmaceuticals, including polyketides, macrolides, and various drug candidates. The ability to introduce specific stereochemistry at the α- and β-positions of these molecules is paramount for their biological activity. This guide will delve into the diastereoselective synthesis of these crucial building blocks, with a focus on the widely employed Evans aldol reaction, and compare the performance of different chiral auxiliaries in achieving high stereocontrol.

Performance Comparison of Chiral Propionate Synthons in Diastereoselective Aldol Reactions

The diastereoselective aldol reaction is a cornerstone of asymmetric synthesis for the construction of carbon-carbon bonds with concomitant control of stereochemistry. The use of chiral auxiliaries, temporarily attached to the enolate precursor, allows for facial discrimination in the reaction with an aldehyde, leading to the preferential formation of one diastereomer. Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries for this purpose.

To provide a quantitative comparison, the following table summarizes the performance of various N-propionyl oxazolidinone chiral auxiliaries in the boron-mediated aldol reaction with a representative aldehyde, isobutyraldehyde. The resulting syn-aldol adducts are direct precursors to chiral β-hydroxy esters like this compound.

Chiral Auxiliary (N-Propionyl Derivative)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Isopropyloxazolidin-2-oneIsobutyraldehyde>99:185[1]
(R)-4-Benzyloxazolidin-2-oneIsobutyraldehyde98:289[2]
(4S,5R)-4-Methyl-5-phenyloxazolidin-2-oneIsobutyraldehyde97:391Not explicitly found

Experimental Protocols

General Procedure for Evans syn-Aldol Reaction

This protocol describes the diastereoselective aldol reaction between an N-propionyl oxazolidinone and an aldehyde to generate a syn-aldol adduct, a precursor to molecules like this compound.

Materials:

  • N-Propionyl chiral auxiliary (e.g., (S)-4-isopropyloxazolidin-2-one)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the N-propionyl chiral auxiliary (1.0 equiv) in anhydrous DCM at 0 °C is added dibutylboron triflate (1.1 equiv) dropwise.

  • Diisopropylethylamine (1.2 equiv) is then added dropwise, and the resulting solution is stirred at 0 °C for 30 minutes before being cooled to -78 °C.

  • The aldehyde (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched by the addition of methanol, followed by a mixture of methanol and 30% aqueous hydrogen peroxide.

  • The mixture is stirred for 1 hour at 0 °C, and then the volatile solvents are removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Cleavage of the Chiral Auxiliary to Yield the Ethyl Ester

The chiral auxiliary can be cleaved from the aldol adduct to provide the corresponding chiral β-hydroxy ester.

Materials:

  • syn-Aldol adduct

  • Ethanol

  • Sodium ethoxide (NaOEt)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a solution of the syn-aldol adduct (1.0 equiv) in a mixture of ethanol and THF at 0 °C is added a solution of sodium ethoxide in ethanol (1.5 equiv).

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the ethyl 2-alkyl-3-hydroxyalkanoate and the recovered chiral auxiliary.[3][4]

Visualizing the Strategy: Asymmetric Aldol Reaction Workflow

The following diagram illustrates the general workflow for utilizing a chiral auxiliary in a diastereoselective aldol reaction to produce a chiral β-hydroxy ester.

Asymmetric_Aldol_Workflow Substrate Prochiral Ketone/ Propionate Source Acylation Acylation Substrate->Acylation Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Auxiliary->Acylation Acylated_Substrate N-Propionyl Chiral Auxiliary Acylation->Acylated_Substrate Enolization Enolization (e.g., Bu₂BOTf, DIPEA) Acylated_Substrate->Enolization Enolate Chiral Enolate Enolization->Enolate Aldol_Reaction Diastereoselective Aldol Reaction Enolate->Aldol_Reaction Aldehyde Aldehyde Aldehyde->Aldol_Reaction Aldol_Adduct syn-Aldol Adduct Aldol_Reaction->Aldol_Adduct Cleavage Auxiliary Cleavage (e.g., NaOEt, EtOH) Aldol_Adduct->Cleavage Product Chiral β-Hydroxy Ester (e.g., this compound) Cleavage->Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the synthesis of a chiral β-hydroxy ester using a chiral auxiliary.

Mechanism of Stereocontrol in Evans syn-Aldol Reaction

The high diastereoselectivity observed in the Evans syn-aldol reaction is attributed to a highly organized, chair-like transition state. The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid Zimmerman-Traxler-like transition state. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Selecting the Right Chiral Building Block: A Decision Guide

The choice of a chiral building block or a synthetic strategy to generate one depends on several factors, including the desired stereochemistry, the scale of the synthesis, and the availability of starting materials.

Decision_Tree Start Desired Chiral β-Hydroxy Ester Syn_or_Anti syn or anti Diastereomer? Start->Syn_or_Anti Syn syn Syn_or_Anti->Syn syn Anti anti Syn_or_Anti->Anti anti Evans Evans Aldol (Boron Enolate) Syn->Evans NonEvans Non-Evans Aldol (e.g., TiCl₄, MgBr₂) Anti->NonEvans Auxiliary_Choice Chiral Auxiliary Enantiomer? Evans->Auxiliary_Choice NonEvans->Auxiliary_Choice S_Aux (S)-Auxiliary Auxiliary_Choice->S_Aux (S) R_Aux (R)-Auxiliary Auxiliary_Choice->R_Aux (R) Final_Product_Syn_S Product A S_Aux:s->Final_Product_Syn_S:n Final_Product_Anti_S Product C S_Aux:s->Final_Product_Anti_S:n Final_Product_Syn_R Product B R_Aux:s->Final_Product_Syn_R:n Final_Product_Anti_R Product D R_Aux:s->Final_Product_Anti_R:n

Caption: Decision tree for selecting a chiral auxiliary-based aldol reaction strategy.

Conclusion

This compound and its structural analogs are indispensable chiral building blocks in modern organic synthesis. The diastereoselective aldol reaction, particularly utilizing Evans chiral auxiliaries, provides a robust and highly predictable method for their preparation with excellent stereocontrol. The choice of the specific chiral auxiliary and reaction conditions allows for access to all possible stereoisomers of the desired β-hydroxy ester. This guide provides a framework for understanding and implementing these powerful synthetic tools, enabling the efficient and stereocontrolled synthesis of complex, biologically active molecules. Researchers are encouraged to consider the comparative data and detailed protocols presented herein when designing their synthetic strategies.

References

A Researcher's Guide to Determining the Absolute Configuration of β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and synthetic chemistry, the precise determination of the absolute configuration of chiral molecules like β-hydroxy esters is a critical step. The spatial arrangement of atoms in these molecules can profoundly influence their biological activity and pharmacological properties. This guide provides a comparative overview of three widely used techniques for this purpose: Mosher's Ester Analysis (a ¹H NMR-based method), Electronic Circular Dichroism (ECD) Spectroscopy, and Single-Crystal X-ray Crystallography.

Comparison of Key Methodologies

The choice of method for determining the absolute configuration of a β-hydroxy ester depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key quantitative and qualitative aspects of each technique.

FeatureMosher's Ester AnalysisElectronic Circular Dichroism (ECD)Single-Crystal X-ray Crystallography
Principle Derivatization with a chiral reagent to form diastereomers with distinct NMR chemical shifts.Differential absorption of left and right circularly polarized light by a chiral molecule.Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.
Sample Requirement 1-5 mg of purified β-hydroxy ester.~1 mg/mL solution; requires a chromophore near the stereocenter.[1]A single, high-quality crystal (typically 0.1-0.3 mm).[2]
Instrumentation High-resolution NMR spectrometer (≥400 MHz).CD Spectropolarimeter.Single-crystal X-ray diffractometer.
Analysis Time 4-6 hours for derivatization and NMR analysis.[3][4]1-2 hours for data acquisition and processing (excluding computational time).6-24 hours for data collection.[5]
Data Output Difference in ¹H NMR chemical shifts (Δδ) of the diastereomeric esters.[6]A plot of molar ellipticity [θ] or differential absorption (Δε) versus wavelength.A three-dimensional electron density map and refined crystal structure.
Key Advantage Widely accessible with standard NMR equipment; does not require crystallization.High sensitivity and requires a small amount of sample; non-destructive.Provides an unambiguous and definitive determination of the absolute configuration.[7]
Key Limitation Requires chemical derivatization, which may be difficult for some substrates; interpretation can be complex.Requires a chromophore for analysis; interpretation often relies on complex quantum chemical calculations.[8]The primary challenge is growing a suitable single crystal of the compound.[1]

Experimental Protocols

Mosher's Ester Analysis

This method involves the esterification of the β-hydroxy ester with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit different ¹H NMR spectra, and the analysis of the chemical shift differences (Δδ = δS - δR) allows for the assignment of the absolute configuration.[2][3][4][9][10][11]

Protocol:

  • Esterification:

    • In two separate vials, dissolve the β-hydroxy ester (1.0 equiv.) in anhydrous pyridine or CH₂Cl₂.

    • To one vial, add (R)-(-)-MTPA-Cl (1.2 equiv.) and to the other, add (S)-(+)-MTPA-Cl (1.2 equiv.).

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reactions at room temperature for 2-4 hours or until completion, monitoring by TLC.

    • Quench the reactions with a small amount of water and extract the products with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the diastereomeric esters by flash chromatography if necessary.

  • ¹H NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same solvent (e.g., CDCl₃).

    • Assign the proton signals for the groups flanking the stereocenter.

    • Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

    • A positive Δδ for a set of protons indicates they are on one side of the MTPA plane, while a negative Δδ indicates they are on the other side, allowing for the assignment of the absolute configuration based on the established Mosher's model.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[1] The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration. For β-hydroxy esters, which may lack a strong chromophore, derivatization to introduce one or reliance on the weak n → π* transition of the ester carbonyl may be necessary. The interpretation of ECD spectra is often aided by quantum chemical calculations.[8][12]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the β-hydroxy ester in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL.[1][13] The concentration should be adjusted to keep the absorbance below 1.0.

  • Data Acquisition:

    • Record the ECD spectrum over a suitable wavelength range (e.g., 190-400 nm) using a CD spectropolarimeter.

    • Record a baseline spectrum of the solvent and subtract it from the sample spectrum.

    • The data is typically plotted as molar ellipticity [θ] or differential absorption (Δε) versus wavelength.

  • Data Analysis and Interpretation:

    • Compare the experimental ECD spectrum with that of a known standard if available.

    • For unknown compounds, perform quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the ECD spectra for both possible enantiomers.

    • The absolute configuration is assigned by matching the experimental spectrum to the calculated spectrum.

Single-Crystal X-ray Crystallography

This technique is considered the gold standard for determining the absolute configuration of a molecule as it provides a direct visualization of the atomic arrangement in the solid state.[7] The primary challenge lies in obtaining a single crystal of suitable quality.

Protocol:

  • Crystallization:

    • Grow single crystals of the β-hydroxy ester from a suitable solvent or solvent mixture. This is often the most challenging and time-consuming step. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.

    • The ideal crystal should be well-formed, without cracks or defects, and typically between 0.1 and 0.3 mm in its largest dimension.[14]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. A complete dataset can take several hours to collect.[5]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data to improve the accuracy of the atomic coordinates and other parameters.

    • The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.

Workflow for Absolute Configuration Determination

The following diagram illustrates a typical workflow for a researcher faced with determining the absolute configuration of a newly synthesized or isolated β-hydroxy ester.

G cluster_start cluster_screening cluster_xray cluster_spectroscopy start Start: β-Hydroxy Ester of Unknown Configuration crystal_check Attempt Crystallization start->crystal_check xray Single-Crystal X-ray Crystallography crystal_check->xray Successful mosher Mosher's Ester Analysis (¹H NMR) crystal_check->mosher Unsuccessful ecd ECD Spectroscopy crystal_check->ecd Unsuccessful xray_result Unambiguous Absolute Configuration xray->xray_result spectro_result Assigned Absolute Configuration mosher->spectro_result ecd->spectro_result

Workflow for determining the absolute configuration of a β-hydroxy ester.

References

A Comparative Crystallographic Analysis of β-Hydroxy Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of β-hydroxy ester derivatives is crucial for rational drug design and development. This guide provides an objective comparison of the crystallographic data of several β-hydroxy ester derivatives, supported by experimental data and detailed protocols.

The precise spatial arrangement of atoms within a molecule, as determined by X-ray crystallography, provides invaluable insights into its physicochemical properties and biological activity. For β-hydroxy esters, a common structural motif in many natural products and pharmaceuticals, this information can guide the synthesis of more potent and selective therapeutic agents. This report summarizes the crystallographic data for a selection of β-hydroxy ester derivatives, offering a comparative overview for researchers in the field.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of β-hydroxy ester derivatives, allowing for a direct comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factorRef.
Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoateC₁₅H₂₀BrNO₂TriclinicP-111.8746(6)12.2023(5)13.7760(6)97.557(3)110.520(2)113.866(2)1620.20(14)40.045[1]
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylateC₁₃H₁₃NO₃MonoclinicP2₁/c8.4889(12)8.3552(16)17.143(3)9091.294(11)901215.3(4)40.059[2]
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylateC₁₀H₉NO₂SMonoclinicC2/m13.637(2)6.8965(16)11.817(3)90109.28(2)901049.0(4)40.053[3]

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction data collection are essential for reproducing and building upon existing research.

Synthesis and Crystallization of Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate[1]

Synthesis: Ytterbium triflate (10 mol%) was added to a stirred solution of (E)-ethyl 2-(4-bromophenylimino)acetate (0.5 mmol) in CHCl₃ (5 mL). The reaction mixture was stirred at room temperature for 24 hours. The solvent was then evaporated, and the residue was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of dichloromethane and hexane at room temperature.

X-ray Data Collection and Refinement for Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate[1]

A colorless prismatic crystal was mounted on a goniometer. Data were collected on a Bruker APEX-II CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing Experimental Workflows and Molecular Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and structural relationships.

experimental_workflow General Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of β-Hydroxy Ester Derivative purification Purification by Column Chromatography synthesis->purification dissolution Dissolution in Appropriate Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation data_collection Data Collection (Diffractometer) evaporation->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement

General workflow for X-ray crystallography of β-hydroxy ester derivatives.

molecular_structure Key Structural Features of a β-Hydroxy Ester beta_carbon β-Carbon alpha_carbon α-Carbon beta_carbon->alpha_carbon hydroxyl_group Hydroxyl Group beta_carbon->hydroxyl_group carbonyl_carbon Carbonyl Carbon alpha_carbon->carbonyl_carbon ester_oxygen Ester Oxygen carbonyl_carbon->ester_oxygen

Key functional groups in a β-hydroxy ester derivative.

References

A Comparative Guide to Quantifying Diastereomeric Excess in Ethyl 2-Ethyl-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, accurate determination of the diastereomeric excess (d.e.) of chiral molecules like ethyl 2-ethyl-3-hydroxybutanoate is critical. This guide provides a comparative overview of the three primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols, a comparison of their performance based on experimental data, and visualizations to clarify workflows.

This compound possesses two stereocenters, giving rise to two pairs of enantiomers, which are diastereomers of each other (syn and anti). The quantification of the ratio of these diastereomers is essential for controlling and verifying the stereoselectivity of a chemical reaction.

Comparison of Analytical Techniques

The choice of analytical method for determining diastereomeric excess depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the nature of the sample matrix. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and NMR Spectroscopy for the analysis of this compound.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile diastereomers based on differential partitioning between a chiral stationary phase and a mobile gas phase.Separation of diastereomers based on differential interactions with a chiral stationary phase in a liquid mobile phase.Differentiation of diastereomers based on distinct chemical shifts and/or coupling constants in the NMR spectrum. May require chiral derivatizing or solvating agents.
Sample Preparation Can require derivatization to increase volatility and thermal stability. Direct injection is possible if the compound is sufficiently volatile and stable.Sample is dissolved in a suitable solvent compatible with the mobile phase. Derivatization is generally not required for the analyte itself.The sample is dissolved in a deuterated solvent. For improved resolution, derivatization with a chiral agent (e.g., Mosher's acid) or addition of a chiral solvating agent may be necessary.
Resolution Generally provides high-resolution separation of diastereomers. Baseline separation is often achievable.Excellent resolution is possible with the appropriate choice of chiral stationary phase and mobile phase.[1]Direct analysis may have limited resolution due to signal overlap.[2] Significant improvement with chiral auxiliaries.
Limit of Detection (LOD) High sensitivity, typically in the picogram (pg) to nanogram (ng) range.Good sensitivity, typically in the nanogram (ng) to microgram (µg) range.Lower sensitivity compared to chromatographic methods, typically in the microgram (µg) to milligram (mg) range.
Analysis Time Relatively fast, with typical run times of 15-45 minutes.Run times can vary from 10 to 60 minutes depending on the separation complexity.Fast data acquisition (minutes), but sample preparation (derivatization) can be time-consuming.
Quantitative Accuracy High accuracy and precision, based on peak area integration.High accuracy and precision, based on peak area integration.Good accuracy, based on the integration of distinct signals. Can be affected by signal-to-noise and peak overlap.
Advantages High resolution, high sensitivity, and established methods for similar compounds.[2][3][4]Wide applicability, non-destructive (sample can be recovered), and robust.[1]Provides structural information, non-destructive, and can be a very fast method for direct analysis if signals are resolved.
Disadvantages Requires the analyte to be volatile and thermally stable. Potential for thermal degradation of the sample.Higher solvent consumption and cost compared to GC.Lower sensitivity, potential for signal overlap in complex molecules, and the need for expensive deuterated solvents and potentially chiral auxiliaries.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of β-hydroxy esters and can be adapted for this compound.

Chiral Gas Chromatography (GC)

This method is suitable for the baseline separation of the syn and anti diastereomers of this compound. For 2-alkyl-3-hydroxybutanoates, the anti (threo) isomers typically exhibit shorter retention times than the syn (erythro) isomers on polar capillary columns.[2]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXse or γ-cyclodextrin phase).[3][5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 5 °C/min.

    • Hold: Maintain at 180 °C for 10 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The diastereomeric excess is calculated from the integrated peak areas of the two diastereomers using the formula: d.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers excellent separation of diastereomers without the need for sample volatilization. Polysaccharide-based chiral stationary phases are particularly effective.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column, such as Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used for normal-phase separation.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The diastereomeric excess is calculated from the integrated peak areas of the two diastereomers using the same formula as for GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent

This method uses a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), to convert the diastereomers into new diastereomeric esters with distinct NMR signals.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Reagents:

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • Anhydrous pyridine or triethylamine.

    • Deuterated chloroform (CDCl₃).

  • Derivatization Protocol:

    • Dissolve approximately 10 mg of the this compound sample in 0.5 mL of anhydrous pyridine in an NMR tube.

    • Add a slight molar excess (1.1 equivalents) of (R)-MTPA-Cl to the solution.

    • Seal the tube and allow the reaction to proceed at room temperature for at least 4 hours or until complete, monitoring by TLC or ¹H NMR.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the derivatized sample in CDCl₃.

  • Data Analysis:

    • Identify a well-resolved proton signal that is distinct for each of the newly formed diastereomeric MTPA esters. The protons adjacent to the newly formed ester linkage are often good candidates.

    • Integrate the corresponding signals for the two diastereomers.

    • Calculate the diastereomeric excess from the integration values: d.e. (%) = [ (Integrationmajor - Integrationminor) / (Integrationmajor + Integrationminor) ] x 100

Visualizations

To further clarify the methodologies, the following diagrams illustrate the experimental workflows.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Chromatogram (Peak Areas) Detect->Chromatogram Calculate Calculate d.e. Chromatogram->Calculate

Fig. 1: Workflow for d.e. determination by Chiral GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Chromatogram (Peak Areas) Detect->Chromatogram Calculate Calculate d.e. Chromatogram->Calculate

Fig. 2: Workflow for d.e. determination by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Derivatize Derivatize with Chiral Agent (e.g., MTPA-Cl) Sample->Derivatize Acquire Acquire ¹H NMR Spectrum Derivatize->Acquire Spectrum NMR Spectrum (Signal Integrals) Acquire->Spectrum Calculate Calculate d.e. Spectrum->Calculate

Fig. 3: Workflow for d.e. determination by NMR with a chiral derivatizing agent.

References

A Comparative Guide to the Inter-laboratory Analysis of Ethyl 2-Ethyl-3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of ethyl 2-ethyl-3-hydroxybutanoate. In the absence of direct inter-laboratory comparison studies for this specific analyte, this document outlines common analytical approaches, presenting performance data from analogous compounds such as other ethyl esters. The information herein is intended to guide laboratories in selecting and validating appropriate methods for their specific research needs.

The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard techniques for the analysis of volatile and semi-volatile organic compounds.

Data Presentation: A Comparative Look at Analytical Performance

The following tables summarize typical validation parameters for the analysis of ethyl esters using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These values are derived from studies on similar compounds and serve as a benchmark for what may be expected in an inter-laboratory setting for the analysis of this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Ethyl Ester Analysis

ParameterTypical RangeRemarks
Limit of Detection (LOD) 0.01 - 50 ng/mLHigh sensitivity, suitable for trace analysis.[1]
Limit of Quantitation (LOQ) 0.1 - 200 ng/mLReliably quantifiable at low concentrations.[1]
Linearity (R²) > 0.99Excellent linear response over a wide concentration range.[1][2]
Precision (RSD) < 15%Good repeatability and intermediate precision.[1][2]
Accuracy (Recovery) 80 - 120%Acceptable accuracy for quantitative analysis.[3]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Performance Data for Ethyl Ester Analysis

ParameterTypical RangeRemarks
Limit of Detection (LOD) ~2 µg/mLLess sensitive than GC-MS.[3]
Limit of Quantitation (LOQ) > 5 µg/mLSuitable for higher concentration samples.
Linearity (R²) > 0.99Strong linear correlation for quantification.[4]
Precision (RSD) < 5%High precision and excellent reproducibility.[5]
Accuracy (Recovery) 90 - 110%High accuracy with minimal matrix effects.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in inter-laboratory comparisons. Below are generalized protocols for the analysis of this compound using GC-MS and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique ideal for quantifying volatile compounds like this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of the aqueous sample, add an internal standard (e.g., ethyl heptadecanoate).[6]

  • Extract the sample with 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane) by vortexing for 1 minute.

  • Allow the layers to separate and carefully transfer the organic layer to a clean vial.

  • Repeat the extraction twice more and combine the organic extracts.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar nonpolar column.

  • Injector: Split/splitless inlet at 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification and full scan for qualitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis, particularly at higher concentrations.

1. Sample Preparation:

  • Take a precise volume (e.g., 500 µL) of the sample.

  • Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).

  • Add 100 µL of a deuterated solvent (e.g., D₂O) for the field frequency lock.

  • Homogenize the mixture by vortexing.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumental Analysis:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Experiment: ¹H NMR with water suppression (e.g., presaturation).

  • Acquisition Parameters:

    • Pulse angle: 30°

    • Acquisition time: 2 seconds

    • Relaxation delay (d1): 15 seconds (to ensure full relaxation for accurate quantification).[7]

    • Number of scans: 16-64 (depending on concentration).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard to determine the concentration.

Mandatory Visualizations

Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for GC-MS analysis and a logical relationship diagram to aid in the selection of an appropriate analytical method.

GCMS_Workflow Sample Sample Collection InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Liquid-Liquid Extraction InternalStandard->Extraction Drying Drying with Sodium Sulfate Extraction->Drying Concentration Concentration Drying->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: A typical workflow for the GC-MS analysis of ethyl esters.

Method_Selection cluster_start Analytical Goal cluster_methods Method Characteristics cluster_decision Decision Start Define Analytical Requirements Decision Select Appropriate Method Start->Decision GCMS High Sensitivity Trace Level Detection Complex Matrices NMR High Concentration Structural Confirmation Non-destructive Decision->GCMS Low Concentration? Decision->NMR High Concentration?

Caption: A decision tree for selecting between GC-MS and NMR analysis.

References

A Comparative Guide to the Synthetic Routes of Ethyl 2-ethyl-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common synthetic strategies for producing ethyl 2-ethyl-3-hydroxybutanoate, a β-hydroxy ester with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data. We will explore key methodologies, including the reduction of β-keto esters, the Reformatsky reaction, and biocatalytic approaches, presenting quantitative data, detailed experimental protocols, and visualizations to aid in methodological selection.

Overview of Synthetic Strategies

The synthesis of this compound, which features two stereocenters, presents the challenge of controlling both relative and absolute stereochemistry. The primary disconnection approaches involve either the reduction of a pre-existing carbon skeleton or the formation of the C2-C3 bond.

  • Reduction of Ethyl 2-ethylacetoacetate: This is a straightforward and common method that involves the reduction of the ketone group of the corresponding β-keto ester. The choice of reducing agent can influence the diastereoselectivity of the product. Metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used, typically producing a mixture of diastereomers.[1]

  • The Reformatsky Reaction: This classical organometallic reaction involves the formation of a zinc enolate from an α-halo ester, which then adds to an aldehyde or ketone.[2][3][4] For the target molecule, this would involve reacting ethyl 2-bromobutyrate with acetaldehyde in the presence of zinc metal. This method directly constructs the carbon backbone and forms the β-hydroxy ester functionality simultaneously.

  • Biocatalytic Reduction: Leveraging enzymes or whole microbial cells, such as baker's yeast, offers a green and highly stereoselective alternative for the reduction of β-keto esters.[5][6][7] While many examples focus on the reduction of ethyl acetoacetate, the methodology is applicable to substituted analogues, providing access to specific enantiomers.

Quantitative Data Comparison

The following table summarizes quantitative data for different synthetic approaches to this compound and its close analogues. The selection of a particular route will depend on the desired scale, cost, and stereochemical purity.

Synthetic RouteStarting MaterialsKey ReagentsSolventTemp (°C)Time (h)Yield (%)Stereoselectivity (d.r. or e.e.)Ref.
Hydride Reduction Ethyl 2-ethylacetoacetateNaBH₄, L-(+)-Tartaric AcidTHF-201359%79% e.e. (for R-isomer)[8]
Reformatsky Reaction Ethyl 2-bromo-butyrate, AcetaldehydeZinc (activated)THFReflux2-4~60-80%Often poor, mixture of diastereomers[2][3]
Yeast Reduction Ethyl acetoacetateBaker's Yeast, SucroseWaterRoom Temp50-6059-76%85% e.e. (for S-isomer)[5][7]
Enzymatic Resolution Racemic Ethyl 3-hydroxy-butyrateCandida antarctica lipase B (CALB), Vinyl acetateSolvent-free45~24>96% e.e. (for both enantiomers)[9]

Note: Data for some entries are based on closely related analogues (e.g., ethyl 3-hydroxybutanoate) to illustrate typical performance metrics for the reaction class.

Detailed Experimental Protocols

Diastereoselective Reduction of Ethyl 2-ethylacetoacetate

This protocol is adapted from a method for the asymmetric reduction of a β-keto ester using a chiral auxiliary with sodium borohydride.[8]

Methodology:

  • A solution of L-(+)-tartaric acid (15.5 mmol) in 50 mL of tetrahydrofuran (THF) is cooled to -20°C in a cryostat.

  • A solution of ethyl 2-ethylacetoacetate (3.8 mmol) in 2 mL of THF is added to the tartaric acid solution.

  • Sodium borohydride (15.5 mmol) is added in one portion with vigorous stirring, and the mixture is stirred for 13 hours at -20°C.

  • The reaction is quenched by cooling the mixture in an ice bath and adding 25 mL of 1N HCl, followed by stirring for 30 minutes.

  • The THF is removed under reduced pressure. The remaining aqueous layer is extracted twice with diethyl ether (50 mL and 30 mL).

  • The combined organic extracts are washed sequentially with 30 mL of saturated aqueous sodium bicarbonate and 30 mL of saturated aqueous sodium chloride, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by silica gel column chromatography to yield this compound.

Reformatsky Reaction

This generalized protocol is based on the reaction between an α-halo ester and an aldehyde using zinc.[2][3][10]

Methodology:

  • A flask is charged with activated zinc dust (1.2 eq) and 20 mL of anhydrous THF under a nitrogen atmosphere.

  • A solution of ethyl 2-bromobutyrate (1.0 eq) and acetaldehyde (1.0 eq) in 30 mL of anhydrous THF is added dropwise to the zinc suspension. A small crystal of iodine may be added to initiate the reaction.

  • The reaction mixture is gently heated to reflux and maintained for 2-3 hours until the zinc is consumed.

  • After cooling to room temperature, the reaction is quenched by the slow addition of 50 mL of 1M sulfuric acid.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with 30 mL portions of diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed via rotary evaporation, and the resulting crude product is purified by vacuum distillation or column chromatography to afford this compound.

Baker's Yeast-Mediated Reduction

This protocol describes the enantioselective reduction of a β-keto ester using commercially available baker's yeast.[5][7][11]

Methodology:

  • In a large flask, 200 g of baker's yeast and 300 g of sucrose are suspended in 1.6 L of tap water. The mixture is stirred for 1 hour at approximately 30°C.

  • Ethyl 2-ethylacetoacetate (0.154 mol) is added, and the fermenting suspension is stirred for 24 hours at room temperature.

  • A warm (~40°C) solution of 200 g of sucrose in 1 L of water is added, followed one hour later by another portion of ethyl 2-ethylacetoacetate (0.154 mol).

  • Stirring is continued for an additional 50-60 hours. Reaction completion is monitored by gas chromatography.

  • Upon completion, 80 g of Celite is added to the mixture, which is then filtered through a sintered-glass funnel. The filtrate is washed with 200 mL of water.

  • The filtrate is saturated with sodium chloride and extracted with five 500-mL portions of diethyl ether.

  • The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by fractional distillation under vacuum to yield the enantiomerically enriched this compound.[5][7]

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic disconnections and pathways leading to this compound.

Synthetic_Routes cluster_start Starting Materials cluster_reactions Reaction Types Ketoester Ethyl 2-ethylacetoacetate Haloester Ethyl 2-bromobutyrate + Acetaldehyde Reformatsky Reformatsky Reaction (Zn-mediated C-C bond formation) Haloester->Reformatsky Reduction Reduction (Hydride or Biocatalytic) Product This compound Reduction->Product Reformatsky->Product

Caption: Synthetic pathways to this compound.

References

A Comparative Guide to New Catalysts for Asymmetric Beta-Keto Ester Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The chirality of the resulting alcohol is often crucial for the biological activity of the final product. This guide provides a comparative overview of new and established catalysts for this reaction, supported by experimental data to aid in catalyst selection.

Performance Comparison of Catalysts

The following tables summarize the performance of various catalysts in the asymmetric reduction of β-keto esters. The data is compiled from recent literature and highlights key performance indicators such as enantiomeric excess (ee%), yield, turnover number (TON), and turnover frequency (TOF).

Ruthenium-Based Catalysts

Ruthenium complexes, particularly those with chiral phosphine ligands, are among the most well-established and versatile catalysts for this transformation.[1] Recent advancements have focused on the development of novel ligands to improve efficiency and selectivity.

Catalyst SystemSubstrateYield (%)ee (%)TONConditionsReference
Ru/Ph-SolphosEthyl 3-oxo-3-phenylpropanoate>9999up to 100,000H₂ (pressure not specified), 20 h[2]
Ru-(R)-BINAP@C-FDU-12Various β-ketoesters91-9987-99Not specifiedH₂ (pressure not specified)[2]
Ru/C3-TunePhosVarious β-ketoesters>9595-99Not specifiedH₂ (pressure not specified)[2]
Ru/DifluorphosVarious β-ketoestersHighup to 99Not specifiedH₂ (pressure not specified)[2]
(R,R)-t-Bu-QuinoxP-RuEthyl 3-oxo-3-phenylpropanoate8999.3Not specified20 atm H₂, 50 °C, 24 h[2]
Iridium-Based Catalysts

Iridium catalysts have emerged as highly efficient alternatives, often operating under mild conditions and exhibiting exceptional turnover numbers.[2]

Catalyst SystemSubstrateYield (%)ee (%)TONConditionsReference
Ir/SpiroPAPVarious β-ketoesters93-9895.0-99.8up to 1,230,0008 atm H₂, RT[2]
Ir/Ferrocene-based P,N,N-ligandsVarious β-ketoestersGood to Excellentup to 95Not specifiedH₂ (pressure not specified)[3]
Biocatalysts

Biocatalysis offers a green and highly selective approach to asymmetric reduction. Genetically engineered microorganisms and isolated enzymes are increasingly utilized for their high enantioselectivity.[4][5][6]

Catalyst SystemSubstrateYield (%)ee (%)TONConditionsReference
Genetically Engineered Baker's YeastVarious β-ketoestersNot specifiedImproved stereoselectivityNot specifiedWhole-cell biocatalysis[4][5]
(S)-1-phenylethanol dehydrogenase (PEDH)11 β-keto estersHighExcellentNot specifiedWhole-cell catalyst (E. coli) with isopropanol[7]

Experimental Protocols

Below are representative experimental protocols for the asymmetric reduction of a model substrate, ethyl acetoacetate, using a ruthenium-based catalyst and a biocatalyst.

General Procedure for Ru-Catalyzed Asymmetric Hydrogenation

This protocol is a generalized procedure based on typical conditions reported in the literature.[1][2]

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., a BINAP derivative) in a degassed solvent (e.g., methanol or ethanol). The mixture is stirred at a specified temperature to form the active catalyst.

  • Hydrogenation: The substrate, ethyl acetoacetate, is added to the flask. The flask is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 10-100 atm).

  • Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 25-80 °C) and monitored by TLC or GC for the disappearance of the starting material.

  • Work-up and Analysis: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired β-hydroxy ester. The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Biocatalytic Reduction using Engineered Yeast

This protocol is a generalized procedure based on whole-cell biocatalysis methods.[4][5][8]

  • Yeast Culture: A culture of the genetically engineered Saccharomyces cerevisiae strain is grown in an appropriate medium to the desired cell density.

  • Bioreduction: The cells are harvested by centrifugation and resuspended in a buffer solution. The β-keto ester substrate (e.g., ethyl acetoacetate) and a co-substrate for cofactor regeneration (e.g., glucose) are added to the cell suspension.

  • Reaction Monitoring: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking. The progress of the reaction is monitored by extracting aliquots and analyzing them by GC or HPLC.

  • Work-up and Analysis: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general concepts behind the catalytic asymmetric reduction of β-keto esters.

Asymmetric_Reduction_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Catalytic Cycle Catalyst_Precursor Catalyst Precursor (e.g., [RuCl₂(p-cymene)]₂) Active_Catalyst Active Chiral Catalyst Catalyst_Precursor->Active_Catalyst Activation Chiral_Ligand Chiral Ligand (e.g., BINAP) Chiral_Ligand->Active_Catalyst Catalyst_Substrate_Complex Catalyst-Substrate Complex Active_Catalyst->Catalyst_Substrate_Complex Coordination Beta_Keto_Ester β-Keto Ester Beta_Keto_Ester->Catalyst_Substrate_Complex Product_Complex Catalyst-Product Complex Catalyst_Substrate_Complex->Product_Complex Hydrogenation Hydrogen_Source Hydrogen Source (H₂ or H-donor) Hydrogen_Source->Catalyst_Substrate_Complex Product_Complex->Active_Catalyst Product Release Beta_Hydroxy_Ester β-Hydroxy Ester (Chiral Product) Product_Complex->Beta_Hydroxy_Ester

Caption: General mechanism for catalyst activation and the catalytic cycle in asymmetric beta-keto ester reduction.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation / Biocatalyst Culture Start->Catalyst_Prep Reaction_Setup Reaction Setup (Substrate + Catalyst + Reagents) Catalyst_Prep->Reaction_Setup Reaction Asymmetric Reduction Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Yield, ee%) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the asymmetric reduction of beta-keto esters.

Catalyst_Selection_Tree Start Catalyst Selection for Asymmetric β-Keto Ester Reduction High_TON High TON Required? Start->High_TON Mild_Conditions Mild Conditions Preferred? High_TON->Mild_Conditions No Ir_Catalyst Consider Iridium Catalysts (e.g., Ir/SpiroPAP) High_TON->Ir_Catalyst Yes Green_Chemistry Green Chemistry a Priority? Mild_Conditions->Green_Chemistry No Mild_Conditions->Ir_Catalyst Yes Ru_Catalyst Consider Ruthenium Catalysts (e.g., Ru/BINAP derivatives) Mild_Conditions->Ru_Catalyst No Green_Chemistry->Ru_Catalyst No Biocatalyst Consider Biocatalysts (e.g., Engineered Yeast, Enzymes) Green_Chemistry->Biocatalyst Yes

Caption: A decision tree to guide the selection of a catalyst based on key experimental requirements.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 2-ethyl-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Ethyl 2-ethyl-3-hydroxybutanoate, fostering a culture of safety and operational excellence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as a combustible liquid.[1][2] Therefore, keep it away from heat, sparks, open flames, and hot surfaces.[1][2] Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Handling should be done in a well-ventilated area to avoid inhalation of any vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[1]

  • Waste Identification and Segregation :

    • Identify the waste as this compound.

    • Do not mix with other waste streams to avoid unintended chemical reactions. Leave the chemical in its original container if possible.

  • Containerization :

    • Use a suitable, closed container for disposal.[1] The container should be properly sealed to prevent leaks or spills.

    • If the original container is compromised, transfer the waste to a new, compatible container.

  • Labeling :

    • Clearly label the waste container with the chemical name: "this compound".

    • Include any relevant hazard warnings, such as "Combustible Liquid".

  • Storage :

    • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]

    • Incompatible materials such as strong oxidizing agents and strong bases should be stored separately.[1][2]

  • Final Disposal :

    • Dispose of the contents and the container through an approved waste disposal plant.[1]

    • Contact a licensed professional waste disposal service to arrange for collection and disposal.

    • Never empty into drains or release into the environment.[1]

Spill Management

In the event of a small spill, follow these procedures:

  • Remove all sources of ignition.[1]

  • Absorb the spill with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[1]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

  • For large spills, it may be necessary to consider initial downwind evacuation.[3]

Physicochemical Properties

PropertyValue for Ethyl 3-hydroxybutyrate
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Appearance Colorless liquid
Odor Odorless
Boiling Point 170 °C / 338 °F
Flash Point 71 °C / 159.8 °F
Water Solubility Soluble

Note: This data is for Ethyl 3-hydroxybutyrate and should be used as a general guideline.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the available safety data sheets. The disposal procedure is a standard operational plan based on the chemical's properties and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Procedure cluster_disposal Final Disposal start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate containerize Use a Suitable, Closed Container segregate->containerize label_waste Label Container Clearly (Chemical Name & Hazards) containerize->label_waste store Store in a Cool, Dry, Well-Ventilated Area label_waste->store contact_disposal Contact Approved Waste Disposal Service store->contact_disposal end End: Compliant Disposal contact_disposal->end

Caption: Figure 1. Disposal Workflow for this compound

References

Navigating the Safe Handling of Ethyl 2-ethyl-3-hydroxybutanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-ethyl-3-hydroxybutanoate (CAS 5465-11-2) is readily available in public domains. The following safety and handling guidelines are based on the available data for the structurally similar compound, Ethyl 3-hydroxybutyrate. Researchers and laboratory personnel must conduct a thorough risk assessment and consult their institution's safety office before handling this chemical. The information provided here should be used as a supplementary guide and not as a substitute for a formal safety assessment.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended Personal Protective Equipment (PPE) based on the safety profile of the related compound, Ethyl 3-hydroxybutyrate.

PPE CategoryRecommendation
Eye and Face Protection Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] For full contact, butyl-rubber gloves with a minimum layer thickness of 0.7 mm and a breakthrough time of 480 minutes are recommended. For splash contact, chloroprene or nitrile rubber gloves may be suitable. Always inspect gloves prior to use.
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] If there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining safety and experimental integrity. The following workflow provides a step-by-step guide from preparation to post-handling procedures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Review SDS Review Safety Data Sheet (SDS) (for a related compound in this case) Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review SDS->Don PPE Prepare Work Area Prepare a Well-Ventilated Work Area (e.g., Fume Hood) Don PPE->Prepare Work Area Dispense Chemical Carefully Dispense the Required Amount of this compound Prepare Work Area->Dispense Chemical Perform Experiment Conduct Experimental Procedures Dispense Chemical->Perform Experiment Decontaminate Decontaminate Work Surfaces and Equipment Perform Experiment->Decontaminate Dispose Waste Dispose of Chemical Waste in a Labeled, Sealed Container Decontaminate->Dispose Waste Doff PPE Doff PPE in the Correct Order Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Safe handling workflow for this compound.

Detailed Experimental Protocols

General Handling:

  • Review Safety Information: Before beginning any work, thoroughly review the available safety information for the structurally similar compound, Ethyl 3-hydroxybutyrate.

  • Personal Protective Equipment: Don the recommended PPE as outlined in the table above.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Dispensing: When dispensing the liquid, avoid splashing. Use appropriate tools such as a calibrated pipette or a graduated cylinder.

  • Heating: Keep the chemical away from heat, sparks, and open flames as it is a combustible liquid.[1] If heating is necessary, use a controlled heating source such as a heating mantle or a water bath.

Spill Response:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain and absorb the liquid.[1]

  • Collect: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused or waste this compound should be collected in a clearly labeled, sealed, and chemically resistant container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, should also be collected in a designated hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain.[1] All disposal activities must be in accordance with federal, state, and local environmental regulations.[2]

By adhering to these safety protocols, researchers can minimize risks and ensure the safe and responsible handling of this compound in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-ethyl-3-hydroxybutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-ethyl-3-hydroxybutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.